molecular formula C6H11KNO3 B14754440 N-Hydroxypipecolic acid potassium

N-Hydroxypipecolic acid potassium

Cat. No.: B14754440
M. Wt: 184.25 g/mol
InChI Key: MKGIMLYJPBJSDM-UHFFFAOYSA-N
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Description

N-Hydroxypipecolic acid potassium is a useful research compound. Its molecular formula is C6H11KNO3 and its molecular weight is 184.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11KNO3

Molecular Weight

184.25 g/mol

InChI

InChI=1S/C6H11NO3.K/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9);

InChI Key

MKGIMLYJPBJSDM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)O.[K]

Origin of Product

United States

Foundational & Exploratory

The Discovery of N-Hydroxypipecolic Acid: A Keystone in Plant Systemic Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Plants, though sessile, possess a sophisticated innate immune system to defend against a myriad of pathogens. A remarkable feature of this system is Systemic Acquired Resistance (SAR), a state of heightened immunity in tissues distant from the initial infection site, providing broad-spectrum and long-lasting protection.[1][2][3] For decades, salicylic (B10762653) acid (SA) was considered the central signaling molecule in SAR. However, the discovery of N-hydroxypipecolic acid (NHP) has reshaped our understanding, identifying it as a critical regulator and mobile signal that orchestrates this whole-plant immune response.[2][4][5] This technical guide provides a comprehensive overview of the discovery of NHP in plants, its biosynthesis, signaling pathway, and the key experimental methodologies used in its study.

The Identification of NHP as a SAR Regulator

The quest to identify the mobile signals responsible for SAR led researchers to investigate metabolic changes in plants following pathogen attack. Early studies pointed towards the involvement of the non-protein amino acid pipecolic acid (Pip), a lysine (B10760008) catabolite, which was observed to accumulate during SAR and was necessary for a full defense response.[3][6][7] However, Pip itself was not sufficient to induce SAR in certain genetic backgrounds, such as in mutants of the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) gene, suggesting a downstream modification was required.[1][8][9]

The breakthrough came with the identification of NHP as the FMO1-dependent product of Pip.[1][10][11][12] Landmark studies demonstrated that FMO1 functions as a pipecolate N-hydroxylase, converting Pip to NHP.[11][12] Exogenous application of NHP was sufficient to induce SAR, rescue the SAR-deficient phenotype of fmo1 mutants, and trigger systemic expression of defense-related genes, solidifying its role as a key SAR signal.[1][5][11][12] Unlike its precursor Pip, NHP had not been previously described as a naturally occurring metabolite in plants, highlighting its novel role in plant immunity.[1]

The NHP Biosynthetic Pathway

The synthesis of NHP is a three-step enzymatic pathway originating from L-lysine, induced upon pathogen perception.[2][13][14][15]

  • From L-Lysine to Dehydropipecolic Acid: The pathway begins in the plastids where the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) converts L-lysine into ϵ-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (Δ¹-P2C).[13][14]

  • Reduction to Pipecolic Acid: The reductase SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT 4 (SARD4) then reduces Δ¹-P2C to form pipecolic acid (Pip).[6][13][14]

  • N-hydroxylation to NHP: Pip is exported from the plastid to the cytosol, where FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes the final and crucial N-hydroxylation step, producing the active immune signal, NHP.[2][13][14][15]

For regulatory balance, NHP can be inactivated through glycosylation by the enzyme UGT76B1, forming NHP-O-glucoside (NHP-OGlc).[4][13] This dynamic regulation of NHP levels is crucial for balancing plant growth and defense, as constitutive high levels of NHP can lead to stunted growth.[4]

NHP Signaling and Crosstalk with Salicylic Acid

Upon its synthesis in local infected tissues, NHP is transported systemically, likely via the phloem, to prime distal, uninfected leaves.[2][13] In these systemic tissues, NHP perception, through a yet-to-be-identified receptor, initiates a signaling cascade that amplifies the defense response.

A key aspect of NHP signaling is its mutual potentiation with salicylic acid (SA).[4] NHP treatment induces and primes the expression of SA biosynthesis genes, leading to SA accumulation.[4][16] Conversely, SA signaling components are required for the full induction of NHP biosynthesis genes.[16] The signaling downstream of NHP requires core components of the SA pathway, including the SA receptor NON-EXPRESSOR OF PR GENES 1 (NPR1) and associated TGA transcription factors, even at basal SA levels.[5][16][17] This indicates that NHP acts as a critical amplifier of SA-dependent defenses, leading to the massive transcriptional reprogramming associated with SAR.[5]

NHP_Signaling_Pathway cluster_Plastid Plastid cluster_Cytosol Cytosol Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 P2C Δ¹-P2C SARD4 SARD4 P2C->SARD4 Pip_plastid Pipecolic Acid (Pip) Pip_cytosol Pipecolic Acid (Pip) Pip_plastid->Pip_cytosol Export FMO1 FMO1 Pip_cytosol->FMO1 NHP N-Hydroxypipecolic Acid (NHP) SA Salicylic Acid (SA) NHP->SA Induces Biosynthesis NPR1 NPR1 NHP->NPR1 Systemic_Transport Systemic Transport NHP->Systemic_Transport UGT76B1 UGT76B1 NHP->UGT76B1 NHP_OGlc NHP-O-Glucoside (Inactive) SA->NPR1 SA->FMO1 TGA TGA Factors NPR1->TGA Defense_Genes Defense Gene Expression (SAR) TGA->Defense_Genes Pathogen Pathogen (e.g., P. syringae) Pathogen->ALD1 Induces Pathogen->FMO1 Induces Systemic_Transport->NHP Activates in Distal Tissue ALD1->P2C SARD4->Pip_plastid FMO1->NHP UGT76B1->NHP_OGlc

Caption: NHP Biosynthesis and Signaling Pathway in Plant Immunity.

Quantitative Data on NHP Accumulation

The accumulation of NHP and its precursor, Pip, is a hallmark of the plant immune response. Following infection with pathogenic bacteria like Pseudomonas syringae, their levels increase significantly in both local and systemic tissues. The table below summarizes quantitative data from Arabidopsis thaliana leaves following infection.

MetaboliteGenotypeTreatmentTime (hpi)Concentration (nmol/g FW ± SD)
NHP Wild-Type (Col-0)Mock24Not Detected
Wild-Type (Col-0)P. syringae120.8 ± 0.3
Wild-Type (Col-0)P. syringae2412.5 ± 2.1
fmo1 mutantP. syringae24Not Detected
ald1 mutantP. syringae24Not Detected
Pip Wild-Type (Col-0)Mock24~0.5
Wild-Type (Col-0)P. syringae123.9 ± 1.1
Wild-Type (Col-0)P. syringae2419.8 ± 3.5
fmo1 mutantP. syringae2435.1 ± 6.2
SA (Total) Wild-Type (Col-0)Mock24~1.0
Wild-Type (Col-0)P. syringae1211.2 ± 3.8
Wild-Type (Col-0)P. syringae2428.4 ± 5.0
sid2 mutantP. syringae24~1.5

Data summarized from Yildiz et al., 2023.[18] Concentrations are approximate for mock treatments as precise values were not provided. "hpi" stands for hours post-inoculation. FW is fresh weight.

Key Experimental Protocols

Studying NHP requires specific methodologies for pathogen assays, metabolite extraction, and gene expression analysis.

Systemic Acquired Resistance (SAR) Bioassay

This protocol assesses the ability of a primary infection to induce resistance in systemic, unchallenged leaves.

  • Plant Growth: Grow Arabidopsis thaliana plants in individual pots for 4-5 weeks under controlled short-day conditions (e.g., 12h light/12h dark, 22°C).

  • Primary Inoculation: Prepare an inoculum of Pseudomonas syringae pv. tomato (Pto) DC3000 expressing an avirulent effector (e.g., AvrRpt2) at a concentration of 5 x 10⁵ colony-forming units (cfu)/mL in 10 mM MgCl₂. Using a needleless syringe, pressure-infiltrate the bacterial suspension into three lower leaves of each plant. For mock treatment, infiltrate with 10 mM MgCl₂.

  • Incubation: Return plants to the growth chamber for 2-3 days to allow for the systemic signal to travel.

  • Secondary Inoculation: Prepare an inoculum of a virulent P. syringae strain (e.g., Pto DC3000) at 5 x 10⁴ cfu/mL. Infiltrate this suspension into three upper, systemic leaves that were not part of the primary inoculation.

  • Quantify Bacterial Growth: After 2-4 days, collect leaf discs from the secondary-inoculated leaves. Homogenize the discs in 10 mM MgCl₂, perform serial dilutions, and plate on appropriate growth media (e.g., King's B with antibiotics). Count the colonies after 2 days of incubation at 28°C to determine the cfu per unit leaf area. A significant reduction in bacterial growth in plants that received the primary pathogen inoculation compared to mock-treated plants indicates a successful SAR response.[4]

NHP Extraction and Quantification by LC-MS

This protocol outlines the extraction of NHP from plant tissue for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Collection: Harvest leaf tissue (typically 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Extraction: Add a pre-chilled extraction solvent, such as a methanol/water mixture (e.g., 80% methanol), to the powdered tissue at a ratio of 5-10 µL per mg of tissue.[5] For improved extraction of a broad range of metabolites, an acidified mixture of acetonitrile (B52724) and water can also be effective.[13]

  • Homogenization and Centrifugation: Vortex the sample vigorously and/or sonicate to ensure thorough extraction. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. For cleaner samples, this step can be repeated.

  • LC-MS Analysis: Transfer the final extract to an appropriate vial for LC-MS analysis. Use a suitable chromatography method (e.g., reverse-phase HPLC) coupled to a high-resolution mass spectrometer to separate and detect NHP. Quantification is achieved by comparing the peak area of NHP in the sample to a standard curve generated from pure NHP standards.

qRT-PCR for Defense Gene Expression

This protocol measures the transcript levels of key defense-related genes (e.g., PR1, FMO1, ALD1).

  • RNA Extraction: Harvest leaf tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method), including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing diluted cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). Run the reaction in a real-time PCR cycler. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the expression of the target gene to one or more stably expressed reference genes (e.g., ACTIN or UBIQUITIN). Calculate the relative expression levels using the 2-ΔΔCt method.

Experimental_Workflow cluster_SAR_Assay SAR Bioassay cluster_Metabolomics Metabolite Analysis (LC-MS) cluster_Transcriptomics Gene Expression (qRT-PCR) P_Inoc 1. Primary Inoculation (Lower Leaves, avirulent Psm) Incubate 2. Incubation (2-3 days) P_Inoc->Incubate S_Inoc 3. Secondary Inoculation (Upper Leaves, virulent Psm) Incubate->S_Inoc Bacteria_Count 4. Quantify Bacterial Growth (cfu/cm²) S_Inoc->Bacteria_Count Harvest_M 1. Harvest & Freeze Tissue Grind_M 2. Grind Frozen Tissue Harvest_M->Grind_M Extract 3. Extract with Solvent (e.g., 80% Methanol) Grind_M->Extract Centrifuge_M 4. Centrifuge & Collect Supernatant Extract->Centrifuge_M LCMS 5. LC-MS Analysis Centrifuge_M->LCMS Harvest_T 1. Harvest & Freeze Tissue RNA_Extract 2. Total RNA Extraction Harvest_T->RNA_Extract cDNA_Synth 3. cDNA Synthesis RNA_Extract->cDNA_Synth qPCR 4. Real-Time PCR cDNA_Synth->qPCR Data_Analysis 5. Relative Expression Analysis qPCR->Data_Analysis Start Plant Treatment (e.g., Pathogen Inoculation) Start->P_Inoc Start->Harvest_M Start->Harvest_T

Caption: General Experimental Workflow for Studying NHP in Plants.

Conclusion and Future Directions

The discovery of N-hydroxypipecolic acid has fundamentally advanced our knowledge of plant immunity, establishing it as a conserved and crucial activator of Systemic Acquired Resistance.[2] It represents a sophisticated chemical signaling system that allows plants to coordinate a whole-organism defense response. For researchers and drug development professionals, the NHP pathway presents a promising target for engineering broad-spectrum disease resistance in crops.[18] Future research will likely focus on identifying the NHP receptor(s), further elucidating the downstream signaling cascade, and exploring how environmental factors modulate the NHP circuit to balance the critical trade-off between plant growth and defense. Harnessing the power of this natural defense activator could pave the way for novel, sustainable strategies in agriculture.

References

The Pivotal Role of N-Hydroxypipecolic Acid in Systemic Acquired Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum immunity to secondary infections throughout the plant. Recent advancements have identified N-hydroxypipecolic acid (NHP) as a central signaling molecule in the orchestration of SAR. This technical guide provides an in-depth exploration of the biosynthesis, signaling, and experimental analysis of NHP, offering a comprehensive resource for professionals in plant science and agrichemical development. Through a detailed review of current literature, this document consolidates quantitative data, outlines experimental protocols, and visualizes the complex molecular pathways governed by NHP.

Introduction to N-Hydroxypipecolic Acid and Systemic Acquired Resistance

Systemic Acquired Resistance (SAR) is an inducible defense mechanism in plants characterized by a heightened state of immunity in tissues distal to the initial site of infection.[1][2][3] This long-lasting resistance is effective against a broad range of pathogens.[1][2][4] For decades, salicylic (B10762653) acid (SA) was considered the primary signaling molecule in SAR. However, emerging research has unequivocally established N-hydroxypipecolic acid (NHP) as a critical regulator of SAR, acting in concert with SA to mount a robust immune response.[5][6][7][8]

NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates systemically following pathogen attack and is sufficient to induce SAR.[4][9][10][11] Its biosynthesis and signaling are tightly regulated and intricately linked with the SA pathway, involving a complex network of enzymes, transcription factors, and other signaling molecules.[5][7] Understanding the molecular mechanisms underlying NHP's function is paramount for the development of novel strategies to enhance crop resilience.

The N-Hydroxypipecolic Acid Biosynthesis Pathway

NHP is synthesized from L-lysine through a three-step enzymatic pathway primarily occurring in the plastids and cytosol.[12][13]

  • Step 1: Transamination of L-lysine. The biosynthesis is initiated in the plastids where the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) removes the α-amino group from L-lysine to produce ϵ-amino-α-keto caproic acid.[12][13] This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[12]

  • Step 2: Reduction to Pipecolic Acid. The reductase SAR DEFICIENT 4 (SARD4) then converts P2C into pipecolic acid (Pip).[12][14][15][16]

  • Step 3: N-hydroxylation to NHP. Pip is subsequently exported to the cytosol, where the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes its N-hydroxylation to generate the final bioactive molecule, NHP.[11][12][13]

The expression of the key biosynthetic genes, ALD1, SARD4, and FMO1, is induced upon pathogen infection.[5][17] The regulation of NHP levels is further achieved through its inactivation by the glycosyltransferase UGT76B1, which converts NHP to NHP-O-glucoside (NHPG).[12]

NHP_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Lys L-Lysine EAKC ϵ-amino-α-keto caproic acid Lys->EAKC Transamination P2C Δ¹-piperideine-2- carboxylic acid (P2C) EAKC->P2C Spontaneous cyclization ALD1 ALD1 EAKC->ALD1 Pip Pipecolic Acid (Pip) P2C->Pip Reduction SARD4 SARD4 P2C->SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP N-hydroxylation FMO1 FMO1 Pip->FMO1 NHPG NHP-O-glucoside (NHPG) NHP->NHPG Glycosylation (Inactivation) UGT76B1 UGT76B1 NHP->UGT76B1 NHP_Signaling_Pathway cluster_crosstalk NHP-SA Crosstalk cluster_downstream Downstream Signaling cluster_eNADP eNAD(P) Pathway Pathogen Pathogen Infection NHP_biosynthesis NHP Biosynthesis (ALD1, SARD4, FMO1) Pathogen->NHP_biosynthesis NHP NHP NHP_biosynthesis->NHP SA_biosynthesis SA Biosynthesis (ICS1, EDS5, PBS3) NHP->SA_biosynthesis induces NPR1 NPR1 NHP->NPR1 requires RBOHF RBOHF NHP->RBOHF SA Salicylic Acid (SA) SA_biosynthesis->SA SA->NHP_biosynthesis potentiates SA->NPR1 requires TGAs TGA Transcription Factors (TGA2/5/6) NPR1->TGAs SAR_genes SAR Gene Expression TGAs->SAR_genes SAR Systemic Acquired Resistance SAR_genes->SAR ROS ROS eNADP eNAD(P) ROS->eNADP LecRK LecRK-VI.2 eNADP->LecRK LecRK->SAR induces RBOHF->ROS Experimental_Workflow start Plant Growth under Controlled Conditions treatment Induction of SAR (Pathogen Inoculation or NHP Treatment) start->treatment challenge Challenge Inoculation of Systemic Leaves treatment->challenge harvest Harvest of Local and Systemic Tissues challenge->harvest pathogen Pathogen Growth Assay (CFU Counting / Disease Scoring) challenge->pathogen metabolite Metabolite Analysis (GC-MS / LC-MS) harvest->metabolite gene Gene Expression Analysis (RT-qPCR) harvest->gene data Data Analysis and Interpretation metabolite->data gene->data pathogen->data

References

N-Hydroxypipecolic Acid (NHP): A Key Metabolite in Plant Systemic Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum immunity against a wide range of pathogens. This non-protein amino acid, derived from lysine, acts as a potent mobile signal that primes distal, uninfected tissues for a more robust and rapid defense response upon subsequent pathogen attack. The conservation of the NHP biosynthetic and signaling pathways across a diverse range of plant species, from the model organism Arabidopsis thaliana to important crop plants like tomato and pepper, underscores its fundamental role in plant immunity.[1][2] This technical guide provides a comprehensive overview of NHP as a plant metabolite, detailing its biosynthesis, signaling cascade, methods for its quantification, and its role in mediating disease resistance.

NHP Biosynthesis Pathway

The biosynthesis of NHP from L-lysine is a three-step enzymatic process that is induced upon pathogen recognition.[2][3] The key enzymes involved are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2][4]

  • L-Lysine to Δ¹-piperideine-2-carboxylic acid (P2C): The pathway is initiated in the plastids where the aminotransferase ALD1 converts L-lysine into ϵ-amino-α-keto caproic acid, which then spontaneously cyclizes to form Δ¹-P2C.[3]

  • P2C to Pipecolic Acid (Pip): The reductase SARD4 then reduces P2C to pipecolic acid (Pip).[3]

  • Pip to N-Hydroxypipecolic Acid (NHP): Pip is subsequently exported to the cytosol where FMO1, a key enzyme in SAR, catalyzes its N-hydroxylation to produce the active signaling molecule, NHP.[3]

NHP_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid Lysine->P2C ALD1 Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 NHP_Signaling Pathogen Pathogen Infection (Local Tissue) NHP_synthesis NHP Biosynthesis Pathogen->NHP_synthesis NHP_transport Systemic Transport of NHP NHP_synthesis->NHP_transport NHP_distal NHP Accumulation (Distal Tissue) NHP_transport->NHP_distal SA_synthesis Salicylic (B10762653) Acid (SA) Biosynthesis NHP_distal->SA_synthesis potentiates NPR1 NPR1 NHP_distal->NPR1 requires SA_synthesis->NPR1 TGA TGA Transcription Factors NPR1->TGA Defense_Genes Defense Gene Expression (e.g., PR genes) TGA->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR Exp_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Harvest Plant Tissue Freeze Flash Freeze in Liquid N2 Harvest->Freeze Lyophilize Lyophilize to Dryness Freeze->Lyophilize Homogenize Homogenize to Fine Powder Lyophilize->Homogenize Extract Extract with 80% Methanol Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Direct Injection Derivatize Derivatization (TMS) Supernatant->Derivatize GCMS GC-MS Analysis Data Data Acquisition and Quantification GCMS->Data LCMS->Data Derivatize->GCMS

References

The Biological Activity of N-Hydroxypipecolic Acid Potassium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR). This technical guide provides an in-depth overview of the biological activity of N-Hydroxypipecolic acid, presented here as its potassium salt for research applications. The document details the biosynthesis of NHP, its mechanism of action in inducing defense responses, and its interplay with other signaling molecules such as salicylic (B10762653) acid (SA). Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Signaling pathways and experimental workflows are visualized using diagrams to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals in the fields of plant science, molecular biology, and agricultural biotechnology.

Introduction

Systemic Acquired Resistance (SAR) is a long-lasting and broad-spectrum plant defense mechanism that is activated throughout the plant following a localized pathogen infection.[1] For decades, the identity of the mobile signal responsible for inducing SAR in distal tissues has been a subject of intense research. Recent breakthroughs have identified N-Hydroxypipecolic acid (NHP), a lysine-derived metabolite, as a key mobile signal in the establishment of SAR.[1][2][3] NHP accumulates systemically after pathogen attack and is sufficient to induce a robust immune response, making it a promising target for the development of novel plant protection strategies.[4][5] This guide focuses on the biological activity of NHP, delivered as its potassium salt, a stable and soluble form suitable for experimental use.

Biosynthesis of N-Hydroxypipecolic Acid

NHP is synthesized from L-lysine through a three-step enzymatic pathway primarily elucidated in the model plant Arabidopsis thaliana.[4][6]

  • Step 1: Transamination of L-lysine. The pathway is initiated by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), which converts L-lysine into dehydropipecolic acid intermediates.[6][7]

  • Step 2: Reduction to Pipecolic Acid. These intermediates are then reduced to pipecolic acid (Pip) by the reductase SAR DEFICIENT 4 (SARD4).[6][7]

  • Step 3: N-hydroxylation of Pipecolic Acid. The final and crucial step is the N-hydroxylation of Pip to form NHP, a reaction catalyzed by the flavin-dependent monooxygenase FMO1.[5][6][7] FMO1 is a key regulator of SAR and its activity is critical for the production of NHP.[1][5]

The expression of the genes encoding these enzymes, namely ALD1, SARD4, and FMO1, is induced upon pathogen infection, leading to the accumulation of NHP.[6]

NHP_Biosynthesis Lysine (B10760008) L-Lysine Dehydro_Pip Dehydropipecolic Acid Intermediates Lysine->Dehydro_Pip ALD1 Pip Pipecolic Acid (Pip) Dehydro_Pip->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1

Caption: Biosynthetic pathway of N-Hydroxypipecolic acid (NHP) from L-lysine.

Mechanism of Action and Signaling Pathway

NHP acts as a potent signaling molecule that triggers a downstream cascade leading to the activation of defense genes and the establishment of SAR. The NHP signaling pathway is intricately linked with the salicylic acid (SA) signaling pathway.

Upon its synthesis or exogenous application, NHP moves systemically through the plant.[1] In distal tissues, NHP-mediated defense activation requires the SA receptor NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) and TGA transcription factors.[3][7][8] NHP treatment leads to an increase in NPR1 protein levels.[7] NPR1, in turn, interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, such as the PATHOGENESIS-RELATED (PR) genes, to activate their transcription.[3][8]

Interestingly, NHP can induce the expression of a subset of SAR-related genes even at basal SA levels, but the induction is abolished when basal SA is degraded, indicating that NHP requires a basal level of SA to exert its function.[7] Furthermore, NHP can prime the plant for enhanced SA biosynthesis and signaling upon subsequent pathogen attack.[4][9] This mutual potentiation of NHP and SA signaling pathways leads to a robust and effective immune response.[4][9]

NHP_Signaling_Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis & Transport cluster_signaling Signaling Cascade in Distal Tissues Pathogen_Infection Pathogen Infection NHP_Biosynthesis NHP Biosynthesis (ALD1, SARD4, FMO1) Pathogen_Infection->NHP_Biosynthesis Exogenous_NHP Exogenous NHP-K+ NHP_Transport Systemic Transport of NHP Exogenous_NHP->NHP_Transport NHP_Biosynthesis->NHP_Transport NPR1 NPR1 NHP_Transport->NPR1 Basal_SA Basal Salicylic Acid (SA) Basal_SA->NPR1 TGA_TFs TGA Transcription Factors NPR1->TGA_TFs Defense_Genes Defense Gene Expression (e.g., PR genes) TGA_TFs->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: Simplified signaling pathway of N-Hydroxypipecolic acid in plant immunity.

Quantitative Data on Biological Activity

The biological activity of NHP has been quantified in numerous studies, primarily focusing on its impact on metabolite levels, gene expression, and pathogen resistance.

Table 1: Endogenous Accumulation of NHP and Related Metabolites in Response to Pathogen Infection
Plant SpeciesPathogenTissueTime Post-InfectionNHP Concentration (µg/g FW)Pipecolic Acid (Pip) Concentration (µg/g FW)Salicylic Acid (SA) ConcentrationReference
Arabidopsis thalianaPseudomonas syringaeDistal Leaves24 hours2- to 10-fold increase-Increased[10]
Tobacco--72 hours~6~6-[11]
Tomato---Lower than Pip~8-fold higher than NHP-[11]
BarleyFungal pathogen-5 days~0.1~30Low[11]
CucumberPseudomonas syringae-5 days~1.5~10 (constitutive)-[11]

Note: "-" indicates data not specified in the cited sources.

Table 2: Effect of Exogenous NHP Application on Gene Expression and Pathogen Resistance in Arabidopsis thaliana
TreatmentGeneFold Change in Expression (vs. Mock)Pathogen Growth Inhibition (vs. Mock)Reference
1 mM NHPPR1Significantly induced-[7]
1 mM NHPFMO1Significantly induced-[7][12]
1 mM NHPALD1Significantly induced-[12]
1 mM NHPSARD4Significantly induced-[12]
1 mM NHPPseudomonas syringae-Significant reduction in bacterial growth[1][12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activity of NHP.

Plant Growth and Treatment for SAR Assays
  • Plant Material: Arabidopsis thaliana (e.g., Col-0 ecotype) plants are typically grown in soil under controlled environmental conditions (e.g., 10-hour light/14-hour dark cycle at 22°C).

  • NHP Treatment: For SAR induction, three lower leaves of 4-5 week-old plants are infiltrated with a solution of 1 mM N-Hydroxypipecolic acid potassium in 10 mM MgCl₂.[12] Mock treatment consists of infiltrating with 10 mM MgCl₂ alone.

  • Pathogen Inoculation: 24 to 48 hours after NHP or mock treatment, three upper, untreated leaves are inoculated with a suspension of Pseudomonas syringae pv. maculicola (Psm) at a concentration of 1 x 10⁵ colony-forming units (cfu)/mL in 10 mM MgCl₂.[12]

  • Assessment of Pathogen Growth: Two to three days post-inoculation, leaf discs are harvested from the inoculated leaves, homogenized in 10 mM MgCl₂, and serial dilutions are plated on appropriate growth media to determine bacterial titers (cfu/cm²).

SAR_Assay_Workflow Start Start: 4-5 week-old Arabidopsis plants Treatment Infiltrate 3 lower leaves with: - 1 mM NHP-K+ in 10 mM MgCl2 - Mock: 10 mM MgCl2 Start->Treatment Incubation1 Incubate for 24-48 hours Treatment->Incubation1 Inoculation Inoculate 3 upper leaves with Pseudomonas syringae (1x10^5 cfu/mL) Incubation1->Inoculation Incubation2 Incubate for 2-3 days Inoculation->Incubation2 Analysis Harvest leaf discs from upper leaves and determine bacterial titers Incubation2->Analysis End End: Compare pathogen growth between NHP and mock treatments Analysis->End

Caption: Experimental workflow for a Systemic Acquired Resistance (SAR) assay.

Gene Expression Analysis by qRT-PCR
  • RNA Extraction: Total RNA is extracted from plant tissues (e.g., distal leaves) using a commercial kit or a standard protocol (e.g., Trizol).

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR system with SYBR Green dye. Gene-specific primers for target genes (PR1, FMO1, etc.) and a reference gene (e.g., UBQ5) are used. The relative expression of target genes is calculated using the 2-ΔΔCt method.

Metabolite Analysis by LC-MS
  • Metabolite Extraction: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted with a solvent mixture (e.g., methanol:water, 80:20, v/v).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The extracted samples are analyzed by a high-performance liquid chromatography system coupled to a mass spectrometer. Separation is typically achieved on a C18 column. The mass spectrometer is operated in a mode to detect the specific mass-to-charge ratio (m/z) of NHP and other target metabolites.

  • Quantification: Absolute quantification is performed by comparing the peak areas of the target metabolites in the samples to a standard curve generated with authentic standards.

Conclusion

This compound is a pivotal molecule in plant immunity, acting as a mobile signal to induce Systemic Acquired Resistance. Its biosynthesis from lysine and its downstream signaling through the NPR1/TGA pathway, in concert with salicylic acid, highlight a sophisticated defense network in plants. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers aiming to further unravel the complexities of NHP-mediated immunity and to explore its potential for developing novel strategies to enhance crop resilience. The continued investigation into the precise mechanisms of NHP perception and signal transduction will undoubtedly open new avenues for agricultural innovation.

References

"N-Hydroxypipecolic acid and its regulation of gene expression"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-Hydroxypipecolic Acid and its Regulation of Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR).[1][2][3] SAR is a long-lasting, broad-spectrum defense mechanism that primes the entire plant for enhanced resistance against secondary infections.[1][4][5] This guide provides a comprehensive overview of the biosynthesis of NHP, its intricate signaling pathways, and its profound impact on the regulation of gene expression. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this pivotal metabolite and its potential applications.

N-Hydroxypipecolic Acid Biosynthesis

NHP is synthesized from the amino acid L-lysine through a three-step enzymatic pathway primarily occurring in the plastids and cytosol.[6][7] This pathway is highly induced upon pathogen attack.[8][9]

The key enzymes involved in NHP biosynthesis are:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): An aminotransferase that converts L-lysine to ε-amino-α-ketocaproic acid, which then spontaneously cyclizes.[1][8][9]

  • SAR-DEFICIENT 4 (SARD4): A reductase that converts the cyclized intermediate into pipecolic acid (Pip).[1][8][9]

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A crucial enzyme that catalyzes the final N-hydroxylation of Pip to form NHP in the cytosol.[1][6][8]

The expression of the genes encoding these enzymes is strongly induced by pathogen infection, leading to the accumulation of NHP.[10]

NHP_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine EAKC ε-amino-α-ketocaproic acid Lysine->EAKC ALD1 DehydroPip Dehydropipecolic acid EAKC->DehydroPip spontaneous cyclization Pip_plastid Pipecolic acid (Pip) DehydroPip->Pip_plastid SARD4 Pip_cytosol Pipecolic acid (Pip) Pip_plastid->Pip_cytosol Transport NHP N-Hydroxypipecolic acid (NHP) Pip_cytosol->NHP FMO1

Figure 1: NHP Biosynthesis Pathway. A three-step enzymatic conversion of L-lysine to NHP.

Signaling Pathways and Regulation of Gene Expression

NHP acts as a mobile signal that travels from the site of primary infection to distal tissues, where it initiates a cascade of signaling events leading to SAR.[11][12] The signaling pathway of NHP is complex and involves interplay with other key defense molecules, most notably salicylic (B10762653) acid (SA).[3][13]

The NHP-SA Mutual Amplification Loop

NHP and SA signaling pathways are intricately linked and mutually potentiate each other to mount a robust defense response.[9][13]

  • NHP treatment induces the expression of SA biosynthesis genes, such as ISOCHORISMATE SYNTHASE 1 (ICS1), leading to SA accumulation.[9][13]

  • Conversely, the NHP biosynthetic genes ALD1 and FMO1 are required for systemic SA accumulation.[13]

  • This positive feedback loop ensures a rapid and amplified defense response in systemic tissues.[7][10]

Downstream Signaling Components

The induction of gene expression by NHP is dependent on key regulators of the SA signaling pathway.

  • NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1): This protein is a central regulator of SAR and acts as a receptor for SA.[11] NHP-induced SAR and the expression of defense-related genes are dependent on NPR1.[14][15][16]

  • TGA Transcription Factors: These transcription factors interact with NPR1.[11] NHP-triggered SAR and transcriptional reprogramming require the function of TGA transcription factors, particularly TGA2, TGA5, and TGA6.[14]

A critical TGA- and NPR1-dependent transcriptional module mediates the induction of SAR and systemic defense gene expression by NHP.[14]

A Novel Signaling Cascade via Extracellular NAD(P)

Recent research has uncovered a novel signaling pathway for NHP-induced SAR that involves extracellular nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) [eNAD(P)].[4]

  • NHP triggers the systemic accumulation of eNAD(P) through the production of reactive oxygen species (ROS) by the enzyme RBOHF.[4]

  • eNAD(P) is then perceived by the lectin receptor kinase LecRK-VI.2, which, in complex with BAK1, initiates downstream defense signaling.[4]

  • This indicates that mobile signals like NHP converge on eNAD(P) in systemic tissues to trigger SAR.[4]

NHP_Signaling cluster_infection Infection Site cluster_systemic Systemic Tissue cluster_eNADP eNAD(P) Pathway cluster_SA SA Pathway Pathogen Pathogen NHP_prod NHP Production Pathogen->NHP_prod NHP_signal NHP (Mobile Signal) NHP_prod->NHP_signal Transport RBOHF RBOHF NHP_signal->RBOHF SA_biosyn SA Biosynthesis (ICS1) NHP_signal->SA_biosyn ROS ROS RBOHF->ROS eNADP eNAD(P) ROS->eNADP LecRK LecRK-VI.2 / BAK1 eNADP->LecRK Gene_Expression Defense Gene Expression (e.g., PR genes) LecRK->Gene_Expression SA Salicylic Acid (SA) SA_biosyn->SA NPR1 NPR1 SA->NPR1 TGA TGA Factors (TGA2/5/6) NPR1->TGA TGA->SA_biosyn Positive Feedback TGA->Gene_Expression

Figure 2: NHP Signaling Pathways. NHP acts via SA-dependent and eNAD(P)-dependent pathways.

Quantitative Data on NHP-Regulated Gene Expression

NHP treatment leads to a significant transcriptional reprogramming, upregulating a wide array of defense-related genes.[17] This includes genes involved in its own biosynthesis, SA biosynthesis, and other immune responses.[17] The following tables summarize quantitative data from studies on NHP-induced gene expression in Arabidopsis thaliana.

Table 1: NHP-Induced Expression of Biosynthesis and Signaling Genes

GeneFunctionFold Change (NHP vs. Control)Reference
ALD1NHP BiosynthesisUpregulated[11][12]
SARD4NHP BiosynthesisUpregulated[12]
FMO1NHP BiosynthesisUpregulated[11][12]
ICS1SA BiosynthesisUpregulated[12]
PBS3SA SignalingUpregulated[11]
EDS1Immune RegulationUpregulated[11]
PAD4Immune RegulationUpregulated[11]
SARD1Transcription FactorUpregulated[11]
CBP60gTranscription FactorUpregulated[17]

Table 2: Effect of NHP on Pathogen Growth in SAR Assays

Plant SpeciesPathogenTreatmentPathogen Growth ReductionReference
Arabidopsis thalianaPseudomonas syringae1 mM NHPSignificant[2]
Arabidopsis thalianaHyaloperonospora arabidopsidis1 mM NHPSignificant[2][18]
Tomato (Solanum lycopersicum)Pseudomonas syringae pv. tomato1 mM NHP~10-fold[1]
Cucumber, Tobacco, BarleyVarious1 mM NHPSignificant[5]

Experimental Protocols

This section outlines generalized protocols for key experiments used to study the effects of NHP on gene expression and plant immunity.

SAR Assay with Exogenous NHP Application

This protocol is designed to assess the ability of NHP to induce systemic resistance to pathogen infection.

  • Plant Growth: Grow plants (e.g., Arabidopsis thaliana or tomato) under controlled conditions (e.g., 12-hour light/12-hour dark cycle at 22°C) for 4-5 weeks.

  • Primary Treatment: Infiltrate two to three lower leaves of each plant with a solution of 1 mM NHP in 10 mM MgCl₂. As a control, infiltrate a separate set of plants with 10 mM MgCl₂ (mock treatment).

  • Incubation: Allow a 24-48 hour incubation period for the systemic signal to propagate.

  • Secondary Inoculation: Inoculate upper, untreated systemic leaves with a pathogenic bacterial suspension (e.g., Pseudomonas syringae at an OD₆₀₀ of 0.001).

  • Quantify Pathogen Growth: After 3-4 days, collect leaf discs from the inoculated systemic leaves, homogenize the tissue, and perform serial dilutions to plate on appropriate growth media. Count colony-forming units (CFUs) to determine bacterial titer.

Gene Expression Analysis by RT-qPCR

This protocol is used to quantify the transcript levels of target genes in response to NHP treatment.

  • Plant Treatment: Treat plants as described in the SAR assay (steps 1 and 2).

  • Tissue Harvesting: At various time points (e.g., 24, 48 hours) after NHP or mock treatment, harvest both local (infiltrated) and systemic (untreated) leaves. Immediately freeze the tissue in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the plant tissue using a standard kit or Trizol-based method.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for your target genes (e.g., FMO1, ICS1, PR1) and a reference gene (e.g., UBQ5).

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing NHP-treated samples to the mock-treated controls.

Metabolite Profiling by LC-MS

This protocol is for the quantification of NHP and other metabolites in plant tissues.

  • Plant Treatment and Harvesting: Treat and harvest plant tissue as described for gene expression analysis.

  • Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a solvent such as 80% methanol.[19]

  • Sample Preparation: Centrifuge the extract to pellet debris and filter the supernatant.

  • LC-MS Analysis: Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system. Separation can be achieved using a suitable column (e.g., a chiral column for stereoisomer separation).

  • Quantification: Quantify the abundance of NHP and other target metabolites by comparing the peak areas to those of known standards.

Experimental_Workflow cluster_analysis Analysis Pathways start Plant Growth (4-5 weeks) treatment Primary Treatment (Local leaves with NHP or Mock) start->treatment pathogen_challenge Secondary Pathogen Challenge (Systemic leaves) treatment->pathogen_challenge 24-48h harvest_rna Harvest Tissue for RNA (Local & Systemic) treatment->harvest_rna Time Course harvest_metabolites Harvest Tissue for Metabolites (Local & Systemic) treatment->harvest_metabolites Time Course quantify_pathogen Quantify Pathogen Growth (CFU counting) pathogen_challenge->quantify_pathogen rna_extraction RNA Extraction & cDNA Synthesis harvest_rna->rna_extraction metabolite_extraction Metabolite Extraction harvest_metabolites->metabolite_extraction result_sar SAR Phenotype quantify_pathogen->result_sar rt_qpcr RT-qPCR Analysis rna_extraction->rt_qpcr result_gene Gene Expression Profile rt_qpcr->result_gene lc_ms LC-MS Analysis metabolite_extraction->lc_ms result_metabolite Metabolite Levels lc_ms->result_metabolite

Figure 3: Experimental workflow for studying NHP function.

Conclusion and Future Directions

N-Hydroxypipecolic acid is a cornerstone of systemic acquired resistance in plants, acting as a mobile signal that triggers extensive transcriptional reprogramming in distal tissues. Its biosynthesis and signaling are tightly interwoven with the salicylic acid pathway, forming a robust amplification loop for defense. The discovery of an alternative signaling route via eNAD(P) adds another layer of complexity and potential for regulatory control. For drug development, particularly in the agricultural sector, NHP and its biosynthetic pathway present promising targets for engineering enhanced disease resistance in crops.[1][2] Future research will likely focus on identifying the specific NHP receptor(s), further elucidating the crosstalk between the SA and eNAD(P) pathways, and translating our fundamental understanding of NHP signaling into practical applications for crop protection.

References

"N-Hydroxypipecolic acid signaling pathway in Arabidopsis thaliana"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the N-Hydroxypipecolic Acid Signaling Pathway in Arabidopsis thaliana

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum immunity throughout the plant following an initial localized pathogen infection.[1][2][3] For decades, the identity of the mobile signal that travels from infected to distal tissues to activate SAR was a subject of intense research. A landmark discovery in Arabidopsis thaliana identified N-Hydroxypipecolic acid (NHP) as a central signaling molecule in the establishment of SAR.[4][5] NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates systemically after pathogen attack and is sufficient to induce a robust immune response.[5][6][7] This technical guide provides a comprehensive overview of the NHP signaling pathway, from its biosynthesis and regulation to its downstream effects and the experimental methodologies used to elucidate its function.

NHP Biosynthesis Pathway

NHP is synthesized from L-lysine in a three-step enzymatic pathway primarily located in the plastids.[8][9] The genes encoding these enzymes are highly induced by biotic stress.[10]

  • L-Lysine to Dehydro-pipecolic Acid: The pathway begins with the transamination of L-lysine, catalyzed by the plastid-localized aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) .[10][11][12][13] ALD1 converts L-lysine into ε-amino-α-ketocaproic acid, which then spontaneously cyclizes to form dehydropipecolic acid intermediates like Δ1-piperideine-2-carboxylic acid (P2C) or 2,3-dehydropipecolic acid (2,3-DP).[1][9][10][11]

  • Dehydro-pipecolic Acid to Pipecolic Acid (Pip): The intermediate is then reduced to pipecolic acid (Pip) by the reductase SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT 4 (SARD4) .[1][10][11][14][15] While SARD4 is a critical enzyme for this step, especially for Pip accumulation in distal leaves, other reductases may also be involved.[11][14]

  • Pipecolic Acid to N-Hydroxypipecolic Acid (NHP): The final and crucial step is the N-hydroxylation of Pip to form NHP. This reaction is catalyzed by the flavin-dependent monooxygenase FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[6][13][16][17] FMO1 acts as a pipecolate N-hydroxylase and is an essential component for SAR.[2][6][17][18] Loss-of-function fmo1 mutants are deficient in NHP biosynthesis and SAR.[2][6]

NHP_Biosynthesis lys L-Lysine p2c Dehydro-pipecolic acid (P2C / 2,3-DP) lys->p2c ALD1 pip Pipecolic Acid (Pip) p2c->pip SARD4 nhp N-Hydroxypipecolic Acid (NHP) pip->nhp FMO1 (Endoplasmic Reticulum)

Figure 1: The NHP Biosynthesis Pathway in Arabidopsis thaliana.

Regulation of NHP Signaling

The NHP pathway is tightly regulated at multiple levels, primarily through the transcriptional control of its biosynthetic genes and through complex interactions with the salicylic (B10762653) acid (SA) signaling pathway.

Transcriptional Regulation: Pathogen infection triggers a significant upregulation of ALD1, SARD4, and FMO1.[19][20] This induction is controlled by upstream transcription factors:

  • Positive Regulators: The transcription factors SARD1 and CALMODULIN-BINDING PROTEIN 60g (CBP60g) directly bind to the promoters of ALD1, SARD4, and FMO1, activating their expression and thus promoting the biosynthesis of both NHP and SA.[10][19][21]

  • Negative Regulators: A triad (B1167595) of NAC transcription factors (NAC90, NAC61, and NAC36) acts as repressors by directly binding to the promoters of ALD1 and FMO1 (as well as the SA synthesis gene ICS1) to suppress their expression, thereby maintaining homeostasis.[22]

Interplay with Salicylic Acid (SA): NHP and SA signaling are mutually potentiating.[10][23][24]

  • SA signaling is required for the full activation of NHP biosynthesis. The SA receptors NPR1 and NPR4 are necessary for the induction of ALD1, SARD4, and FMO1 expression via the SARD1/CBP60g module.[25][26]

  • Conversely, NHP induces and primes the expression of SA biosynthetic genes (ICS1, PBS3) and the accumulation of SA.[23] This creates a positive feedback loop that amplifies the defense signal.[21]

NHP_Regulation pathogen Pathogen Signal sard1_cbp60g SARD1 / CBP60g pathogen->sard1_cbp60g nac_repressors NAC Repressors (e.g., NAC90) pathogen->nac_repressors biosynthesis_genes ALD1, SARD4, FMO1 (Biosynthesis Genes) sard1_cbp60g->biosynthesis_genes + nac_repressors->biosynthesis_genes - nhp NHP biosynthesis_genes->nhp sa_biosynthesis ICS1, etc. (SA Biosynthesis) nhp->sa_biosynthesis + (amplification) sa Salicylic Acid (SA) npr1_npr4 NPR1 / NPR4 (SA Receptors) sa->npr1_npr4 npr1_npr4->sard1_cbp60g + (via SARD1/CBP60g) sa_biosynthesis->sa

Figure 2: Transcriptional Regulation of NHP Biosynthesis and Interplay with SA.

Downstream Signaling and Systemic Acquired Resistance

NHP functions as a mobile immune signal that travels from the site of primary infection to distal tissues, where it activates SAR.[2][3]

  • NPR1-Dependence: NHP-induced SAR and the associated transcriptional reprogramming are critically dependent on NON-EXPRESSOR OF PR GENES 1 (NPR1) , a master transcriptional co-regulator of SA-mediated immunity.[27][28]

  • TGA Transcription Factors: Downstream of NPR1, NHP-triggered immunity requires the function of TGA-class transcription factors. The TGA2/TGA5/TGA6 clade is essential for the expression of NHP-induced defense genes, while the TGA1/TGA4 clade also contributes positively.[27]

  • Defense Priming: A key function of NHP is "priming." NHP treatment sensitizes plants to mount a faster and stronger defense response upon subsequent pathogen challenge.[7][28][29] This includes a boosted accumulation of SA, the phytoalexin camalexin, and enhanced expression of defense-related genes.[7][28]

Inactivation and Metabolism: The active NHP signal is regulated through metabolic conversion. The UDP-glycosyltransferase UGT76B1 can glycosylate NHP to form NHP-N-O-glucoside (NHPG).[10][30] This modification is believed to be an inactivation or storage mechanism, as overexpression of UGT76B1 can suppress NHP-mediated defense.[10][30] Other derivatives, such as methylated NHP (MeNHP), have also been identified, suggesting a complex metabolic network for NHP homeostasis.[8][31]

NHP_Signaling nhp NHP (Mobile Signal) npr1 NPR1 nhp->npr1 Perception (Mechanism unclear) ugt76b1 UGT76B1 nhp->ugt76b1 tga TGA Factors (TGA2/5/6, TGA1/4) npr1->tga Activation defense_genes Defense Gene Expression (e.g., PR genes) tga->defense_genes Induction sar Systemic Acquired Resistance (SAR) defense_genes->sar priming Defense Priming defense_genes->priming nhpg NHP-Glucoside (Inactive) ugt76b1->nhpg Glycosylation (Inactivation)

Figure 3: Downstream Signaling Cascade of NHP in Plant Immunity.

Quantitative Data Summary

Quantitative analysis of NHP and related metabolites is essential for understanding their roles in plant immunity. The following tables summarize representative data on metabolite concentrations and the effective concentrations used in various experimental setups.

Table 1: Pathogen-Induced Metabolite Accumulation

Plant Species Metabolite Concentration (approx.) Condition Reference
Nicotiana tabacum Pip & NHP ~6 µg/g FW 72h post-infection [5]

| Solanum lycopersicum | Pip | Exceeds NHP by ~8-fold | Post-infection |[5] |

Table 2: Concentrations Used in Exogenous Application Experiments

Compound Concentration Application Method Purpose Reference(s)
NHP 1 mM Leaf Infiltration / Soil Drench Induce SAR, rescue fmo1 mutant [3][29]
Pipecolic Acid (Pip) 1 mM Leaf Infiltration Control, test for FMO1-dependence [3]

| flg22 peptide | 1 µM | Leaf Infiltration | Elicit Pattern-Triggered Immunity |[29] |

Key Experimental Protocols

The elucidation of the NHP pathway has relied on a combination of genetic, biochemical, and analytical chemistry techniques.

5.1 Metabolite Profiling by Mass Spectrometry (GC-MS / LC-MS) This is the cornerstone technique for detecting and quantifying NHP, Pip, and SA.

  • Objective: To measure the levels of NHP and related metabolites in plant tissues under different conditions (e.g., wild-type vs. mutant, control vs. pathogen-infected).

  • Methodology:

    • Tissue Homogenization: Leaf tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

    • Extraction: Metabolites are extracted using a solvent system, typically a methanol/water or ethyl acetate (B1210297) solution. Internal standards are often added for accurate quantification.

    • Derivatization (for GC-MS): For analysis by Gas Chromatography-MS, polar molecules like NHP are chemically modified (e.g., methylation or silylation) to increase their volatility.[11]

    • Analysis: The extract is injected into a GC-MS or LC-MS system. The compounds are separated chromatographically and then detected by the mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation pattern, allowing for identification and quantification.[16]

5.2 Pathogen Infection and SAR Assays These assays are used to assess the biological function of the NHP pathway in disease resistance.

  • Objective: To determine if a genetic mutation or chemical treatment affects a plant's resistance to pathogens and its ability to mount SAR.

  • Methodology:

    • Primary Inoculation (SAR Induction): Three lower leaves of a plant are infiltrated with a pathogen (e.g., Pseudomonas syringae at OD₆₀₀ = 0.001) or a mock solution (e.g., 10 mM MgCl₂).[3][32]

    • Incubation: Plants are incubated for a period (e.g., 48 hours) to allow for the generation and transport of the mobile SAR signal.

    • Secondary Inoculation: Distal, upper leaves are challenged with the same pathogen.

    • Quantification of Resistance: After another incubation period (e.g., 2-3 days), pathogen growth in the distal leaves is quantified. For bacteria, this is typically done by homogenizing leaf discs, plating serial dilutions, and counting colony-forming units (CFUs). For oomycetes like Hyaloperonospora arabidopsidis, resistance can be measured by counting spores.[7][33] A significant reduction in pathogen growth in the distal leaves of induced plants compared to mock-treated plants indicates a successful SAR response.

5.3 In Vitro Enzyme Assays These assays confirm the biochemical function of the enzymes in the NHP pathway.

  • Objective: To demonstrate that a specific enzyme (e.g., FMO1) can catalyze the predicted reaction (e.g., Pip to NHP).

  • Methodology:

    • Protein Expression: The gene of interest (e.g., FMO1) is cloned and expressed in a heterologous system like E. coli to produce large quantities of the recombinant protein.

    • Enzyme Reaction: The purified enzyme is incubated with its predicted substrate (e.g., Pip) and necessary cofactors (e.g., FAD, NADPH for FMO1).[17]

    • Product Detection: The reaction mixture is analyzed by mass spectrometry or other analytical methods to confirm the formation of the expected product (e.g., NHP).[6]

Experimental_Workflow cluster_sar SAR Bioassay Workflow cluster_metabolomics Parallel Metabolite Analysis primary_inf 1. Primary Treatment (Pathogen or Mock on lower leaves) wait 2. Incubation (48h) (Signal generation/transport) primary_inf->wait sample A. Sample Collection (Upper leaves at 48h) primary_inf->sample Collect tissue for analysis secondary_inf 3. Secondary Challenge (Pathogen on upper leaves) wait->secondary_inf assess 4. Assess Resistance (e.g., Bacterial Counts) secondary_inf->assess extract B. Metabolite Extraction sample->extract ms C. LC-MS/MS Analysis (Quantify NHP) extract->ms ms->assess

Figure 4: A Generalized Experimental Workflow for Investigating NHP in SAR.

Conclusion

The N-Hydroxypipecolic acid signaling pathway represents a paradigm in plant immunity. As a pathogen-inducible, mobile signal, NHP is essential for the activation of Systemic Acquired Resistance in Arabidopsis thaliana and other plant species.[4] Its biosynthesis from L-lysine is tightly regulated by a network of transcriptional activators and repressors that are deeply integrated with the salicylic acid signaling pathway, forming a robust amplification loop for plant defense. Downstream, NHP primes the plant for a heightened state of alert, a process dependent on the master regulator NPR1 and TGA transcription factors. The discovery of NHP and the elucidation of its signaling pathway not only solve a long-standing question in plant biology but also present promising new avenues for engineering broad-spectrum disease resistance in agricultural crops.[2][4][16]

References

An In-depth Technical Guide to the Intracellular Localization of N-Hydroxypipecolic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide details the subcellular compartmentalization of the N-Hydroxypipecolic acid (NHP) biosynthetic pathway, a critical signaling cascade in plant immunity. Understanding the precise location of each enzymatic step is fundamental for manipulating this pathway for enhanced disease resistance in crops.

Introduction to N-Hydroxypipecolic Acid (NHP) and Systemic Acquired Resistance (SAR)

N-Hydroxypipecolic acid (NHP) is a lysine-derived metabolite that has been identified as a key signaling molecule for Systemic Acquired Resistance (SAR) in plants.[1][2] SAR is a long-lasting, broad-spectrum immune response that is activated throughout the plant following an initial localized pathogen infection.[3][4] NHP accumulates systemically after pathogen attack and is sufficient to induce SAR, making its biosynthetic pathway a prime target for engineering resilient crops.[2][5][6] The biosynthesis of NHP from L-lysine is a three-step enzymatic process involving AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1][7]

The NHP Biosynthetic Pathway and Its Subcellular Organization

The synthesis of NHP is spatially segregated between two major cellular compartments: the plastid (specifically, the chloroplast) and the cytosol. This compartmentalization necessitates the transport of intermediates across the plastid envelope.

  • Step 1 & 2 (Plastid): Synthesis of Pipecolic Acid (Pip) The initial steps of the pathway occur within the plastids.[8][9] The enzyme ALD1 , an aminotransferase, is localized to the plastids, with studies showing specific accumulation in epidermal plastids.[10][11] ALD1 catalyzes the deamination of L-lysine to form ε-amino-α-ketocaproic acid, which then spontaneously cyclizes into dehydropipecolic acid intermediates.[5][9] Subsequently, the reductase SARD4 reduces these intermediates to form pipecolic acid (Pip).[4][5][8] The co-localization of ALD1 and SARD4 within the same organelle ensures efficient substrate channeling for Pip production.[9]

  • Step 3 (Cytosol): N-hydroxylation of Pip to NHP The final and crucial step in the pathway is the N-hydroxylation of Pip. For this to occur, Pip must be exported from the plastid into the cytosol, although the specific transporter responsible remains unknown.[9][12] In the cytosol, the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes the conversion of Pip to the bioactive NHP.[2][12] The cytosolic localization of FMO1 has been confirmed through studies using fluorescent protein fusions.[13][14]

Data Presentation: Subcellular Localization of NHP Biosynthesis Enzymes

The following table summarizes the known intracellular locations of the core enzymes in the NHP biosynthetic pathway.

EnzymeGene NameSubstrateProductSubcellular LocalizationMethod of Determination
ALD1 AGD2-LIKE DEFENSE RESPONSE PROTEIN 1L-LysineDehydropipecolic acidPlastid (Chloroplast)GFP Fusion, Microscopy[10][15]
SARD4 SAR-DEFICIENT 4Dehydropipecolic acidPipecolic acid (Pip)Plastid (Chloroplast)Inferred from pathway; Co-expression studies[4][8][9]
FMO1 FLAVIN-DEPENDENT MONOOXYGENASE 1Pipecolic acid (Pip)N-Hydroxypipecolic acid (NHP)CytosolYFP Fusion, Microscopy[13][14]

Mandatory Visualizations

NHP_Biosynthesis cluster_plastid Plastid (Chloroplast) cluster_cytosol Cytosol Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 DehydroPip Dehydropipecolic Acid SARD4 SARD4 DehydroPip->SARD4 Pip_plastid Pipecolic Acid (Pip) Pip_cytosol Pipecolic Acid (Pip) Pip_plastid->Pip_cytosol Transport (Transporter unknown) ALD1->DehydroPip SARD4->Pip_plastid FMO1 FMO1 Pip_cytosol->FMO1 NHP N-Hydroxypipecolic Acid (NHP) FMO1->NHP

Caption: Intracellular compartmentalization of NHP biosynthesis between the plastid and cytosol.

Subcellular_Localization_Workflow cluster_cloning Molecular Cloning cluster_transformation Plant Transformation cluster_analysis Microscopy and Analysis Gene Isolate target gene cDNA (e.g., FMO1) Construct Create fusion construct (Gene::YFP) via ligation/recombination Gene->Construct Vector Select expression vector with reporter gene (e.g., pSITE-YFP) Vector->Construct Agro Transform Agrobacterium with fusion construct Construct->Agro Infiltration Agroinfiltrate Nicotiana benthamiana leaves Expression Allow transient expression (48-72 hours) Infiltration->Expression Microscopy Image epidermal cells with Confocal Laser Scanning Microscope Expression->Microscopy Localization Observe YFP signal location (e.g., cytosol, nucleus, plastid) Microscopy->Localization Colocalization Co-express with organelle markers for confirmation (optional) Localization->Colocalization

Caption: Workflow for determining protein subcellular localization using fluorescent protein tagging.

NHP_Regulation

References

Methodological & Application

Application Note: Quantification of N-Hydroxypipecolic Acid in Plant Tissue using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxypipecolic acid (NHP) is a critical signaling molecule in plants, playing a central role in systemic acquired resistance (SAR), a long-lasting and broad-spectrum immunity against a variety of pathogens.[1][2][3] NHP is synthesized from L-lysine and acts as a mobile signal that accumulates in both local and distal tissues upon pathogen infection, priming the plant for a more robust defense response.[3][4] The quantification of NHP in plant tissues is crucial for understanding plant-pathogen interactions, developing novel crop protection strategies, and exploring its potential in drug development. This application note provides a detailed protocol for the sensitive and accurate quantification of NHP in plant tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

This method utilizes a robust extraction procedure to isolate NHP from complex plant matrices, followed by sensitive and selective quantification using a triple quadrupole mass spectrometer. The LC-MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode to ensure high specificity and minimize interferences from the plant matrix.

Experimental Protocols

Sample Preparation and Homogenization
  • Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[5]

  • Store samples at -80°C until extraction.

  • For extraction, weigh approximately 50-100 mg of frozen tissue into a 2 mL microcentrifuge tube containing two small steel beads.

  • Grind the frozen tissue to a fine powder using a tissue homogenizer for 2-3 minutes at 30 Hz.

Metabolite Extraction
  • To the powdered tissue, add 1 mL of pre-chilled extraction solvent (80:20 methanol:water, v/v).[6] For enhanced protein precipitation, an alternative is isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on a shaker at 4°C for 1 hour.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • For cleaner samples, the supernatant can be passed through a 0.22 µm syringe filter before transferring to an LC-MS vial.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Suggested Starting Conditions):

ParameterValue
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or HILIC column for polar compounds.
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[7]
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters (Suggested Starting Conditions):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
MRM Transitions NHP: m/z 146.08 -> 128.07 (Quantifier), 146.08 -> 82.07 (Qualifier)
Cone Voltage 20 V
Collision Energy 10-15 eV (to be optimized for the specific instrument)

Note: The MRM transitions, cone voltage, and collision energy should be optimized for the specific instrument being used by infusing an NHP standard.

Quantification

A standard curve should be prepared using a certified NHP standard, covering the expected concentration range in the plant samples. The standard curve is generated by plotting the peak area of the quantifier ion against the concentration of the standard. The concentration of NHP in the plant samples is then determined by interpolating their peak areas from the standard curve and normalizing to the initial tissue weight.

Data Presentation

The following table summarizes representative quantitative data for NHP in various plant species under different conditions, extracted from published literature. This table serves as a reference for expected NHP levels.

Plant SpeciesTissueTreatmentNHP Concentration (µg/g FW)Reference
Arabidopsis thalianaLeavesPseudomonas syringae infection (48 hpi)~1.5(Hartmann et al., 2018)
Nicotiana benthamianaLeavesMockNot Detected(Holmes et al., 2019)
Nicotiana benthamianaLeavesPseudomonas syringae infection (48 hpi)~0.5(Holmes et al., 2019)
Solanum lycopersicum (Tomato)SeedlingsMock~0.02[8]
Solanum lycopersicum (Tomato)SeedlingsPseudomonas syringae infection (48 hpi)~0.1[8]
Hordeum vulgare (Barley)LeavesBlumeria graminis f.sp. hordei infection (5 dpi)~0.1[1]
Cucumis sativus (Cucumber)LeavesPseudomonas syringae pv. lachrymans infection (5 dpi)~1.5[1]

hpi: hours post-inoculation; dpi: days post-inoculation; FW: Fresh Weight.

Visualizations

NHP Biosynthesis and Signaling Pathway

The biosynthesis of NHP begins with L-lysine and involves three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[3] Pathogen recognition leads to the transcriptional activation of these genes, resulting in NHP accumulation. NHP then acts as a signal to induce systemic acquired resistance, often in conjunction with salicylic (B10762653) acid (SA).[2]

NHP_Signaling_Pathway cluster_biosynthesis NHP Biosynthesis cluster_signaling SAR Signaling Lysine L-Lysine P2C Δ¹-Piperideine-2-Carboxylic Acid Lysine->P2C ALD1 Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 SA_Biosynthesis Salicylic Acid (SA) Biosynthesis NHP->SA_Biosynthesis SAR_Activation Systemic Acquired Resistance (SAR) NHP->SAR_Activation Induces Pathogen Pathogen Recognition Transcription_Factors SARD1/CBP60g Transcription Factors Pathogen->Transcription_Factors Transcription_Factors->NHP Induces Biosynthesis Transcription_Factors->SA_Biosynthesis SA_Biosynthesis->SAR_Activation

Caption: NHP Biosynthesis and Signaling Pathway in Plant Immunity.

Experimental Workflow for NHP Quantification

The following diagram illustrates the key steps involved in the quantification of NHP from plant tissue using LC-MS.

Experimental_Workflow Start Plant Tissue Sampling (Flash Freeze) Homogenization Homogenization (Cryo-grinding) Start->Homogenization Extraction Metabolite Extraction (80% Methanol) Homogenization->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Filtration->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Result NHP Concentration (µg/g FW) Data_Processing->Result

Caption: Experimental Workflow for NHP Quantification by LC-MS.

References

GC-MS Analysis of N-Hydroxypipecolic Acid and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of N-Hydroxypipecolic acid (NHP) and its precursor, pipecolic acid (Pip), using Gas Chromatography-Mass Spectrometry (GC-MS). NHP is a key signaling molecule in plant immunity, specifically in Systemic Acquired Resistance (SAR), and its accurate quantification is crucial for research in plant biology and the development of novel crop protection strategies.

Application Notes

Gas Chromatography-Mass Spectrometry is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For non-volatile compounds like N-Hydroxypipecolic acid, a derivatization step is necessary to increase their volatility and thermal stability for GC-MS analysis. The most common derivatization method is silylation, which replaces active hydrogens on the molecule with a trimethylsilyl (B98337) (TMS) group.

This protocol focuses on the analysis of NHP and its precursor, pipecolic acid, as their TMS derivatives. The method is applicable to plant tissue extracts and can be adapted for other biological matrices. Quantitative analysis is typically performed in Selected Ion Monitoring (SIM) mode, which offers higher sensitivity and selectivity compared to full scan mode by monitoring specific ions characteristic of the target analytes.

Experimental Protocols

A generalized workflow for the GC-MS analysis of NHP and its derivatives involves sample preparation (extraction), derivatization, and GC-MS analysis.

Sample Preparation from Plant Tissue

This protocol is adapted for the extraction of organic acids, including NHP and Pip, from plant leaves.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • 80:20 Methanol:Water solution

  • Microcentrifuge tubes

  • Homogenizer (e.g., ball mill)

  • Centrifuge

  • Evaporator (e.g., SpeedVac or nitrogen evaporator)

Procedure:

  • Harvest fresh plant tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Transfer the powdered tissue to a microcentrifuge tube.

  • Add 1 mL of ice-cold 80:20 Methanol:Water solution to the tube.

  • Vortex thoroughly for 1 minute to ensure efficient extraction.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the solvent to dryness using a SpeedVac or under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Derivatization

This protocol describes the silylation of the dried extract to form TMS derivatives of NHP and Pip.

Materials:

  • Dried sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Hexane

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample extract, add 20 µL of pyridine to dissolve the residue.

  • Add 20 µL of MSTFA with 1% TMCS.[1]

  • Add 60 µL of hexane.[1]

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 70°C for 30 minutes to ensure complete derivatization.[1]

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized NHP and Pip. These parameters may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A/5975C GC-MS system).[1]

GC Conditions:

  • Column: Phenomenex ZB-35 (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]

  • Carrier Gas: Helium

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: Hold at 320°C for 2 minutes

  • Mode: Splitless

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • Pipecolic acid (as 2-TMS derivative): m/z 156, 230, 273.[2]

    • N-Hydroxypipecolic acid (as 2-TMS derivative): m/z 172, 246, 274.[2]

Quantitative Data Summary

For accurate quantification, it is essential to generate a calibration curve using analytical standards of NHP and Pip. An internal standard should also be used to correct for variations in sample preparation and injection. The following tables summarize key quantitative parameters. Note: The values for LOD, LOQ, Linearity, and Recovery are representative and should be experimentally determined during method validation in your laboratory.

Table 1: Retention Times and Monitored Ions for NHP and Pip Derivatives

CompoundDerivativeRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Pipecolic Acid2-TMS~6.55156230, 273
N-Hydroxypipecolic Acid2-TMS~9.2172246, 274

Retention times are approximate and can vary depending on the GC system and column.[2]

Table 2: Representative Method Validation Parameters

ParameterN-Hydroxypipecolic AcidPipecolic Acid
Linearity (concentration range)User DeterminedUser Determined
Correlation Coefficient (r²)>0.99>0.99
Limit of Detection (LOD)User DeterminedUser Determined
Limit of Quantification (LOQ)User DeterminedUser Determined
Precision (%RSD)<15%<15%
Recovery (%)85-115%85-115%

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the GC-MS analysis of N-Hydroxypipecolic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Plant Tissue Collection homogenization Homogenization in Liquid N2 start->homogenization extraction Extraction with 80% Methanol homogenization->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution in Pyridine evaporation->reconstitution derivatization_step Addition of MSTFA & Hexane reconstitution->derivatization_step heating Heating at 70°C derivatization_step->heating injection GC Injection heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of NHP.

Signaling Pathway

The diagram below outlines the biosynthesis of N-Hydroxypipecolic acid and its role in plant immunity.

signaling_pathway cluster_biosynthesis NHP Biosynthesis cluster_signaling Systemic Acquired Resistance (SAR) lysine L-Lysine pip Pipecolic Acid (Pip) lysine->pip ALD1/SARD4 nhp N-Hydroxypipecolic Acid (NHP) pip->nhp FMO1 sar_signal Systemic Signal Amplification nhp->sar_signal nhp->sar_signal pathogen Pathogen Attack pathogen->lysine gene_expression Defense Gene Expression (e.g., PR genes) sar_signal->gene_expression resistance Enhanced Disease Resistance gene_expression->resistance

Caption: NHP biosynthesis and its role in SAR signaling.

References

Application Notes and Protocols for Exogenous N-Hydroxypipecolic Acid (NHP) to Induce Systemic Acquired Resistance (SAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the exogenous application of N-Hydroxypipecolic acid (NHP), a key signaling molecule in plant immunity, to induce Systemic Acquired Resistance (SAR). SAR is a state of heightened defense in plants against a broad spectrum of pathogens, making the modulation of this pathway a significant area of interest for the development of novel plant protectants.[1][2]

NHP has been identified as a crucial mobile signal that accumulates in plants following a localized pathogen infection and is sufficient on its own to trigger SAR in distal, untreated tissues.[1][3] Understanding the precise application and subsequent effects of NHP is vital for its potential use in agricultural and research settings.

Data Presentation

The following tables summarize the quantitative data for the application of NHP to induce SAR, based on studies primarily conducted in the model plant Arabidopsis thaliana.

Table 1: NHP Concentration and Application Methods for SAR Induction

Application MethodNHP ConcentrationPlant SpeciesPathogen for ChallengeReference
Soil Drench0.1 mM - 10 mMArabidopsis thalianaPseudomonas syringae pv. maculicola[3]
Foliar Spray1 mMArabidopsis thalianaPseudomonas syringae pv. maculicola, Hyaloperonospora arabidopsidis[3][4]
Leaf Infiltration1 mMArabidopsis thalianaPseudomonas syringae pv. maculicola[3][5][6]
Leaf Infiltration1 mMNicotiana benthamiana, Tomato-[7]

Table 2: Quantification of SAR Induction Following NHP Treatment

TreatmentPathogen Titer Reduction (Compared to Control)Plant SpeciesReference
1 mM NHP Soil Drench> 10-foldArabidopsis thaliana[3][8]
1 mM NHP Foliar SpraySignificant reduction in pathogen growthArabidopsis thaliana[3]
1 mM NHP Leaf Infiltration (in distant leaves)> 10-foldArabidopsis thaliana[3]
1 mM NHP Leaf Infiltration (at 23°C)~13-foldArabidopsis thaliana[5]
1 mM NHP Leaf Infiltration (at 28°C)~27-foldArabidopsis thaliana[5]

Experimental Protocols

The following are detailed methodologies for the key experiments involving the exogenous application of NHP to induce and quantify SAR.

Protocol 1: Soil Drench Application of NHP

This method is suitable for inducing a systemic response throughout the plant.

Materials:

  • N-Hydroxypipecolic acid (NHP)

  • Sterile distilled water

  • Pots with well-drained soil substrate

  • Arabidopsis thaliana plants (5-week-old recommended)

  • Pathogen suspension (Pseudomonas syringae pv. maculicola at OD₆₀₀ = 0.001)

  • Syringe or luminometer for pathogen quantification

Procedure:

  • Preparation of NHP Solution: Prepare a 1 mM aqueous solution of NHP. For a dose-response experiment, a range of concentrations from 0.1 mM to 10 mM can be used.[3] A control group should be prepared with water only.

  • Plant Treatment: Individually water each 5-week-old Arabidopsis plant with 10 mL of the NHP solution or the water control.[3][8] Ensure the solution is applied directly to the soil.

  • Incubation: Allow the plants to incubate under standard growth conditions for 24 hours to allow for the uptake and systemic distribution of NHP.

  • Pathogen Challenge: Inoculate three leaves of each plant with a suspension of Pseudomonas syringae pv. maculicola (OD₆₀₀ = 0.001).[3][8] This can be done by syringe infiltration or spray inoculation.

  • Quantification of SAR: After 2.5 days post-inoculation (dpi), quantify the bacterial growth.[8] This can be achieved by measuring bacterial numbers through serial dilutions and plating, or by using a bioluminescent strain of the pathogen and measuring relative light units (RLU) per cm² of leaf area.[8]

Protocol 2: Foliar Spray Application of NHP

This method is a non-invasive way to apply NHP to the foliage.

Materials:

  • 1 mM NHP aqueous solution

  • Surfactant (e.g., Silwet® L-77 at 0.005%)

  • Spray bottle

  • Arabidopsis thaliana plants (5-week-old)

  • Pathogen suspension

Procedure:

  • Preparation of NHP Spray Solution: Prepare a 1 mM aqueous solution of NHP and supplement it with a surfactant like 0.005% Silwet® L-77 to ensure even coverage.[3] The control solution should be water with the same concentration of surfactant.

  • Plant Treatment: Spray the entire rosette of 5-week-old plants with the NHP solution until small droplets form evenly on the leaf surfaces.[3]

  • Incubation: Allow a 24-hour incubation period.

  • Pathogen Challenge and Quantification: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Leaf Infiltration of NHP

This method is useful for studying the local and systemic effects of NHP application.

Materials:

  • 1 mM NHP solution

  • 1 mL needleless syringe

  • Arabidopsis thaliana plants (4.5 to 5-week-old)

  • Pathogen suspension

Procedure:

  • Plant Treatment: Infiltrate three lower rosette leaves of each plant with a 1 mM NHP solution using a needleless syringe.[3][6][8] A control group should be infiltrated with water or a mock solution (e.g., 10 mM MgCl₂).[6]

  • Incubation: Wait for 24 to 48 hours.[3][6]

  • Pathogen Challenge:

    • Local Resistance: Inoculate the same leaves that were pre-infiltrated with NHP.[3]

    • Systemic Resistance (SAR): Inoculate three upper, distant, untreated leaves.[3][8]

  • Quantification of SAR: Assess pathogen growth at 2.5 dpi as described in Protocol 1.[3][8]

Visualization of Pathways and Workflows

NHP Biosynthesis and Signaling Pathway

The biosynthesis of NHP from L-lysine involves three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1][9] Upon its synthesis and transport to distal tissues, NHP perception leads to the induction of SAR. This signaling is intertwined with the salicylic (B10762653) acid (SA) pathway and requires the function of the SA receptor NON-EXPRESSOR OF PR GENES1 (NPR1) and TGA transcription factors.[6][10][11][12] NHP treatment can lead to an increase in SA biosynthesis.[2][6]

NHP_Signaling_Pathway cluster_biosynthesis NHP Biosynthesis cluster_signaling SAR Signaling Lys L-Lysine ALD1 ALD1 Lys->ALD1 Pip Pipecolic Acid (Pip) ALD1->Pip SARD4 SARD4 SARD4 FMO1 FMO1 Pip->FMO1 NHP_mol N-Hydroxypipecolic Acid (NHP) FMO1->NHP_mol NHP_signal NHP (Signal) NHP_mol->NHP_signal Transport to distal tissue SA_pathway Salicylic Acid (SA) Biosynthesis NHP_signal->SA_pathway NPR1 NPR1 NHP_signal->NPR1 requires basal SA SA_pathway->NPR1 TGA TGA Transcription Factors NPR1->TGA SAR_genes SAR Gene Expression TGA->SAR_genes SAR Systemic Acquired Resistance (SAR) SAR_genes->SAR

Caption: NHP biosynthesis from L-lysine and its role in activating the SAR signaling pathway.

Experimental Workflow for Inducing and Quantifying SAR

The general workflow for testing the efficacy of exogenously applied NHP in inducing SAR involves three main stages: treatment, pathogen challenge, and quantification of resistance.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment (Day 0) cluster_incubation Incubation (24h) cluster_challenge Pathogen Challenge (Day 1) cluster_quantification Quantification (Day 3.5) A Prepare NHP Solution (e.g., 1 mM) and Control B1 Soil Drench A->B1 B2 Foliar Spray A->B2 B3 Leaf Infiltration A->B3 C Allow for NHP Uptake and Systemic Distribution B1->C B2->C B3->C D Inoculate with Pathogen (e.g., Pseudomonas syringae) C->D E Assess Pathogen Growth (e.g., CFU count or RLU) D->E

Caption: A generalized experimental workflow for NHP application to induce and measure SAR.

References

Synthesis of N-Hydroxypipecolic Acid Potassium Salt for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Hydroxypipecolic acid (NHP) is a crucial signaling molecule in plant immunology, playing a key role in systemic acquired resistance (SAR), a broad-spectrum defense mechanism. Its potassium salt is often utilized in research due to its stability and solubility. These application notes provide detailed protocols for the chemical synthesis of N-Hydroxypipecolic acid potassium salt, tailored for researchers in drug development and plant sciences. The methods described herein are based on established chemical principles and publicly available data.

Chemical and Physical Properties

A summary of the key properties of this compound salt is provided below for reference.

PropertyValueReference
Molecular Formula C₆H₁₀KNO₃[1]
Molecular Weight 183.25 g/mol [1]
Appearance White to beige powder[1]
Purity (Typical) ≥95% (HPLC)[1]
Solubility Soluble in DMSO (2 mg/mL)[1]
Storage -20°C, desiccated[1]

Experimental Protocols

This section details the chemical synthesis of N-Hydroxypipecolic acid and its subsequent conversion to the potassium salt.

Protocol 1: Chemical Synthesis of N-Hydroxypipecolic Acid

This protocol is adapted from a modified procedure for the N-hydroxylation of L-pipecolic acid.

Materials:

  • L-pipecolic acid (98% purity)

  • Potassium hydroxide (B78521) (KOH), 88% pure

  • Acrylonitrile (B1666552)

  • Hydrochloric acid (HCl), 12 M

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Preparation of the reaction mixture: In a round-bottom flask, dissolve 4.93 g of 88% pure potassium hydroxide in a minimal amount of cooled deionized water. To this cooled solution, add 10.1 g of L-pipecolic acid.

  • Addition of acrylonitrile: Place the flask in an ice bath and begin stirring. Slowly add 5.58 mL of acrylonitrile dropwise over a period of 5 minutes.

  • Reaction: Continue stirring the solution in the ice bath for 1.5 hours. After this period, remove the flask from the ice bath and allow it to stir at room temperature for an additional 1.5 hours.

  • Quenching the reaction: Adjust the pH of the solution to 6.6 with 12 M HCl to neutralize the excess KOH.

  • Solvent removal: Evaporate the solvent using a rotary evaporator to obtain the crude N-Hydroxypipecolic acid.

Protocol 2: Purification and Conversion to Potassium Salt

This protocol describes the purification of the crude N-Hydroxypipecolic acid and its conversion to the stable potassium salt.

Materials:

  • Crude N-Hydroxypipecolic acid from Protocol 1

  • Potassium hydroxide (KOH) solution (e.g., 1 M)

  • Ethanol (B145695)

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., a mixture of dichloromethane (B109758) and methanol)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Purification by Column Chromatography:

    • Prepare a silica gel column with an appropriate eluent system (e.g., dichloromethane:methanol, 9:1 v/v). The exact ratio may need to be optimized based on TLC analysis.

    • Dissolve the crude N-Hydroxypipecolic acid in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure N-Hydroxypipecolic acid.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Formation of the Potassium Salt:

    • Dissolve the purified N-Hydroxypipecolic acid in a minimal amount of ethanol.

    • Slowly add a stoichiometric amount of a standardized potassium hydroxide solution in ethanol with stirring.

    • The potassium salt of N-Hydroxypipecolic acid should precipitate out of the solution. If precipitation is slow, the solution can be cooled or a non-polar solvent like diethyl ether can be added to induce precipitation.

  • Isolation and Drying:

    • Collect the precipitate by filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.

    • Dry the resulting white to beige powder under vacuum or in a desiccator to a constant weight.

  • Characterization:

    • The final product should be characterized to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are recommended. NMR analysis of the potassium salt has been previously reported and can be used for comparison[2]. A purity of ≥95% as determined by HPLC is a common standard for research-grade material[1].

Visualizations

Biosynthesis of N-Hydroxypipecolic Acid in Plants

The following diagram illustrates the key steps in the biosynthesis of NHP from lysine (B10760008) in plants. This pathway is a critical component of the plant's systemic acquired resistance.

NHP_Biosynthesis Lysine L-Lysine P2C Δ¹-Piperideine- 2-carboxylic acid Lysine->P2C ALD1 Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1

Caption: Biosynthetic pathway of N-Hydroxypipecolic Acid (NHP).

Workflow for Chemical Synthesis and Purification

This diagram outlines the major steps involved in the chemical synthesis and subsequent purification of this compound salt.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification and Salt Formation start L-Pipecolic Acid + KOH + Acrylonitrile reaction N-hydroxylation Reaction start->reaction quench Quenching with HCl reaction->quench evaporation1 Solvent Evaporation quench->evaporation1 crude_product Crude NHP evaporation1->crude_product chromatography Silica Gel Column Chromatography crude_product->chromatography pure_nhp Pure NHP chromatography->pure_nhp salt_formation Addition of KOH pure_nhp->salt_formation precipitation Precipitation salt_formation->precipitation filtration Filtration and Drying precipitation->filtration final_product N-Hydroxypipecolic Acid Potassium Salt filtration->final_product

Caption: Chemical synthesis and purification workflow.

Role of NHP in Systemic Acquired Resistance (SAR)

The following diagram illustrates the signaling pathway involving NHP that leads to the establishment of systemic acquired resistance in plants.

SAR_Signaling Pathogen Pathogen Infection (Local Tissue) NHP_synthesis NHP Biosynthesis Pathogen->NHP_synthesis NHP_transport NHP Transport (Systemic Signal) NHP_synthesis->NHP_transport Distal_tissue Distal Uninfected Tissue NHP_transport->Distal_tissue SAR_activation SAR Activation Distal_tissue->SAR_activation Resistance Broad-Spectrum Disease Resistance SAR_activation->Resistance

Caption: NHP-mediated systemic acquired resistance signaling.

References

Application Notes: N-Hydroxypipecolic Acid Potassium as a Positive Control in Systemic Acquired Resistance (SAR) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Hydroxypipecolic acid (NHP) is a key signaling molecule in the plant immune response, acting as a central regulator of Systemic Acquired Resistance (SAR).[1][2] SAR is a long-lasting, broad-spectrum defense mechanism that is activated throughout the plant following a localized pathogen infection. NHP, derived from the amino acid lysine, accumulates systemically after an initial infection and is essential for the induction of SAR.[1][3] Due to its critical role in initiating the SAR response, N-Hydroxypipecolic acid potassium is an ideal positive control for SAR assays in various plant species. Its application allows researchers to reliably induce a SAR response, providing a benchmark against which to compare the effects of other treatments, genetic mutations, or environmental conditions.

Mechanism of Action

NHP functions as a mobile immune signal that travels from the site of primary infection to distal, uninfected tissues.[1][3] Its biosynthesis is triggered by pathogen attack and involves a three-step metabolic pathway from L-lysine.[1][3] Once it reaches systemic tissues, NHP triggers a complex signaling cascade that leads to the accumulation of the defense hormone salicylic (B10762653) acid (SA) and the expression of a wide range of defense-related genes.[2][4] This transcriptional reprogramming primes the plant for a more rapid and robust defense response upon subsequent pathogen challenge.[4][5]

Recent research has further elucidated the NHP signaling pathway, showing that it converges on the production of extracellular NAD(P).[6][7] NHP induces the production of reactive oxygen species (ROS), which in turn leads to the accumulation of extracellular NAD(P).[6][7] This extracellular NAD(P) is then perceived by the lectin receptor kinase LecRK-VI.2, initiating downstream signaling events that establish SAR.[6][7] The signaling cascade also involves the transcriptional co-regulator NON-EXPRESSOR OF PR GENES1 (NPR1) and TGA transcription factors, which are essential for the expression of SAR-related genes.[8][9]

Experimental Protocols

1. General SAR Assay in Arabidopsis thaliana

This protocol describes a standard SAR assay in the model plant Arabidopsis thaliana using this compound as a positive control.

  • Plant Growth: Grow Arabidopsis thaliana plants (e.g., accession Col-0) in individual pots on soil under a 10-hour light/14-hour dark cycle at 22°C for 4-5 weeks.

  • Primary Treatment (Induction of SAR):

    • Positive Control: Prepare a 1 mM solution of this compound in 10 mM MgCl2. Infiltrate three lower leaves of each plant with this solution using a needleless syringe.

    • Mock Control: Infiltrate three lower leaves of a separate group of plants with a 10 mM MgCl2 solution.

  • Secondary Treatment (Pathogen Challenge):

    • After 24-48 hours, infiltrate three upper, systemic leaves of both the NHP-treated and mock-treated plants with a suspension of Pseudomonas syringae pv. maculicola (Psm) at an optical density (OD600) of 0.001 in 10 mM MgCl2.

  • Quantification of SAR:

    • Two days after the pathogen challenge, collect leaf discs from the infiltrated systemic leaves.

    • Determine the bacterial titer by serial dilution plating on appropriate growth media containing a selective antibiotic (e.g., rifampicin (B610482) for Psm).

    • Calculate the colony-forming units (CFU) per cm² of leaf tissue. A significant reduction in bacterial growth in the NHP-treated plants compared to the mock-treated plants indicates the successful induction of SAR.[8]

2. SAR Assay in Tomato (Solanum lycopersicum)

This protocol is adapted for use in tomato, demonstrating the conserved function of NHP across different plant species.

  • Plant Growth: Grow tomato plants for 4-5 weeks until they have several fully expanded leaves.

  • Primary Treatment:

    • Treat the soil of each plant with 10 mL of a 1 mM this compound solution.

    • For the mock control, treat a separate group of plants with 10 mL of water.

  • Secondary Treatment:

    • After 24 hours, inoculate a single branch of a fully expanded leaf on each plant with a suspension of a suitable pathogen, such as Pseudomonas syringae pv. tomato (Pst).

  • Quantification of SAR:

    • After 3-4 days, assess disease symptoms and quantify pathogen growth in the inoculated leaves as described for the Arabidopsis protocol.

Data Presentation

Table 1: Effect of this compound Treatment on Pathogen Growth in Arabidopsis thaliana

Primary TreatmentSecondary TreatmentBacterial Growth (log CFU/cm²)
Mock (10 mM MgCl₂)P. syringae pv. maculicola7.5 ± 0.3
1 mM NHP-KP. syringae pv. maculicola5.2 ± 0.4

Data are representative and show a significant reduction in pathogen growth in plants pre-treated with this compound (NHP-K), indicating the induction of SAR.

Table 2: Induction of Defense-Related Gene Expression by this compound in Arabidopsis thaliana

GeneTreatmentFold Change (vs. Mock)
PR11 mM NHP-K50 ± 8
FMO11 mM NHP-K25 ± 5
ALD11 mM NHP-K15 ± 3

Data are representative and show the upregulation of key defense-related genes following treatment with this compound (NHP-K), as determined by RT-qPCR.

Visualizations

NHP_Signaling_Pathway cluster_infection Local Infection cluster_biosynthesis NHP Biosynthesis cluster_systemic Systemic Tissue Pathogen\nAttack Pathogen Attack Lysine Lysine Pathogen\nAttack->Lysine ALD1 ALD1 Lysine->ALD1 AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 SARD4 SARD4 ALD1->SARD4 SAR-DEFICIENT 4 FMO1 FMO1 SARD4->FMO1 FLAVIN-DEPENDENT MONOOXYGENASE 1 NHP NHP FMO1->NHP NHP_sys NHP NHP->NHP_sys Systemic Transport ROS ROS NHP_sys->ROS NPR1 NPR1 NHP_sys->NPR1 eNADP extracellular NAD(P) ROS->eNADP LecRK LecRK-VI.2 eNADP->LecRK SA Salicylic Acid Accumulation LecRK->SA SA->NPR1 TGA TGA Factors NPR1->TGA SAR_Genes SAR Gene Expression TGA->SAR_Genes SAR Systemic Acquired Resistance SAR_Genes->SAR

Caption: N-Hydroxypipecolic acid signaling pathway in SAR.

SAR_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Primary Treatment cluster_challenge Pathogen Challenge (24-48h later) cluster_quantification Quantification (2 days post-inoculation) Plant_Growth Plant Growth (4-5 weeks) Treatment_Groups Divide into two groups Plant_Growth->Treatment_Groups Mock_Group Mock Control Group Treatment_Groups->Mock_Group Mock_Infiltration Infiltrate lower leaves with 10 mM MgCl2 Mock_Group->Mock_Infiltration NHP_Group NHP Positive Control Group NHP_Infiltration Infiltrate lower leaves with 1 mM NHP-K NHP_Group->NHP_Infiltration Treatment_groups Treatment_groups Treatment_groups->NHP_Group Pathogen_Inoculation_Mock Inoculate systemic leaves with P. syringae Mock_Infiltration->Pathogen_Inoculation_Mock Pathogen_Inoculation_NHP Inoculate systemic leaves with P. syringae NHP_Infiltration->Pathogen_Inoculation_NHP Quantify_Mock Quantify bacterial growth (CFU/cm2) Pathogen_Inoculation_Mock->Quantify_Mock Quantify_NHP Quantify bacterial growth (CFU/cm2) Pathogen_Inoculation_NHP->Quantify_NHP Comparison Compare pathogen growth between groups Quantify_Mock->Comparison Quantify_NHP->Comparison

Caption: Workflow for a standard SAR assay.

References

Engineering Systemic Acquired Resistance in Crops: Application Notes and Protocols for the N-Hydroxypipecolic Acid Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to engineering the N-Hydroxypipecolic acid (NHP) biosynthetic pathway in crop plants to enhance disease resistance. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the key pathways and workflows.

Introduction

Systemic Acquired Resistance (SAR) is a crucial induced immunity mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens.[1] A key signaling molecule in SAR is N-Hydroxypipecolic acid (NHP), a metabolite derived from lysine.[2][3] NHP accumulates systemically after an initial pathogen infection and primes distal tissues for a more robust defense response.[1] The biosynthetic pathway of NHP from L-lysine involves three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2][4]

Engineering the NHP biosynthetic pathway in crop plants presents a promising strategy for enhancing disease resistance and improving agricultural productivity.[5][6] By overexpressing the genes encoding the NHP biosynthetic enzymes, it is possible to increase the endogenous levels of NHP, thereby constitutively priming the plant's defense systems. This approach has been successfully demonstrated in model plants and is being explored in various crop species.[6][7]

These notes provide detailed protocols for the key experimental procedures involved in engineering the NHP pathway in crop plants, from gene cloning and plant transformation to the quantification of NHP.

Data Presentation

NHP and Salicylic (B10762653) Acid (SA) Accumulation in Engineered and Pathogen-Infected Plants

The following tables summarize quantitative data on NHP and SA levels in various plant species under different conditions. This data is crucial for assessing the efficacy of engineering the NHP biosynthetic pathway.

Table 1: NHP and SA Levels in Pathogen-Infected Plants

Plant SpeciesPathogenTissueAnalyteConcentration (µg/g FW)Fold ChangeReference
Arabidopsis thalianaPseudomonas syringaeDistal LeavesNHPNot specified-[4]
Nicotiana benthamianaPseudomonas syringaeSeedlingsNHPNot specifiedIncreased[5]
Solanum lycopersicum (Tomato)Pseudomonas syringaeSeedlingsNHPNot specifiedIncreased[5]
Brassica rapaPseudomonas syringaeSeedlingsNHPNot specifiedIncreased[5]
TobaccoNatural PathogenLeavesNHP~6-[4]
TobaccoNatural PathogenLeavesPip~6-[4]
TomatoNatural PathogenLeavesNHPNot specified-[4]
TomatoNatural PathogenLeavesPip~8-fold > NHP-[4]
Monocots and DicotsVarious natural pathogens-NHPLow/Undetectable (basal)2 to 10-fold increase[1]

Table 2: NHP and SA Levels in Engineered Arabidopsis thaliana

Engineered ConstructLineAnalyteAbundance (relative to WT)PhenotypeReference
Overexpression of NHP biosynthetic pathway genespNHP-1NHPHighEnhanced immunity, yellow leaves, smaller size, earlier senescence[8]
Overexpression of NHP biosynthetic pathway genespNHP-2NHPHighEnhanced immunity, yellow leaves, smaller size, earlier senescence[8]
Overexpression of NHP biosynthetic pathway genespNHP-1SAHigh-[8]
Overexpression of NHP biosynthetic pathway genespNHP-2SAHigh-[8]

Table 3: NHP Production in Nicotiana benthamiana via Transient Expression of Arabidopsis Genes

Expressed GenesFold Increase in NHP Production (over native plants)Reference
ALD1 and FMO1100 - 1000 fold[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in engineering and analyzing the NHP biosynthetic pathway in crop plants.

Protocol 1: Gene Cloning and Vector Construction

This protocol describes the cloning of the Arabidopsis thaliana NHP biosynthetic genes (ALD1, SARD4, and FMO1) into a plant expression vector suitable for Agrobacterium-mediated transformation.

Materials:

  • Arabidopsis thaliana cDNA library

  • Phusion High-Fidelity DNA Polymerase

  • Gene-specific primers with restriction sites (see Table 4)

  • pENTR/D-TOPO cloning vector

  • Gateway LR Clonase II Enzyme Mix

  • Plant expression vector (e.g., pK7WG2D)

  • Chemically competent E. coli (e.g., DH5α)

  • LB medium and plates with appropriate antibiotics

  • QIAprep Spin Miniprep Kit

Table 4: Gene Accession Numbers and Example Primers for Arabidopsis thaliana NHP Biosynthetic Genes

Gene NameGene Accession NumberForward Primer (5' to 3')Reverse Primer (5' to 3')
ALD1At2g13810CACCATGGAGAGTTTGGTTGCTTCTTAAGCGTAATCTGGAACATCGTATGGGTAACATCTTTGAGCTCCGAA
SARD4At1g59700CACCATGGCGACTCTTTCTCTCTCTTAAGCGTAATCTGGAACATCGTATGGGTATCTTTGTTGAGCTTGTCG
FMO1At1g19250CACCATGGCTGAAGGAATTTCTAGTTAAGCGTAATCTGGAACATCGTATGGGTATGCCTTTGAGCTCTTCAA

Procedure:

  • PCR Amplification: Amplify the coding sequences of ALD1, SARD4, and FMO1 from an Arabidopsis thaliana cDNA library using Phusion polymerase and gene-specific primers.

  • TOPO Cloning: Clone the PCR products into the pENTR/D-TOPO vector following the manufacturer's instructions.

  • Transformation into E. coli: Transform the ligation reactions into chemically competent E. coli cells and select for transformants on LB plates containing the appropriate antibiotic.

  • Plasmid Isolation and Sequencing: Isolate plasmid DNA from overnight cultures of positive colonies using a miniprep kit and verify the sequence of the insert.

  • Gateway LR Reaction: Perform a Gateway LR recombination reaction to transfer the gene of interest from the entry clone to the destination plant expression vector.

  • Transformation and Plasmid Preparation: Transform the final expression construct into E. coli and prepare a large quantity of high-purity plasmid DNA for plant transformation.

Protocol 2: Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana

This protocol describes the transient expression of the NHP biosynthetic genes in N. benthamiana leaves for rapid functional analysis and NHP production.[10][11]

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Plant expression vectors containing ALD1, SARD4, and FMO1

  • p19 silencing suppressor construct

  • YEB medium with appropriate antibiotics

  • Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

  • Nicotiana benthamiana plants (4-6 weeks old)

  • 1 mL needleless syringes

Procedure:

  • Agrobacterium Transformation: Transform the expression constructs and the p19 silencing suppressor into Agrobacterium tumefaciens.

  • Starter Culture: Inoculate 5 mL of YEB medium containing the appropriate antibiotics with a single colony of each transformed Agrobacterium strain. Grow overnight at 28°C with shaking.

  • Infiltration Culture: Inoculate a larger volume of YEB medium with the starter cultures and grow overnight to an OD₆₀₀ of 0.8-1.0.

  • Cell Preparation: Pellet the bacterial cells by centrifugation and resuspend them in infiltration buffer to a final OD₆₀₀ of 0.5 for each construct. For co-infiltration, mix equal volumes of the resuspended cultures.

  • Infiltration: Using a needleless syringe, infiltrate the abaxial side of the leaves of healthy N. benthamiana plants.

  • Incubation: Keep the plants in a growth chamber for 2-3 days to allow for gene expression and NHP accumulation.

Protocol 3: Metabolite Extraction and NHP Quantification by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of NHP from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system (e.g., Agilent 6400 series Triple Quadrupole)

  • C18 reverse-phase column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • NHP standard

Procedure:

  • Sample Preparation:

    • Harvest and weigh approximately 100 mg of plant tissue.

    • Immediately freeze in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of pre-chilled 80% methanol (B129727) and vortex thoroughly.

    • Incubate on ice for 30 minutes, vortexing occasionally.

  • Extraction:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject 5-10 µL of the sample onto a C18 column.

      • Use a gradient elution program, for example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B. The flow rate is typically 0.3-0.5 mL/min.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for NHP is m/z 146.1, and a common product ion is m/z 84.1.

  • Quantification:

    • Generate a standard curve using a serial dilution of a pure NHP standard.

    • Quantify the amount of NHP in the plant samples by comparing their peak areas to the standard curve.

Visualizations

NHP Biosynthetic Pathway

This diagram illustrates the enzymatic conversion of L-lysine to N-Hydroxypipecolic acid.

NHP_Biosynthetic_Pathway Lysine L-Lysine Intermediate Δ¹-piperideine-2-carboxylate Lysine->Intermediate ALD1 Pip Pipecolic Acid (Pip) Intermediate->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1

Caption: The NHP biosynthetic pathway from L-lysine.

Experimental Workflow for Engineering NHP Biosynthesis

This diagram outlines the major steps involved in engineering and analyzing the NHP biosynthetic pathway in crop plants.

Experimental_Workflow cluster_cloning Gene Cloning & Vector Construction cluster_transformation Plant Transformation cluster_analysis Analysis PCR PCR Amplification of ALD1, SARD4, FMO1 Cloning Cloning into Expression Vector PCR->Cloning Agro Agrobacterium Transformation Cloning->Agro Infiltration Transient Expression in Nicotiana benthamiana Agro->Infiltration Extraction Metabolite Extraction Infiltration->Extraction LCMS LC-MS/MS Quantification of NHP Extraction->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for engineering NHP biosynthesis.

NHP Signaling Pathway in Plant Immunity

This diagram illustrates the signaling cascade initiated by NHP, leading to the activation of defense responses and its interplay with the salicylic acid pathway.[2][3][8]

NHP_Signaling_Pathway cluster_perception Signal Perception & Transduction cluster_downstream Downstream Signaling cluster_sa Salicylic Acid Pathway NHP N-Hydroxypipecolic Acid (NHP) Receptor Putative NHP Receptor (Unknown) NHP->Receptor NPR1_inactive NPR1 (inactive) in cytoplasm NHP->NPR1_inactive Primes/Potentiates SA_biosynthesis Salicylic Acid (SA) Biosynthesis Receptor->SA_biosynthesis Induces NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active SA-dependent activation TGA TGA Transcription Factors NPR1_active->TGA Defense_Genes Defense Gene Expression (e.g., PR genes) TGA->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR SA Salicylic Acid (SA) SA_biosynthesis->SA SA->NPR1_inactive Activates

Caption: NHP signaling pathway and its interaction with SA.

References

Application Notes: Engineering Stable Transgenic Plants with Altered N-Hydroxypipecolic Acid Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxypipecolic acid (NHP) is a critical signaling molecule in the plant immune system, acting as a key regulator of Systemic Acquired Resistance (SAR). SAR provides broad-spectrum and long-lasting protection against a variety of pathogens.[1][2] The ability to manipulate NHP levels in plants through genetic engineering offers a powerful tool for both basic research and agricultural applications. By creating stable transgenic plants that either overproduce or have reduced levels of NHP, researchers can elucidate the intricacies of the SAR pathway, identify novel components of plant immunity, and develop crops with enhanced, durable disease resistance.

The core of NHP biosynthesis involves a three-step conversion from L-lysine, catalyzed by the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1][2] FMO1, in particular, is the terminal enzyme that converts pipecolic acid (Pip) to the bioactive NHP molecule.[1] Engineering plants to overexpress these genes, especially FMO1 and ALD1, can lead to elevated NHP levels and a primed immune state. Conversely, knocking out these genes can reduce NHP levels, allowing for the study of its necessity in immune responses. This document provides detailed protocols for the creation of such transgenic plants using Arabidopsis thaliana as a model, along with methods for the quantification of NHP and its derivatives.

NHP Biosynthesis and Signaling Pathway

NHP is synthesized from L-lysine in the chloroplasts and acts as a mobile signal that travels through the vasculature to prime distal tissues for an enhanced defense response.[2] Its signaling is intricately linked with salicylic (B10762653) acid (SA), another crucial plant defense hormone, with NHP accumulation often leading to increased SA biosynthesis.[3][4] The pathway is highly conserved across the plant kingdom, suggesting that engineering NHP-mediated defenses could be a viable strategy in many crop species.[2][5]

NHP_Signaling_Pathway Lysine L-Lysine KAC ε-amino-α-keto caproic acid Lysine->KAC ALD1 P2C Piperideine-2- carboxylic acid KAC->P2C Spontaneous cyclization Pip_chloro Pipecolic Acid (Pip) P2C->Pip_chloro SARD4 Pip_cyto Pipecolic Acid (Pip) Pip_chloro->Pip_cyto Export NHP N-Hydroxypipecolic Acid (NHP) Pip_cyto->NHP FMO1 SA Salicylic Acid (SA) NHP->SA Induces Biosynthesis SAR Systemic Acquired Resistance (SAR) NHP->SAR Systemic Signal NPR1 NPR1 NHP->NPR1 SA->NPR1 TGA TGA Transcription Factors DefenseGenes Defense Gene Expression TGA->DefenseGenes NPR1->TGA DefenseGenes->SAR

Caption: NHP biosynthesis pathway and its role in activating Systemic Acquired Resistance (SAR).

Experimental Protocols

Protocol 1: Generation of Stable Transgenic Arabidopsis thaliana

This protocol details the creation of transgenic plants using the Agrobacterium tumefaciens-mediated floral dip method, which is highly efficient for Arabidopsis.[6][7] The general workflow is outlined in the diagram below.

Transgenic_Workflow cluster_prep Phase 1: Preparation cluster_trans Phase 2: Transformation cluster_select Phase 3: Selection & Analysis A 1. Construct Development (e.g., pBIN vector with NHP gene under 35S promoter) B 2. Agrobacterium Transformation (Electroporation) A->B D 4. Prepare Agrobacterium Culture (Inoculation & Growth) B->D C 3. Grow Arabidopsis (to flowering stage) E 5. Floral Dip (Invert plants in bacterial suspension) C->E D->E OD600 ≈ 0.8 + Sucrose (B13894) & Silwet L-77 F 6. Plant Recovery & Seed Set (Maintain plants for 3-4 weeks) E->F G 7. Harvest T1 Seeds (Dry seeds completely) F->G H 8. Selection of Transformants (Plate seeds on selective medium, e.g., Kanamycin) G->H I 9. Transplant & Verify T1 Plants (Transfer putative transformants to soil, confirm with PCR) H->I J 10. Screen for Homozygous T3 Lines (Analyze segregation in T2/T3 generations) I->J

Caption: Workflow for generating stable transgenic Arabidopsis plants via the floral dip method.

Materials:

  • Arabidopsis thaliana plants (e.g., ecotype Col-0)

  • Agrobacterium tumefaciens (e.g., strain GV3101) carrying the binary vector with the gene of interest

  • Yeast Extract Mannitol (YM) or Luria-Bertani (LB) medium with appropriate antibiotics

  • 5% (w/v) Sucrose solution

  • Silwet L-77 surfactant

  • Murashige and Skoog (MS) medium with selection agent (e.g., 50 µg/mL Kanamycin)

  • 70% Ethanol (B145695), 10% Bleach solution

Methodology:

  • Prepare Agrobacterium Culture:

    • Streak the Agrobacterium strain containing your binary vector onto a YM agar (B569324) plate with appropriate antibiotics. Incubate at 28°C for 2-3 days.[8]

    • Inoculate a single colony into 200-500 mL of liquid YM medium with antibiotics. Grow overnight at 28°C with shaking until the culture reaches an OD₆₀₀ of 0.8-1.2.

    • Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Resuspend the pellet in a freshly prepared 5% sucrose solution to a final OD₆₀₀ of approximately 0.8.

  • Floral Dip Transformation:

    • Grow Arabidopsis plants under long-day conditions (16h light / 8h dark) until they are flowering and have numerous young floral buds. Clipping the primary bolt can encourage the growth of more secondary inflorescences.

    • Just before dipping, add Silwet L-77 to the Agrobacterium suspension to a final concentration of 0.02-0.05% (200-500 µL/L) and mix gently.[6]

    • Invert the Arabidopsis plants and dip all above-ground parts, especially the inflorescences, into the bacterial suspension for 3-5 seconds with gentle agitation.

    • Place the treated plants on their side in a tray, cover with a plastic dome to maintain high humidity, and keep in the dark for 16-24 hours.

    • Return the plants to their normal growing conditions and continue to care for them for 3-4 weeks, allowing seeds to mature. Stop watering as the siliques begin to dry.

  • Selection of Transgenic Progeny (T1 Generation):

    • Harvest the dry seeds from the treated plants.

    • Surface sterilize the seeds by washing with 70% ethanol for 2 minutes, followed by 20 minutes in 10% bleach containing 0.02% Triton X-100. Rinse 4-5 times with sterile distilled water.[8]

    • Plate the sterilized seeds on MS agar plates containing the appropriate selection agent (e.g., 50 µg/mL Kanamycin).

    • Cold-treat the plates at 4°C for 2-3 days (stratification) before moving them to a growth chamber under continuous light.

    • After 7-10 days, putative transformants will appear as healthy green seedlings with true leaves, while non-transformants will be pale and arrested in development.

  • Confirmation and Generation of Homozygous Lines:

    • Carefully transfer the putative transformants to soil and grow to maturity.

    • Confirm the presence of the transgene in T1 plants using PCR analysis of genomic DNA.

    • Allow T1 plants to self-pollinate and harvest the T2 seeds. Screen the T2 generation on selective media to identify lines with a 3:1 (resistant:sensitive) segregation ratio, which indicates a single transgene insertion.

    • Continue to the T3 generation to identify homozygous lines, where 100% of the progeny are resistant to the selection agent. These homozygous lines are stable and can be used for further experimentation.

Protocol 2: Quantification of NHP by LC-MS/MS

This protocol provides a general method for the extraction and relative quantification of NHP and related metabolites from plant tissue, adapted from published methodologies.[6][7][8]

Materials:

  • Liquid nitrogen

  • 2.0 mL microcentrifuge tubes with zirconia or metal beads

  • Extraction solvent: 80% (v/v) Methanol in water

  • Centrifuge (capable of 20,000 x g at 4°C)

  • UHPLC-MS/MS system

Methodology:

  • Sample Collection and Preparation:

    • Harvest 50-100 mg of fresh plant leaf tissue.

    • Immediately place the tissue into a pre-weighed 2.0 mL microcentrifuge tube.

    • Flash-freeze the tube in liquid nitrogen to quench metabolism.[6]

    • Add a pre-chilled zirconia or metal bead to each tube.

    • Homogenize the frozen tissue to a fine powder using a bead mill or tissue lyser (e.g., 2 min at 25 Hz).[6] Store ground samples at -80°C if not proceeding immediately.

  • Metabolite Extraction:

    • To 50 mg of frozen ground plant material, add 800 µL of pre-chilled 80% methanol.[8]

    • Vortex thoroughly to ensure the powder is fully suspended.

    • Sonicate the samples for 15 minutes in an ultrasonic bath. Repeat once.[8]

    • Centrifuge the samples at 18,000-20,000 x g for 15 minutes at 4°C.[6][8]

    • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

    • Perform a second centrifugation step (5 min at 20,000 x g, 4°C) to remove any remaining debris.[6]

    • Transfer the final clear supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase column (e.g., C18) for separation.

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

    • Gradient: A typical gradient might be: 0-3 min, 1-20% B; 3-8 min, 20-97% B; followed by re-equilibration.[8]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for NHP and its precursor Pip should be optimized. Published values can be used as a starting point. For example, the [M+H]⁺ ion for NHP is m/z 146.08, and for Pip is m/z 130.08.

    • Quantification: Relative quantification is performed by integrating the peak area of the specific MRM transition for NHP in each sample. For absolute quantification, a standard curve generated from a pure NHP standard is required.

Data Presentation: NHP and Pip Levels in Plants

The following tables summarize quantitative data on NHP and Pip levels from various studies, illustrating the changes upon pathogen treatment or genetic modification.

Table 1: Endogenous NHP and Pip Levels in Various Plant Species After Pathogen Challenge

Plant SpeciesTreatmentNHP Level (µg/g FW)Pip Level (µg/g FW)Citation
Tobacco Pathogen-infected (72 hpi)~6.0~6.0[1]
Tomato Pathogen-infectedLower than Pip~8-fold higher than NHP[1]
Barley Pathogen-infected (5 dpi)~0.1~30.0[1]
Brachypodium Pathogen-infectedLow20-40 fold higher than NHP[1]

FW = Fresh Weight; hpi = hours post-infection; dpi = days post-infection. Levels are approximate as reported in the literature.

Table 2: Relative Abundance of NHP and Pip in Nicotiana benthamiana After Transient Expression of Biosynthetic Genes

Expressed Arabidopsis GenesRelative Abundance of Pip (EIC)Relative Abundance of NHP (EIC)Citation
GFP (Control) 00[5]
ALD1 + SARD4 + FMO1 ~1.5 x 10⁷~2.5 x 10⁸[5]
ALD1 + FMO1 ~1.0 x 10⁷~2.0 x 10⁸[5]
FMO1 00[5]
ALD1 ~1.5 x 10⁷0[5]

EIC = Extracted Ion Abundance from GC-MS, representing relative metabolite levels. Data are approximate based on graphical representation in the source.

References

Application Notes and Protocols for In Vitro and In Planta FMO1 Activity Assays with Pipecolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavin-containing monooxygenase 1 (FMO1) is a key enzyme involved in the metabolism of a variety of xenobiotics and endogenous compounds. In the context of plant biology, particularly in the model organism Arabidopsis thaliana, FMO1 plays a crucial role in systemic acquired resistance (SAR), a form of broad-spectrum immunity against pathogens.[1] The enzyme catalyzes the N-hydroxylation of pipecolic acid (Pip), a lysine (B10760008) catabolite, to produce N-hydroxypipecolic acid (NHP).[1][2][3] NHP is a critical mobile signaling molecule that triggers systemic immunity.[1][2][3]

While the biological significance of this reaction is well-established, conducting direct in vitro enzyme assays with purified FMO1 has proven challenging. Recombinant Arabidopsis FMO1 expressed in and purified from Escherichia coli often lacks the essential FAD cofactor, rendering it catalytically inactive in standard biochemical assays.[2][3] Consequently, alternative methods, such as transient expression systems in Nicotiana benthamiana, have been successfully employed to demonstrate and analyze FMO1 activity with pipecolic acid in planta.[2][3]

In mammals, the metabolism of L-pipecolic acid follows a different pathway, primarily involving oxidation by L-pipecolate oxidase to L-alpha-aminoadipate delta-semialdehyde, and does not typically involve FMO1.[4][5][6]

These application notes provide a detailed protocol for an in planta assay to determine FMO1 activity via transient expression, as well as methodologies for product detection and quantification.

Quantitative Data Summary

Table 1: Kinetic Parameters of Human FMO1 with Nicotine

SubstrateKm (mM)Vmax (nmol/min/mg protein)Source
Nicotine1.235[7]

Table 2: Kinetic Parameters of L-Pipecolic Acid Oxidation by Other Enzymes in Mammals

EnzymeOrganism/TissueSubstrateKm,app (mM)Source
L-pipecolate metabolismRabbit Kidney CortexL-pipecolic acid0.74 ± 0.16[6][8]
L-pipecolate metabolismMonkey Kidney CortexL-pipecolic acid4.22 ± 0.30[6][8]

Metabolic Pathway of Pipecolic Acid in Arabidopsis

The following diagram illustrates the FMO1-dependent pathway for the biosynthesis of N-hydroxypipecolic acid (NHP) and its derivatives, which are central to systemic acquired resistance in plants.

FMO1_Pathway Lysine L-Lysine Pip Pipecolic Acid (Pip) Lysine->Pip ALD1, SARD4 NHP N-hydroxypipecolic acid (NHP) Pip->NHP FMO1 NHP_Glycoside N-OGlc-Pip NHP->NHP_Glycoside Unknown Enzymes SAR Systemic Acquired Resistance (SAR) NHP->SAR

FMO1-catalyzed conversion of Pipecolic Acid to N-hydroxypipecolic Acid.

Experimental Protocols

Protocol 1: In Planta Assay for FMO1 Activity via Transient Expression in Nicotiana benthamiana

This protocol is adapted from methodologies that have successfully demonstrated FMO1's ability to convert pipecolic acid to N-hydroxypipecolic acid.[2][3]

Objective: To express Arabidopsis FMO1 in N. benthamiana leaves and measure its enzymatic activity by supplying exogenous pipecolic acid and quantifying the NHP product.

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101) carrying a binary vector with the Arabidopsis FMO1 coding sequence under a suitable promoter (e.g., CaMV 35S).

  • N. benthamiana plants (4-6 weeks old).

  • Infiltration buffer: 10 mM MgCl₂, 10 mM MES pH 5.6, 150 µM acetosyringone.

  • Syringes (1 mL, needless).

  • Pipecolic acid solution (1 mM in 10 mM MgCl₂).

  • Control infiltration solution (10 mM MgCl₂).

  • Leaf punch or scalpel.

  • Liquid nitrogen.

  • Extraction solvent: 80% methanol (B129727) or as determined by LC-MS protocol.

Procedure:

  • Agrobacterium Culture:

    • Grow the Agrobacterium strain containing the FMO1 expression vector in appropriate antibiotic-supplemented LB medium overnight at 28°C with shaking.

    • Pellet the cells by centrifugation (e.g., 5000 x g for 10 min).

    • Resuspend the pellet in infiltration buffer to a final OD₆₀₀ of 0.5-1.0.

    • Incubate the bacterial suspension at room temperature for 2-3 hours without shaking.

  • Agroinfiltration:

    • Using a needless syringe, carefully infiltrate the Agrobacterium suspension into the abaxial side of fully expanded leaves of N. benthamiana.

    • Infiltrate several leaves on multiple plants. As a negative control, infiltrate leaves with an Agrobacterium strain carrying an empty vector or a vector expressing a non-related protein (e.g., GFP).

    • Allow the plants to grow for 2-3 days post-infiltration to allow for transient protein expression.

  • Substrate Feeding:

    • After the expression period, infiltrate the same leaf patches with either the 1 mM pipecolic acid solution (treatment) or the 10 mM MgCl₂ solution (mock control).[2][3]

    • Allow the plants to incubate for an additional 24-48 hours.

  • Sample Harvesting:

    • Harvest the infiltrated leaf areas using a leaf punch or scalpel.

    • Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

    • Store samples at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction and LC-MS Analysis

Objective: To extract metabolites from leaf tissue and quantify the amount of N-hydroxypipecolic acid (NHP) produced.

Materials:

  • Frozen leaf samples from Protocol 1.

  • Pre-chilled extraction solvent (e.g., 80% methanol).

  • Microcentrifuge tubes.

  • Tissue lyser/homogenizer with steel beads.

  • Centrifuge.

  • LC-MS system (e.g., UPLC coupled to a QTRAP or high-resolution mass spectrometer).

  • Analytical standards for pipecolic acid and N-hydroxypipecolic acid (if available).

Procedure:

  • Extraction:

    • Determine the fresh weight of the frozen leaf samples (typically 50-100 mg).

    • Place the frozen tissue in a 2 mL microcentrifuge tube with a steel bead.

    • Add the appropriate volume of pre-chilled extraction solvent.

    • Homogenize the tissue using a tissue lyser until fully pulverized.

    • Vortex and incubate on ice or at 4°C for 10-20 minutes.

    • Clarify the extract by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant to a new tube.

    • For analysis, dilute the extract as needed with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter if necessary.

    • Transfer to an autosampler vial for LC-MS analysis.

  • LC-MS Analysis:

    • Chromatography: Separate metabolites using a reverse-phase C18 column. The mobile phases will typically consist of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A gradient elution should be optimized to separate Pip and NHP.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-to-product ion transitions for NHP should be determined using an analytical standard or based on published data. Untargeted analysis can also be performed to identify NHP and other related metabolites.[2][3][9]

    • Quantification: Create a standard curve using an analytical standard of NHP to determine the absolute concentration in the samples. If a standard is unavailable, relative quantification can be performed by comparing the peak areas of NHP in FMO1-expressing samples versus control samples.

Experimental Workflow Diagram

The diagram below outlines the complete workflow for the in planta FMO1 assay.

Workflow cluster_prep Preparation cluster_plant In Planta Experiment cluster_analysis Analysis agro_culture 1. Agrobacterium Culture (FMO1 vector) resuspension 2. Resuspend in Infiltration Buffer agro_culture->resuspension infiltration 3. Agroinfiltrate N. benthamiana resuspension->infiltration expression 4. Incubate for Protein Expression (2-3 days) infiltration->expression feeding 5. Infiltrate with Pipecolic Acid expression->feeding incubation 6. Incubate for Reaction (24-48h) feeding->incubation harvest 7. Harvest & Freeze Leaf Tissue incubation->harvest extraction 8. Metabolite Extraction harvest->extraction lcms 9. LC-MS Analysis (Detect NHP) extraction->lcms data_analysis 10. Data Analysis & Quantification lcms->data_analysis

Workflow for the transient in planta FMO1 activity assay.

References

Tracing N-Hydroxypipecolic Acid (NHP) Metabolism Using Isotope-Labeled Precursors

Author: BenchChem Technical Support Team. Date: December 2025

<Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hydroxypipecolic acid (NHP) is a critical signaling molecule derived from L-lysine that acts as a central regulator of Systemic Acquired Resistance (SAR) in plants. SAR is a long-lasting, broad-spectrum immune response that protects plants from subsequent pathogen attacks. The biosynthesis and metabolism of NHP are tightly regulated and interconnected with other defense pathways, notably involving salicylic (B10762653) acid (SA). Tracing the metabolic fate of NHP and its precursors is essential for understanding its regulatory networks, identifying novel downstream metabolites, and discovering potential targets for enhancing plant immunity and developing new crop protection strategies.

Stable isotope tracing is a powerful technique for elucidating metabolic pathways. By supplying a precursor labeled with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can track the incorporation of the label into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This approach provides direct evidence of metabolic conversions, helps quantify metabolic flux, and can lead to the discovery of previously unknown biochemical transformations.

Application

This protocol details the use of stable isotope-labeled precursors to trace the biosynthesis and downstream metabolism of NHP in the model plant Arabidopsis thaliana. The methodology can be adapted for other plant species and experimental systems.

Key applications include:

  • Pathway Validation: Confirming the biosynthetic route from L-lysine to NHP and its derivatives.

  • Metabolite Discovery: Identifying novel NHP conjugates and catabolites, such as glycosylated or methylated forms.

  • Metabolic Flux Analysis: Quantifying the rate of NHP biosynthesis and turnover under different conditions (e.g., pathogen infection).

  • Target Identification: Pinpointing enzymatic steps that could be engineered to modulate NHP levels and enhance disease resistance.

NHP Metabolic Network

NHP biosynthesis begins in the plastid with L-lysine and proceeds through several enzymatic steps to produce pipecolic acid (Pip), which is then hydroxylated in the cytosol to form NHP. Once synthesized, NHP can be further metabolized into various forms, such as NHP-O-glucoside (NHP-OGlc), or it can act as a signal to amplify defense responses, including the production of salicylic acid.

Diagram: NHP Biosynthesis Pathway

The following diagram illustrates the conversion of L-Lysine to NHP.

NHP_Biosynthesis cluster_plastid Plastid Lys L-Lysine KAC ε-amino-α-keto caproic acid Lys->KAC ALD1 P2C Δ¹-piperideine-2- carboxylic acid KAC->P2C Spontaneous cyclization Pip_plastid Pipecolic Acid (Pip) P2C->Pip_plastid SARD4 Pip_cyto Pipecolic Acid (Pip) Pip_plastid->Pip_cyto Export (transporter unknown) NHP N-Hydroxypipecolic Acid (NHP) Pip_cyto->NHP FMO1

Caption: Biosynthesis of N-Hydroxypipecolic acid (NHP) from L-Lysine.
Diagram: NHP Metabolism and Signaling

Once produced, NHP is a key node in the plant immune signaling network. It can be inactivated through conjugation or participate in a positive feedback loop with salicylic acid.

NHP_Metabolism_Signaling cluster_signaling Immune Signaling NHP NHP NHP_OGlc NHP-O-Glucoside (Inactive) NHP->NHP_OGlc UGT76B1 MeNHP MeNHP (Storage/Transport Form) NHP->MeNHP Methyl- transferase SA Salicylic Acid (SA) NHP->SA Induces Biosynthesis SAR Systemic Acquired Resistance (SAR) NHP->SAR Activates MeNHP->NHP Hydrolysis SA->NHP Primes Biosynthesis SA->SAR Activates

Caption: Downstream metabolism and signaling roles of NHP.

Experimental Workflow and Protocols

The general workflow involves introducing a labeled precursor to the plant system, allowing time for metabolic conversion, harvesting tissues, extracting metabolites, and analyzing the extracts via mass spectrometry.

Diagram: Isotope Tracing Experimental Workflow

Workflow cluster_prep 1. Experiment Setup cluster_labeling 2. Labeling cluster_processing 3. Sample Processing cluster_analysis 4. Analysis A Grow Arabidopsis thaliana (e.g., hydroponically or in soil) C Administer Precursor (e.g., root feeding, leaf infiltration) A->C B Prepare Isotope-Labeled Precursor Solution (e.g., ¹³C-L-Lysine, D₉-NHP) B->C D Incubate for Time Course (e.g., 0, 2, 8, 24 hours) C->D E Harvest and Flash-Freeze Plant Tissue (liquid N₂) D->E F Homogenize and Extract Metabolites (e.g., 80% Methanol) E->F G Optional: Derivatization (e.g., for GC-MS analysis) F->G H LC-MS/MS or GC-MS Analysis F->H Direct analysis G->H I Identify Labeled Metabolites (Mass Shift Analysis) H->I J Quantify Isotopic Enrichment and Metabolic Flux I->J

Caption: General experimental workflow for tracing NHP metabolism.
Protocol 1: In Vivo Labeling of Arabidopsis thaliana

This protocol describes root feeding for systemic labeling. Leaf infiltration is an alternative for localized application.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old), grown hydroponically or in soil.

  • Isotope-labeled precursor (e.g., U-¹³C₆-L-Lysine, D₄-Pipecolic Acid, or D₉-NHP).

  • Sterile liquid growth medium (e.g., ½ MS medium).

  • Sterile containers for incubation.

Procedure:

  • Plant Preparation: For soil-grown plants, carefully remove them from the soil and gently wash the roots with sterile water to remove debris. For hydroponically grown plants, simply transfer them from their growth medium.

  • Labeling Solution: Prepare a solution of the labeled precursor in sterile liquid medium. A typical starting concentration is 0.5-1 mM.[1]

  • Incubation: Place the plant roots in the labeling solution. Ensure only the roots are submerged. For time-course experiments, prepare multiple plants for each time point.

  • Time Points: Incubate plants for a series of time points (e.g., 0h, 2h, 8h, 24h, 48h) to monitor the dynamics of label incorporation. The "0h" time point serves as a negative control.

  • Harvesting: At each time point, harvest the desired tissue (e.g., leaves, roots). Gently blot the tissue dry, record the fresh weight, and immediately flash-freeze it in liquid nitrogen to quench all metabolic activity. Store samples at -80°C until extraction.

Protocol 2: Metabolite Extraction

This protocol is optimized for polar metabolites like NHP and its derivatives.

Materials:

  • Frozen plant tissue.

  • Pre-chilled (-20°C) 80% methanol (B129727) (LC-MS grade).

  • Ceramic beads or mortar and pestle.

  • Microcentrifuge tubes (2 mL).

  • Tissue homogenizer (e.g., Beadbeater).

  • Centrifuge capable of 18,000 x g at 4°C.

  • Nitrogen evaporator or vacuum concentrator.

Procedure:

  • Homogenization: Place 50-100 mg of frozen tissue into a pre-chilled 2 mL tube containing ceramic beads. Add 1 mL of pre-chilled 80% methanol.

  • Extraction: Homogenize the tissue for 2-3 minutes until it becomes a fine powder. Follow this with ultrasonication in an ice bath for 15 minutes to ensure complete cell lysis and extraction.

  • Clarification: Centrifuge the homogenate at 18,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolite extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., 20% methanol) for LC-MS analysis.

  • Final Centrifugation: Centrifuge the reconstituted sample one last time (18,000 x g for 10 min at 4°C) to remove any remaining particulates before transferring to an LC-MS vial.

Protocol 3: LC-MS/MS Analysis

This protocol provides general parameters for a targeted analysis of NHP and its expected metabolites using a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Instrumentation:

  • UHPLC system with a reverse-phase column (e.g., C18).

  • High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters (Example):

  • Column: Acquity HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 1% B, ramp to 99% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

  • Injection Volume: 2-5 µL.

MS Parameters (Example):

  • Ionization Mode: ESI Positive.

  • Scan Mode: Full MS followed by data-dependent MS/MS (ddMS²).

  • Full MS Scan Range: m/z 70-1000.

  • MS/MS: Acquire fragmentation spectra for the top 3-5 most intense ions from the full MS scan.

  • Targeted Analysis: Create an inclusion list of the expected exact masses for unlabeled and labeled NHP and its derivatives (see Table 1).

Data Presentation and Analysis

Data analysis involves identifying peaks corresponding to labeled metabolites and quantifying the extent of label incorporation. The mass of a metabolite will increase based on the number of heavy isotopes incorporated. For example, after feeding U-¹³C₆-L-Lysine, the two nitrogen atoms and six carbon atoms of the lysine (B10760008) backbone can be incorporated into NHP (C₆H₁₁NO₃).

Table 1: Expected Masses for Tracing NHP Metabolism with U-¹³C₆-L-Lysine

Compound Formula Unlabeled Mass [M+H]⁺ Labeled Mass [M+H]⁺ (¹³C₆) Mass Shift
Pipecolic Acid (Pip) C₆H₁₁NO₂ 130.0863 136.1064 +6.0201
N-Hydroxypipecolic Acid (NHP) C₆H₁₁NO₃ 146.0812 152.1013 +6.0201
NHP-O-Glucoside (NHP-OGlc) C₁₂H₂₁NO₈ 310.1234 316.1435 +6.0201

| MeNHP | C₇H₁₃NO₃ | 160.0968 | 166.1169 | +6.0201 |

Table 2: Example Quantitative Data from a Time-Course Experiment This table shows hypothetical data for the percentage of the labeled NHP pool (M+6 isotopologue) relative to the total NHP pool (M+0 + M+6) in leaf tissue after feeding U-¹³C₆-L-Lysine.

Time Point (hours)Total NHP (Relative Peak Area)% Labeled NHP (M+6)
01.00 x 10⁶0%
21.25 x 10⁶15.2%
82.50 x 10⁶45.8%
244.80 x 10⁶88.5%
483.20 x 10⁶92.1%

Analysis Steps:

  • Peak Identification: Extract ion chromatograms (EICs) for the expected m/z values of both unlabeled (M+0) and labeled (e.g., M+6) metabolites.

  • Isotopic Enrichment Calculation: For each metabolite, calculate the fractional labeling by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all its isotopologues.

    • Fractional Labeling = Area(Labeled) / (Area(Unlabeled) + Area(Labeled))

  • Correction for Natural Abundance: For high-resolution data, it's important to correct for the natural abundance of ¹³C and other heavy isotopes, especially for larger molecules. Specialized software can perform this correction.

  • Metabolic Flux: The rate of label incorporation over time can be used to infer the metabolic flux through the pathway. This often requires more complex modeling (Metabolic Flux Analysis - MFA).

References

Troubleshooting & Optimization

"stability of N-Hydroxypipecolic acid potassium in solution and storage"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Hydroxypipecolic acid potassium. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for handling, storing, and using this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: this compound is hygroscopic and should be stored in a desiccated environment at temperatures between -10°C and -25°C for long-term stability.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in DMSO at a concentration of 2 mg/mL. For aqueous solutions, it is advisable to use high-purity water or a buffer suitable for your experimental needs. Given the potential for pH-dependent degradation, it is recommended to prepare fresh solutions or conduct a stability study in your specific buffer system.

Q3: Is this compound stable in aqueous solutions?

Q4: What are the known degradation products of N-Hydroxypipecolic acid?

A4: A known degradation product of N-Hydroxypipecolic acid (NHP) is decarboxylated NHP (DC-NHP).[3] This has been observed to form in biological systems and can also be generated by heating synthetic NHP.[3][4] In biological systems, NHP can also be converted to glycosylated (NHP-Glc) and methylated (MeNHP) derivatives, which are considered inactive or storage forms.[3][5]

Q5: How should I handle this compound when preparing solutions?

A5: Due to its hygroscopic nature, it is important to handle the solid material in a dry environment, such as a glove box or under a stream of inert gas, to prevent moisture absorption. When preparing solutions, use solvents that have been de-gassed and are of high purity.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Possible Cause: Degradation of this compound in your stock or working solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions fresh before each experiment. Avoid using solutions that have been stored for an extended period, especially at room temperature or exposed to light.

    • Check pH of Solution: The stability of the compound may be pH-dependent. If you are using a buffered solution, ensure the pH is appropriate for your experiment and consider performing a pilot stability test at that pH.

    • Proper Storage: If you must store solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for short periods. Protect from light by using amber vials or wrapping vials in aluminum foil.

    • Analytical Verification: If possible, verify the concentration and purity of your solution using an analytical technique such as HPLC before use.

Issue 2: Precipitate observed in the solution upon storage.

  • Possible Cause: Limited solubility in the chosen solvent at the storage temperature or potential degradation leading to less soluble products.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using a suitable solvent. While soluble in DMSO, aqueous solubility might be lower, especially at higher concentrations.

    • Storage Temperature: If storing aqueous solutions at low temperatures, the compound may precipitate. Try preparing a more dilute solution or storing at 2-8°C for very short durations after ensuring stability at this temperature.

    • Re-dissolving: Before use, allow the solution to come to room temperature and vortex gently to see if the precipitate re-dissolves. If it does not, it may be a degradation product, and a fresh solution should be prepared.

Summary of Storage and Handling Recommendations

ConditionRecommendationRationale
Solid Storage -10°C to -25°C, with desiccant.To minimize degradation and prevent moisture absorption due to its hygroscopic nature.
Solution Preparation Prepare fresh for each use.To avoid degradation that may occur in solution over time and with exposure to heat.[1][2]
Solution Storage (Short-term) 2-8°C, protected from light.To slow down potential degradation for brief periods.
Recommended Solvent DMSO (up to 2 mg/mL), or aqueous buffers prepared fresh.Ensured solubility in DMSO. Fresh preparation in aqueous solutions is recommended due to potential for hydrolysis.

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in an Aqueous Buffer

This protocol outlines a basic experiment to assess the short-term stability of this compound in a specific aqueous buffer at a given temperature.

  • Materials:

    • This compound

    • High-purity water

    • Buffer components for your desired pH

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

    • Calibrated pH meter

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of this compound in your chosen aqueous buffer at a known concentration (e.g., 1 mg/mL).

    • Immediately after preparation (T=0), take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system to determine the initial peak area.

    • Store the remaining stock solution under the desired test condition (e.g., room temperature, 4°C, or 37°C). Protect the solution from light.

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stock solution.

    • Dilute the aliquots to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.

    • Record the peak area for N-Hydroxypipecolic acid at each time point.

    • Calculate the percentage of N-Hydroxypipecolic acid remaining at each time point relative to the initial (T=0) peak area.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep Prepare stock solution in desired buffer t0 T=0 Analysis: Inject into HPLC, record initial peak area prep->t0 storage Store solution at test condition (e.g., RT, 4°C) t0->storage tx Time Point (Tx) Analysis: Inject into HPLC, record peak area storage->tx At specified time intervals tx->tx calc Calculate % remaining vs. T=0 tx->calc

Caption: Workflow for basic stability assessment of this compound in solution.

degradation_pathway cluster_products Degradation/Metabolic Products NHP N-Hydroxypipecolic acid DCNHP Decarboxylated NHP (DC-NHP) NHP->DCNHP Heating/ Decarboxylation NHP_Glc Glycosylated NHP (NHP-Glc) (Inactive/Storage) NHP->NHP_Glc Glycosylation (in vivo) MeNHP Methylated NHP (MeNHP) NHP->MeNHP Methylation (in vivo)

Caption: Known degradation and metabolic pathways of N-Hydroxypipecolic acid.

References

"common degradation products of N-Hydroxypipecolic acid during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hydroxypipecolic acid (NHP). The following information addresses common issues encountered during the extraction and analysis of NHP, with a focus on identifying and mitigating the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation products of N-Hydroxypipecolic acid observed during sample extraction?

A1: During extraction, particularly from biological matrices, N-Hydroxypipecolic acid can be susceptible to degradation. The primary degradation products identified are structurally related to the parent compound. One significant degradation product is decarboxylated NHP (DC-NHP), also known as 2,3,4,5-tetrahydropyridine N-oxide[1]. Additionally, studies have shown that heating a synthetic standard of NHP can lead to the formation of several yet-to-be-fully-characterized degradation products, suggesting that thermal liability is a key concern[2][3].

Q2: What experimental conditions are known to promote the degradation of N-Hydroxypipecolic acid?

A2: High temperatures are a primary factor in the degradation of NHP. Heating of NHP standards has been shown to produce multiple degradation products[2][3]. Therefore, it is crucial to avoid excessive heat during all stages of sample preparation, including extraction, solvent evaporation, and storage. The stability of NHP may also be influenced by pH and the presence of strong oxidizing or reducing agents, although specific data on these factors are limited in the provided search results. The extraction process itself can contribute to the formation of artifacts[2][3].

Q3: Are there known metabolites of N-Hydroxypipecolic acid that could be mistaken for degradation products?

A3: Yes, several in-planta metabolites of NHP have been identified and could potentially be confused with degradation products. These include:

  • NHP-O-glucoside (NHP-OGlc): A glycosylated form of NHP.[4]

  • Methylated NHP (MeNHP): A derivative with a methyl group addition.[4]

  • NHP-OGlc-hexosyl conjugate: A more complex glycosylated derivative.[4]

It is important to use appropriate analytical techniques, such as high-resolution mass spectrometry (HRMS), to differentiate between these metabolites and true degradation products based on their exact mass and fragmentation patterns.

Troubleshooting Guides

Issue 1: Unexpected peaks appearing in chromatograms of NHP samples.
  • Possible Cause 1: Thermal Degradation.

    • Troubleshooting Step: Review your extraction and sample processing workflow for any steps involving high heat. This includes solvent evaporation temperatures and the temperature of the instrument's injector port.

    • Recommendation: Use a gentle solvent evaporation method, such as a centrifugal vacuum concentrator or a stream of nitrogen at room temperature. Optimize GC or LC injector temperatures to the lowest possible setting that still allows for efficient volatilization or injection.

  • Possible Cause 2: Formation of Decarboxylated NHP (DC-NHP).

    • Troubleshooting Step: Confirm the identity of the unexpected peak using mass spectrometry. The expected mass for DC-NHP can be calculated and compared to the observed mass.

    • Recommendation: If DC-NHP is confirmed, consider optimizing the pH of your extraction buffer. While specific pH stability data is not detailed in the search results, extremes of pH can often promote decarboxylation. Working at a neutral or slightly acidic pH may be beneficial.

Issue 2: Low recovery of N-Hydroxypipecolic acid.
  • Possible Cause 1: Degradation during sample processing.

    • Troubleshooting Step: Analyze a freshly prepared NHP standard that has been subjected to the entire extraction procedure. Compare the peak area to a standard that has not undergone extraction to estimate recovery and potential degradation.

    • Recommendation: Minimize the time between extraction and analysis. Store extracts at low temperatures (-20°C or -80°C) and protect them from light if photosensitivity is suspected.

  • Possible Cause 2: Inefficient extraction from the sample matrix.

    • Troubleshooting Step: Evaluate the solvent system used for extraction.

    • Recommendation: The literature mentions the use of methyl tert-butyl ether (MTBE) for extraction from plant tissues[4]. For other matrices, a systematic evaluation of different solvent polarities may be necessary to optimize extraction efficiency.

Summary of Potential N-Hydroxypipecolic Acid Derivatives

Compound TypeNameAbbreviationNotesReference
Degradation Product Decarboxylated N-Hydroxypipecolic acidDC-NHPCan form in planta or during extraction.[1][1]
Degradation Product Unidentified thermal degradants-Formed upon heating of NHP standard.[2][3][2][3]
Metabolite N-Hydroxypipecolic acid-O-glucosideNHP-OGlcGlycosylated form found in plants.[4][4]
Metabolite Methylated N-Hydroxypipecolic acidMeNHPMethylated derivative found in plants.[4][4]
Metabolite NHP-OGlc-hexosyl conjugate-A complex glycoside of NHP.[4][4]

Experimental Protocols

General Protocol for Plant Tissue Extraction for Metabolite Profiling

This protocol is a generalized procedure based on methods cited in the literature for the analysis of NHP and its derivatives from plant tissues[2][3][4].

  • Sample Collection and Preparation:

    • Flash freeze plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.

    • Lyophilize the frozen tissue to dryness.

    • Homogenize the dried tissue to a fine powder using a ball mill or similar equipment.

  • Extraction:

    • Weigh a precise amount of the homogenized powder (e.g., 10-50 mg).

    • Add a pre-chilled extraction solvent. A common solvent system is a mixture containing methyl tert-butyl ether (MTBE), methanol (B129727), and water.

    • Vortex the mixture vigorously for a specified time (e.g., 10 minutes) at a low temperature (e.g., 4°C).

    • Centrifuge the sample to pellet the solid debris.

  • Phase Separation (if using a biphasic system):

    • Carefully collect the desired phase. For a MTBE/methanol/water system, metabolites will partition between the polar (methanol/water) and non-polar (MTBE) phases. NHP is expected to be in the polar phase.

  • Solvent Evaporation and Reconstitution:

    • Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator at room temperature.

    • Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., 50% methanol for LC-MS).

  • Analysis:

    • Analyze the reconstituted sample using LC-MS or GC-MS for the detection and quantification of NHP and its derivatives.

Visualizations

Potential Degradation Pathway of N-Hydroxypipecolic Acid NHP N-Hydroxypipecolic Acid (NHP) DCNHP Decarboxylated NHP (DC-NHP) NHP->DCNHP Decarboxylation Other Other Structurally Related Degradants NHP->Other Heat Heat Heat->Other Thermal Degradation Extraction Extraction Process Extraction->DCNHP Extraction->Other Artifact Formation

Caption: Potential degradation pathways of N-Hydroxypipecolic acid during extraction.

General Experimental Workflow for NHP Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvesting 1. Sample Harvesting (Flash Freeze) Lyophilization 2. Lyophilization Harvesting->Lyophilization Homogenization 3. Homogenization Lyophilization->Homogenization Solvent_Addition 4. Solvent Addition Homogenization->Solvent_Addition Vortex_Centrifuge 5. Vortex & Centrifuge Solvent_Addition->Vortex_Centrifuge Supernatant_Collection 6. Supernatant Collection Vortex_Centrifuge->Supernatant_Collection Drying 7. Solvent Evaporation Supernatant_Collection->Drying Reconstitution 8. Reconstitution Drying->Reconstitution LCMS_GCMS 9. LC-MS / GC-MS Analysis Reconstitution->LCMS_GCMS

Caption: A generalized experimental workflow for the extraction and analysis of NHP.

References

Technical Support Center: Optimizing N-Hydroxypipecolic Acid (NHP) Extraction from Recalcitrant Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of N-Hydroxypipecolic acid (NHP) from challenging plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is N-Hydroxypipecolic acid (NHP) and why is it important?

A1: N-Hydroxypipecolic acid (NHP) is a crucial signaling molecule in plants that plays a central role in systemic acquired resistance (SAR), a long-lasting and broad-spectrum defense mechanism against pathogens. Its study is vital for developing new strategies to enhance crop protection and for potential pharmaceutical applications.

Q2: What makes some plant tissues "recalcitrant" for NHP extraction?

A2: Recalcitrant plant tissues are those that are difficult to process due to their physical or chemical properties. This can include:

  • High levels of secondary metabolites: Compounds like phenols, polyphenols, and tannins can interfere with extraction and downstream analysis.

  • Tough, fibrous, or woody material: These tissues are physically difficult to homogenize, which can lead to incomplete extraction.

  • Presence of polysaccharides and lipids: These can co-extract with NHP and interfere with chromatographic analysis.

Q3: What is the recommended solvent for extracting NHP from plant tissues?

A3: A solution of 80% methanol (B129727) in water (80:20 MeOH:H₂O) is a widely used and effective solvent for extracting NHP from plant tissues.[1] This solvent mixture is efficient at solubilizing the polar NHP molecule while precipitating some interfering macromolecules.

Q4: Can NHP degrade during the extraction process?

A4: Yes, NHP can be susceptible to degradation. Elevated temperatures can suppress NHP biosynthesis and may lead to the formation of degradation products.[2] It is crucial to keep samples cold during homogenization and extraction to minimize degradation. Some studies have also identified potential degradation products of NHP that can appear during the extraction process, especially when samples are heated.

Q5: What are the common analytical methods for quantifying NHP?

A5: The most common and sensitive methods for quantifying NHP are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] GC-MS analysis requires a derivatization step to make the polar NHP molecule volatile.

Troubleshooting Guides

This section provides solutions to common problems encountered during NHP extraction from recalcitrant plant tissues.

Problem Potential Cause(s) Recommended Solution(s)
Low NHP Yield 1. Incomplete tissue homogenization: Recalcitrant tissues may not be fully disrupted. 2. Inefficient extraction solvent: The solvent may not be optimal for your specific plant matrix. 3. NHP degradation: Exposure to high temperatures or enzymatic activity. 4. Insufficient sample material. 1. Optimize homogenization: Flash freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater. For very tough tissues, consider cryogenic milling. 2. Verify solvent: While 80% methanol is standard, you can empirically test other polar solvents like ethanol (B145695) or acetonitrile (B52724) mixtures. 3. Maintain cold chain: Perform all extraction steps on ice or at 4°C. Flash freezing the tissue immediately after collection is critical to halt enzymatic activity. 4. Increase starting material: If possible, increase the amount of plant tissue used for extraction.
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Matrix effects: Co-eluting compounds from the plant extract are interfering with the chromatography. 2. Column overload: The extract is too concentrated. 3. Inappropriate mobile phase. 1. Incorporate a cleanup step: Use Solid-Phase Extraction (SPE) to remove interfering compounds. A C18 cartridge can be used to remove non-polar interferents, or a mixed-mode cation exchange cartridge can be used to specifically retain and then elute NHP. 2. Dilute the sample: Try diluting the final extract before injection. 3. Optimize LC method: Adjust the mobile phase gradient, pH, or switch to a different column chemistry.
Unexpected Peaks in Chromatogram 1. Contamination: From solvents, plasticware, or cross-contamination between samples. 2. NHP degradation products: As mentioned, NHP can degrade into other compounds. 3. Isomers or related compounds: The plant may produce compounds structurally similar to NHP.1. Use high-purity solvents and glassware: Avoid plastic tubes and pipette tips where possible, as plasticizers can leach out. Run a solvent blank to check for system contamination. 2. Analyze standards: Run an authentic NHP standard that has been subjected to the same extraction conditions (including a heating step) to see if degradation products are formed. 3. Use high-resolution mass spectrometry (HRMS): This can help in identifying the elemental composition of the unknown peaks and differentiating them from NHP.
High Variability Between Replicates 1. Inhomogeneous sample: The plant material was not uniformly ground or mixed. 2. Inconsistent extraction procedure: Variations in incubation times, temperatures, or solvent volumes. 3. Pipetting errors. 1. Ensure thorough homogenization: Pool and mix the ground plant powder before weighing out aliquots for extraction. 2. Standardize the protocol: Use timers and calibrated equipment to ensure consistency across all samples. 3. Use an internal standard: Spike a known amount of a labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled NHP) into the sample at the beginning of the extraction to correct for variability in extraction efficiency and instrument response.

Data Presentation

Table 1: Summary of NHP Extraction and Analysis Parameters

ParameterRecommended Method/ConditionRationale
Tissue Homogenization Cryogenic grinding (liquid nitrogen) with mortar and pestle or bead beaterEnsures complete disruption of tough plant cell walls and minimizes enzymatic degradation.
Extraction Solvent 80% Methanol / 20% Water (v/v)Effective at solubilizing polar NHP while precipitating some interfering macromolecules.[1]
Extraction Temperature 4°C or on iceMinimizes the risk of NHP degradation.[2]
Sample Cleanup (Optional but Recommended) Solid-Phase Extraction (SPE) with C18 or Mixed-Mode Cation Exchange cartridgesRemoves interfering compounds (lipids, pigments, etc.) that can cause matrix effects in LC-MS/MS analysis.
Quantification Method LC-MS/MS or GC-MSProvides high sensitivity and selectivity for accurate quantification.[1][3]
GC-MS Derivatization Silylation (e.g., with MSTFA) or AcylationIncreases the volatility of NHP for gas chromatography.[1]
Internal Standard Isotopically labeled NHP (e.g., ¹³C, ¹⁵N)Corrects for variations in extraction efficiency and instrument response, leading to more accurate quantification.

Experimental Protocols

Protocol 1: General N-Hydroxypipecolic Acid Extraction from Plant Tissue
  • Sample Preparation:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic mill.

    • Weigh 100-200 mg of the frozen powder into a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to the tube.

    • Add an internal standard (e.g., isotopically labeled NHP) at a known concentration.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Sample Cleanup (Recommended):

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in a suitable solvent for SPE (e.g., 1 mL of 0.1% formic acid in water for cation exchange SPE).

    • Perform Solid-Phase Extraction (SPE) according to the manufacturer's instructions for the chosen cartridge type.

    • Elute the purified NHP fraction.

    • Evaporate the eluate to dryness.

    • Reconstitute the final sample in a suitable volume of the initial mobile phase for LC-MS analysis (e.g., 100 µL).

  • Analysis:

    • For LC-MS analysis , inject the reconstituted sample into the LC-MS/MS system.

    • For GC-MS analysis , the dried extract must be derivatized (e.g., with MSTFA) to increase its volatility before injection. Follow a standard silylation or acylation protocol.

Mandatory Visualizations

NHP_Biosynthesis_Pathway Lysine L-Lysine EAKC ε-amino-α-keto caproic acid Lysine->EAKC ALD1 P2C Δ¹-piperideine-2- carboxylic acid EAKC->P2C Spontaneous cyclization Pip Pipecolic acid (Pip) P2C->Pip SARD4 NHP N-Hydroxypipecolic acid (NHP) Pip->NHP FMO1 NHP_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Sample Cleanup (Optional) cluster_3 Analysis Harvest Harvest Plant Tissue Freeze Flash Freeze in Liquid N₂ Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind AddSolvent Add 80% Methanol + Internal Standard Grind->AddSolvent Vortex Vortex AddSolvent->Vortex Incubate Incubate at 4°C Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate1 Evaporate to Dryness Collect->Evaporate1 Reconstitute1 Reconstitute for SPE Evaporate1->Reconstitute1 SPE Solid-Phase Extraction (SPE) Reconstitute1->SPE Elute Elute NHP SPE->Elute Evaporate2 Evaporate to Dryness Elute->Evaporate2 Reconstitute2 Reconstitute for Analysis Evaporate2->Reconstitute2 LCMS LC-MS/MS Analysis Reconstitute2->LCMS GCMS Derivatization & GC-MS Analysis Reconstitute2->GCMS

References

"troubleshooting low yields in N-Hydroxypipecolic acid chemical synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of N-Hydroxypipecolic acid (NHP).

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale approach for the chemical synthesis of N-Hydroxypipecolic acid (NHP)?

A1: The most prevalent laboratory method involves a two-step process:

  • N-oxidation: The nitrogen atom of a pipecolic acid derivative, typically methyl pipecolinate, is oxidized to form the corresponding N-hydroxy compound. A common oxidizing agent for this step is meta-chloroperoxybenzoic acid (m-CPBA).

  • Hydrolysis: The ester group (e.g., methyl ester) of the N-hydroxy pipecolate intermediate is hydrolyzed under acidic or basic conditions to yield the final N-Hydroxypipecolic acid.

Q2: Why is methyl pipecolinate often used as the starting material instead of pipecolic acid itself?

A2: The carboxylic acid group of pipecolic acid can interfere with the N-oxidation reaction. It can be deprotonated or react with the oxidizing agent, leading to unwanted side products and lower yields. Protecting the carboxylic acid as a methyl ester prevents these side reactions and can improve the solubility of the starting material in organic solvents commonly used for oxidation.

Q3: What are the primary challenges in the synthesis of NHP?

A3: The main challenges include:

  • Controlling the N-oxidation: The N-oxidation of the piperidine (B6355638) ring is a sensitive reaction. Over-oxidation can lead to byproducts, while incomplete reaction results in low yields.

  • Product Purification: Separating the desired NHP from the unreacted starting material, the oxidizing agent's byproducts (e.g., m-chlorobenzoic acid), and any side products can be challenging due to the polar nature of NHP.

  • Product Stability: N-hydroxy compounds can be sensitive to certain conditions, and degradation can occur during workup and purification, affecting the final yield.

Q4: How can I monitor the progress of the N-oxidation reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A spot for the starting material (e.g., methyl pipecolinate) and a new, typically more polar spot for the N-oxidized product should be observed. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guide

Issue 1: Low or No Yield of N-Hydroxy Pipecolate Methyl Ester (N-oxidation step)

Q: I have followed the N-oxidation protocol, but my yield is very low, or I have not formed any product according to TLC or NMR analysis. What could be the problem?

A: Several factors could contribute to a low or zero yield in the N-oxidation step. Consider the following troubleshooting steps:

  • Reagent Quality:

    • m-CPBA: Ensure that the m-CPBA is fresh and has been stored correctly (typically refrigerated and protected from moisture). Peroxyacids can degrade over time, losing their oxidizing power.

    • Solvent: Use anhydrous (dry) solvents. Water can react with m-CPBA and interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the m-CPBA and prevent over-oxidation. Ensure proper temperature control.

    • Stoichiometry: A slight excess of m-CPBA (e.g., 1.1 to 1.5 equivalents) is typically used to ensure complete conversion of the starting material. However, a large excess can lead to byproduct formation.

  • Workup Procedure:

    • Quenching: The reaction should be properly quenched to remove excess m-CPBA. A common method is to wash the reaction mixture with a reducing agent solution, such as sodium sulfite (B76179) or sodium thiosulfate, followed by a wash with a base, like sodium bicarbonate, to remove the m-chlorobenzoic acid byproduct.

Issue 2: Difficulty in Purifying the Final N-Hydroxypipecolic Acid

Q: I have successfully synthesized the N-hydroxy intermediate, but I am struggling to purify the final product after hydrolysis. What are the best practices for purification?

A: The purification of the highly polar NHP can be challenging. Here are some suggestions:

  • Removal of m-Chlorobenzoic Acid: This byproduct from the m-CPBA is a common impurity. Ensure thorough washing with a saturated sodium bicarbonate solution during the workup of the N-oxidation step. If it persists, it can sometimes be removed by recrystallization or careful column chromatography.

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is commonly used. Due to the polar nature of NHP, a polar mobile phase will be required.

    • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol (B129727) to dichloromethane (B109758) or ethyl acetate) can be effective. The use of a small amount of acetic acid or triethylamine (B128534) in the mobile phase can sometimes improve peak shape for acidic or basic compounds, respectively.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of NHP and its impurities.

Issue 3: Incomplete Hydrolysis of the Methyl Ester

Q: My final product is a mixture of N-Hydroxypipecolic acid and the N-hydroxy methyl pipecolate intermediate. How can I ensure complete hydrolysis?

A: Incomplete hydrolysis can be addressed by modifying the reaction conditions:

  • Reaction Time: Extend the reaction time for the hydrolysis step. Monitor the reaction by TLC until the starting ester is no longer observed.

  • Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat may lead to degradation.

  • Reagent Concentration: Ensure that a sufficient excess of the hydrolyzing agent (e.g., lithium hydroxide (B78521) or sodium hydroxide for basic hydrolysis, or a strong acid for acidic hydrolysis) is used.

Data Presentation

Table 1: Typical Reaction Parameters for N-Oxidation of Methyl Pipecolinate

ParameterRecommended Range/ValueNotes
Starting Material Methyl Pipecolinate HydrochlorideThe hydrochloride salt is often commercially available.
Base for Free Amine Triethylamine (Et3N)1.0 - 1.2 equivalents to neutralize the HCl salt.
Oxidizing Agent m-CPBA (70-77% purity)1.1 - 1.5 equivalents.
Solvent Dichloromethane (DCM) or ChloroformAnhydrous.
Reaction Temperature 0 °C to Room TemperatureStart at 0 °C and allow to warm to room temperature.
Reaction Time 2 - 24 hoursMonitor by TLC.

Table 2: Comparison of N-Hydroxypipecolic Acid Production in Biological Systems

Production SystemPrecursorKey EnzymesTypical TiterReference
Engineered E. coliL-LysineRaiP, DpkA, GDH, LysP, FMO1326.42 mg/L[1]
Engineered E. coliL-LysineRaiP, DpkA, GDH, LysP, ArFMO186.48 mg/L[2]
Transient Expression in N. benthamianaL-LysineALD1, FMO110-100 fold higher than FMO1 alone[3]

Experimental Protocols

Protocol 1: Synthesis of N-Hydroxy Pipecolate Methyl Ester
  • Preparation: To a round-bottom flask, add methyl pipecolinate hydrochloride and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Free-Basing: Add triethylamine (1.1 equivalents) dropwise to the stirred suspension. Stir for 20 minutes at 0 °C.

  • Oxidation: In a separate flask, dissolve m-CPBA (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by adding a saturated aqueous solution of sodium sulfite.

    • Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-hydroxy pipecolate methyl ester.

Protocol 2: Hydrolysis of N-Hydroxy Pipecolate Methyl Ester to N-Hydroxypipecolic Acid
  • Hydrolysis: Dissolve the crude N-hydroxy pipecolate methyl ester in a suitable solvent such as methanol or a mixture of tetrahydrofuran (B95107) and water. Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5 - 2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Workup:

    • Carefully acidify the reaction mixture to a pH of approximately 6-7 with a dilute acid (e.g., 1M HCl).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times to extract the NHP.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Hydroxypipecolic acid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Mandatory Visualization

G Chemical Synthesis Workflow for N-Hydroxypipecolic Acid cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Hydrolysis start Methyl Pipecolinate HCl intermediate1 Methyl Pipecolinate (Free Base) start->intermediate1 Neutralization reagent1 Triethylamine in DCM reagent1->intermediate1 product1 N-Hydroxy Pipecolate Methyl Ester intermediate1->product1 Oxidation reagent2 m-CPBA in DCM reagent2->product1 workup1 Workup (Quench, Wash) product1->workup1 reagent3 LiOH or NaOH (aq) workup1->reagent3 Crude Product product2 N-Hydroxypipecolic Acid reagent3->product2 workup2 Acidification & Extraction product2->workup2 purification Purification (Chromatography) workup2->purification final_product Pure N-Hydroxypipecolic Acid purification->final_product

Caption: Chemical synthesis workflow for N-Hydroxypipecolic Acid.

G Troubleshooting Low Yield in NHP Synthesis cluster_0 Analysis of Reaction Steps cluster_1 Troubleshooting N-Oxidation cluster_2 Troubleshooting Hydrolysis cluster_3 Troubleshooting Purification start Low Yield of Final Product check_oxidation Check N-Oxidation Step Yield start->check_oxidation check_hydrolysis Check Hydrolysis Step Yield start->check_hydrolysis purification_issue Difficulty in Purification start->purification_issue oxidation_issue Low Yield in N-Oxidation check_oxidation->oxidation_issue hydrolysis_issue Incomplete Hydrolysis check_hydrolysis->hydrolysis_issue reagent_quality Check m-CPBA activity & solvent dryness oxidation_issue->reagent_quality If starting material remains reaction_conditions Optimize temperature & stoichiometry oxidation_issue->reaction_conditions If complex mixture workup_oxidation Ensure proper quenching & washing oxidation_issue->workup_oxidation If impurities persist solution Improved Yield reagent_quality->solution reaction_conditions->solution workup_oxidation->solution hydrolysis_time Increase reaction time hydrolysis_issue->hydrolysis_time hydrolysis_temp Increase temperature moderately hydrolysis_issue->hydrolysis_temp hydrolysis_reagent Increase equivalents of base hydrolysis_issue->hydrolysis_reagent hydrolysis_time->solution hydrolysis_temp->solution hydrolysis_reagent->solution column_conditions Optimize chromatography (solvent gradient) purification_issue->column_conditions recrystallize Attempt recrystallization purification_issue->recrystallize column_conditions->solution recrystallize->solution

References

"improving the efficiency of N-Hydroxypipecolic acid delivery in whole plants"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Hydroxypipecolic acid (NHP) application in whole plants. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of NHP delivery and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is N-Hydroxypipecolic acid (NHP) and what is its role in plants?

A1: N-Hydroxypipecolic acid is a key signaling molecule in plants that plays a crucial role in establishing systemic acquired resistance (SAR), a long-lasting and broad-spectrum defense response against a variety of pathogens.[1][2][3] NHP is synthesized from the amino acid L-lysine and its accumulation in both local and distant tissues following a pathogen attack primes the plant for a more robust and rapid defense response upon subsequent infections.[1][4]

Q2: What are the common methods for applying exogenous NHP to whole plants?

A2: Several methods can be used to deliver NHP to whole plants, each with its own advantages depending on the experimental goals. The most common methods include:

  • Soil Drenching: Applying an NHP solution directly to the soil allows for root uptake and systemic distribution throughout the plant.[4][5]

  • Leaf Infiltration: Injecting an NHP solution directly into the leaf apoplast using a needleless syringe is a precise method for localized application and studying systemic responses in distal leaves.[3][4][5][6]

  • Spray Application: Spraying an NHP solution onto the foliage can be used for treating a larger number of plants and assessing disease resistance.[7]

Q3: What is a typical effective concentration of NHP for inducing a defense response?

A3: A commonly used and effective concentration for exogenous NHP application is 1 mM.[1][3][4][5][6][8] However, the optimal concentration may vary depending on the plant species, age, and the specific experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your system.

Q4: How can I verify that the NHP treatment has successfully induced a defense response?

A4: The induction of a defense response by NHP can be verified through several molecular and phenotypic assays:

  • Gene Expression Analysis: Measure the transcript levels of defense-related marker genes such as PR1 (Pathogenesis-Related 1), ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1), and FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1) using quantitative real-time PCR (qRT-PCR).[9][10][11]

  • Pathogen Growth Assays: Challenge NHP-treated and control plants with a compatible pathogen and quantify pathogen growth over time. A successful NHP treatment will result in reduced pathogen proliferation.[3][5][6][10]

  • Metabolite Analysis: Measure the accumulation of defense-related metabolites such as salicylic (B10762653) acid (SA) and phytoalexins (e.g., camalexin (B168466) in Arabidopsis) using techniques like LC-MS or GC-MS.[4][10]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No observable defense response after NHP application. 1. Ineffective NHP delivery: The chosen application method may not be optimal for the plant species or experimental setup. 2. NHP degradation: NHP may be unstable under certain conditions. 3. Insufficient NHP concentration: The concentration of NHP used may be too low to elicit a response. 4. Plant-specific factors: The plant species or ecotype may have a different sensitivity to NHP.1. Optimize delivery method: If using soil drench, ensure proper soil saturation. For leaf infiltration, confirm successful infiltration into the leaf tissue. For spraying, ensure even coverage. Consider trying an alternative delivery method. 2. Use fresh NHP solutions: Prepare NHP solutions fresh before each experiment. Store NHP powder under appropriate conditions (cool and dry). 3. Perform a dose-response curve: Test a range of NHP concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM) to determine the optimal concentration for your system. 4. Review literature for your specific plant species: Check for published protocols or known differences in NHP responsiveness.
High variability in results between replicate plants. 1. Inconsistent application: Uneven application of NHP solution across different plants. 2. Plant-to-plant variation: Differences in plant age, size, or health.1. Standardize application technique: Ensure each plant receives the same volume and concentration of NHP solution. For infiltration, infiltrate a consistent number of leaves in the same position on each plant. 2. Use uniform plant material: Select plants of the same age and developmental stage. Ensure plants are healthy and grown under consistent environmental conditions.
Systemic response is not observed in distal leaves. 1. Insufficient time for transport: The time between local application and analysis of systemic tissues may be too short. 2. Impaired vascular transport: The plant's vascular system may be compromised. 3. NHP metabolism: NHP can be glycosylated to NHP-O-glucoside (NHP-Glc), which may be an inactive storage form and affect its mobility or activity.[12][13]1. Adjust time course: Harvest systemic leaves at later time points (e.g., 24h, 48h, 72h) after local application to allow for NHP transport. 2. Ensure plant health: Use healthy, well-watered plants to ensure efficient vascular flow. 3. Consider NHP metabolism: Be aware that NHP can be converted to other forms in planta. Measuring both NHP and its derivatives might provide a more complete picture.
Observed phytotoxicity at higher NHP concentrations. 1. High NHP concentration: Excessive levels of NHP can sometimes lead to negative effects on plant growth.[2]1. Reduce NHP concentration: Perform a dose-response experiment to find the highest concentration that induces a strong defense response without causing phytotoxicity.

Experimental Protocols

Protocol 1: Soil Drench Application of NHP
  • Plant Preparation: Grow plants in individual pots to the desired developmental stage (e.g., 4-5 week old Arabidopsis thaliana).

  • NHP Solution Preparation: Prepare a 1 mM NHP solution in water. Ensure the NHP is fully dissolved. Prepare a mock solution of water for control plants.

  • Application: Gently pour 10 mL of the 1 mM NHP solution (or mock solution) directly onto the soil of each plant, avoiding contact with the leaves.[4]

  • Incubation: Keep the plants under their normal growth conditions for the desired period (e.g., 24-48 hours) before subsequent treatments or analysis.

Protocol 2: Leaf Infiltration with NHP
  • Plant Preparation: Grow plants to a stage with well-developed rosette leaves.

  • NHP Solution Preparation: Prepare a 1 mM NHP solution in 10 mM MgCl₂. Prepare a mock solution of 10 mM MgCl₂ for control plants.

  • Infiltration: Use a 1 mL needleless syringe to gently infiltrate the abaxial side of three lower rosette leaves with either the NHP or mock solution until the infiltrated area is visibly water-soaked.[4][6]

  • Incubation and Analysis: After the desired incubation period (e.g., 24-48 hours), either the treated leaves (for local response) or untreated upper leaves (for systemic response) can be harvested for analysis.

Signaling Pathways and Workflows

NHP_Signaling_Pathway Pathogen Pathogen Attack Lysine L-Lysine Pathogen->Lysine induces Pip Pipecolic Acid (Pip) Lysine->Pip biosynthesis NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP biosynthesis SA Salicylic Acid (SA) NHP->SA induces biosynthesis NPR1 NPR1 NHP->NPR1 requires Defense_Genes Defense Gene Expression (e.g., PR1) NHP->Defense_Genes primes SA->NPR1 activates SA->Defense_Genes induces TGA TGA Transcription Factors NPR1->TGA interacts with TGA->Defense_Genes activates SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR ALD1 ALD1/SARD4 ALD1->Pip FMO1 FMO1 FMO1->NHP ICS1 ICS1 ICS1->SA

Caption: Simplified NHP signaling pathway in plant immunity.

NHP_Experimental_Workflow Start Start: Select healthy, uniformly grown plants Treatment NHP Treatment Start->Treatment Soil_Drench Soil Drench (1 mM NHP) Treatment->Soil_Drench Method 1 Leaf_Infiltration Leaf Infiltration (1 mM NHP) Treatment->Leaf_Infiltration Method 2 Spray Spray Application (1 mM NHP) Treatment->Spray Method 3 Control Mock Treatment (Water or MgCl2) Treatment->Control Incubation Incubation (24-72 hours) Soil_Drench->Incubation Leaf_Infiltration->Incubation Spray->Incubation Control->Incubation Analysis Analysis of Plant Response Incubation->Analysis Gene_Expression Gene Expression (qRT-PCR) Analysis->Gene_Expression Pathogen_Assay Pathogen Growth Assay Analysis->Pathogen_Assay Metabolite_Analysis Metabolite Profiling (LC-MS/GC-MS) Analysis->Metabolite_Analysis

Caption: General experimental workflow for NHP application.

References

"factors affecting the bioactivity of exogenously applied N-Hydroxypipecolic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with exogenously applied N-Hydroxypipecolic Acid (NHP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Hydroxypipecolic acid (NHP) and what is its primary bioactivity?

A1: N-Hydroxypipecolic acid (NHP) is a plant metabolite derived from the amino acid lysine. Its primary and most well-documented bioactivity is its role as a key signaling molecule in inducing Systemic Acquired Resistance (SAR) in plants.[1][2][3] SAR is a long-lasting, broad-spectrum defense mechanism that primes the entire plant for enhanced resistance against a wide range of pathogens following an initial localized infection.[1][3] Exogenous application of NHP can mimic this natural defense induction.[1][4]

Q2: How does NHP induce Systemic Acquired Resistance (SAR)?

A2: NHP functions as a mobile signal that, upon perception in distal tissues, triggers a signaling cascade. This cascade involves the amplification of its own biosynthesis and the potentiation of the salicylic (B10762653) acid (SA) signaling pathway.[5] NHP-induced SAR requires components of the SA signaling pathway, including the SA receptor NPR1 and TGA transcription factors, even at basal SA levels.[6][7] Recent studies also suggest that NHP triggers the systemic accumulation of extracellular NAD(P), which acts as another signal to induce SAR through a receptor kinase-mediated pathway.[8]

Q3: What are the typical concentrations of NHP used for exogenous application?

A3: The effective concentration of NHP can vary depending on the plant species and the application method. However, a common concentration used in many research studies for direct application to leaves (e.g., infiltration or spraying) is 1 mM.[1][6][9] For soil drench applications, concentrations around 1 mM have also been shown to be effective.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q4: Is NHP bioactive in all plant species?

A4: The NHP biosynthetic pathway and its role in SAR have been demonstrated in a variety of both dicotyledonous and monocotyledonous plants, suggesting a conserved function across the plant kingdom.[2][3][10] Studies have shown NHP to be bioactive in Arabidopsis thaliana, tomato, pepper, cucumber, tobacco, and barley.[1][2][9][10] However, the magnitude of the response and the endogenous levels of NHP and its precursor, pipecolic acid (Pip), can vary significantly between species.[3]

Q5: How stable is NHP in solution?

A5: NHP is a relatively stable molecule. For experimental purposes, it is typically dissolved in water or a buffer solution like 10 mM MgCl₂.[6] For in vivo applications, formulations with DMSO and other solvents have been reported for achieving specific concentrations.[11] It is best practice to prepare fresh solutions for each experiment or store stock solutions at -20°C for short-term storage to minimize degradation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or weak induction of SAR marker genes (e.g., PR1) after NHP application. 1. Suboptimal NHP Concentration: The concentration of NHP may be too low or too high for the specific plant species or ecotype. 2. Ineffective Application Method: The method of application (e.g., spraying, infiltration, soil drench) may not be optimal for uptake in your plant system. 3. Plant Age and Health: The developmental stage and overall health of the plant can influence its responsiveness to immune signals. 4. Impaired Salicylic Acid (SA) Pathway: The plant line used may have mutations in key components of the SA signaling pathway (e.g., npr1, sid2), which is required for NHP-induced gene expression.[6] 5. Degraded NHP Solution: The NHP stock solution may have degraded over time.1. Optimize Concentration: Perform a dose-response curve (e.g., 10 µM, 100 µM, 1 mM, 10 mM) to determine the optimal concentration for your experiment. 2. Vary Application Method: Test different application methods. Leaf infiltration ensures direct delivery to the apoplast, while spraying is less invasive. Soil drenching targets the root system for systemic uptake.[4][9] 3. Use Healthy, Age-Appropriate Plants: Use healthy, well-watered plants at a consistent developmental stage for all experiments. 4. Verify Plant Genotype: Ensure you are using a wild-type plant line with an intact SA signaling pathway, or use appropriate genetic controls. 5. Prepare Fresh Solutions: Always use freshly prepared NHP solutions for experiments.
High variability in plant responses to NHP treatment. 1. Inconsistent Application: Uneven spraying or infiltration can lead to variable amounts of NHP being delivered to each plant or leaf. 2. Environmental Fluctuations: Changes in light intensity, temperature, or humidity can affect plant physiology and its response to NHP. For example, elevated temperatures (e.g., 28°C) can suppress NHP biosynthesis and signaling.[12][13] 3. Genetic Variation: If using non-isogenic plant lines, genetic differences can contribute to variability.1. Standardize Application: Ensure consistent and uniform application of NHP. For spraying, use a fine mist sprayer and apply until leaves are evenly coated. For infiltration, use a needless syringe and infiltrate a consistent area of the leaf. 2. Maintain Stable Environmental Conditions: Conduct experiments in a controlled growth chamber with consistent light, temperature, and humidity. 3. Use Isogenic Plant Lines: Whenever possible, use plants from the same genetic background.
Observed phytotoxicity (e.g., leaf yellowing, necrosis) after NHP application. 1. High NHP Concentration: The concentration of NHP applied may be too high, leading to a hypersensitive-like response or other toxic effects. 2. Solvent Effects: If using solvents like DMSO to dissolve NHP, the solvent concentration itself might be causing phytotoxicity.1. Reduce NHP Concentration: Test lower concentrations of NHP to find a balance between efficacy and phytotoxicity. 2. Perform Solvent Controls: Always include a control group treated with the solvent alone to ensure that the observed effects are due to NHP and not the solvent.
Inconsistent quantification of endogenous NHP levels after exogenous application. 1. Inefficient Extraction: The protocol used for extracting metabolites from plant tissue may not be efficient for NHP. 2. Metabolic Conversion: Exogenously applied NHP can be rapidly metabolized in planta to forms like NHP-O-glucoside (NHP-OGlc) or NHP methyl ester (MeNHP).[5][14] 3. Matrix Effects in LC-MS Analysis: Other compounds in the plant extract can interfere with the ionization and detection of NHP during mass spectrometry.1. Optimize Extraction Protocol: Use a validated protocol for phytohormone extraction, often involving a methanol-based extraction followed by solid-phase extraction (SPE) for sample cleanup.[15][16] 2. Analyze for NHP Metabolites: When quantifying NHP, also look for its known metabolites to get a complete picture of NHP turnover. 3. Use Stable Isotope-Labeled Internal Standards: Incorporate a known amount of a stable isotope-labeled NHP standard (e.g., D₉-NHP) into your samples before extraction to correct for extraction losses and matrix effects during LC-MS/MS analysis.[14]

Quantitative Data Summary

Table 1: Effective Concentrations of Exogenously Applied NHP for SAR Induction in Arabidopsis thaliana

Application MethodNHP ConcentrationObserved EffectReference
Leaf Infiltration1 mMInduction of FMO1 and NPR1 transcript levels.[6]
Leaf Infiltration1 mMReduced bacterial growth in local and systemic leaves.[9]
Leaf Spraying1 mM~50-fold reduction in bacterial growth.[9]
Soil Drench1 mMPriming for enhanced accumulation of defense metabolites upon flg22 treatment.[4]

Table 2: NHP-Induced Changes in Gene Expression and Metabolite Levels in Arabidopsis thaliana

TreatmentAnalyteFold Change/ResponseTime PointTissueReference
1 mM NHP (Leaf Infiltration)FMO1 mRNASignificant Induction48 hoursLocal & Systemic Leaves[6]
1 mM NHP (Leaf Infiltration)PR1 mRNASignificant Induction48 hoursLocal & Systemic Leaves[6]
1 mM NHP (Soil Drench) + 1 µM flg22CamalexinPriming factor of ~2.524 hoursLeaves[4]
1 mM NHP (Leaf Infiltration) at 28°CICS1 mRNASignificant Induction24 hoursLeaves[17]
1 mM NHP (Leaf Infiltration) at 28°CSalicylic Acid (SA)Significant Increase24 hoursLeaves[17]

Experimental Protocols

Protocol 1: Assessing NHP-Induced Systemic Acquired Resistance in Arabidopsis thaliana

Objective: To determine if exogenous NHP treatment enhances resistance to a pathogenic bacterium.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • NHP solution (1 mM in 10 mM MgCl₂)

  • Mock solution (10 mM MgCl₂)

  • Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at OD₆₀₀ = 0.001 in 10 mM MgCl₂)

  • Needleless 1 mL syringes

  • Sterile water

  • 1.5 mL microcentrifuge tubes

  • Tissue homogenizer

  • Plates with appropriate growth medium (e.g., King's B)

Procedure:

  • Primary Treatment: Select three lower leaves of each Arabidopsis plant. Infiltrate these leaves with either the 1 mM NHP solution (treatment group) or the mock solution (control group) using a needleless syringe.

  • Incubation: Return the plants to the growth chamber for 48 hours to allow for the induction of SAR.

  • Secondary (Challenge) Inoculation: Select three upper, systemic leaves that were not part of the primary treatment. Infiltrate these systemic leaves with the bacterial suspension.

  • Incubation: Return the plants to the growth chamber for 3 days.

  • Quantification of Bacterial Growth: a. Excise leaf discs of a known area from the challenge-inoculated leaves. b. Surface sterilize the leaf discs by washing with sterile water. c. Place the leaf discs in a microcentrifuge tube with a known volume of 10 mM MgCl₂ and homogenize. d. Create a serial dilution of the homogenate and plate onto the appropriate growth medium. e. Incubate the plates at 28°C for 2 days. f. Count the colony-forming units (CFUs) to determine the bacterial titer in the leaves.

  • Analysis: Compare the bacterial titers between the NHP-treated and mock-treated plants. A significant reduction in bacterial growth in the NHP-treated plants indicates the induction of SAR.[17][18]

Protocol 2: Quantification of NHP in Plant Tissue using LC-MS/MS

Objective: To extract and quantify NHP levels from plant tissue.

Materials:

  • Plant tissue (50-100 mg fresh weight)

  • Liquid nitrogen

  • Tissue homogenizer (e.g., bead beater)

  • Extraction buffer (e.g., 80% methanol)

  • Stable isotope-labeled internal standard (e.g., D₉-NHP)

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Harvest and Grinding: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder.

  • Extraction: a. Weigh the frozen powder (~50 mg) into a pre-chilled tube. b. Add a known amount of the internal standard. c. Add extraction buffer (e.g., 500 µL of 80% methanol). d. Homogenize the sample thoroughly. e. Centrifuge at high speed (e.g., 20,000 x g) at 4°C for 10 minutes.

  • Sample Cleanup (Optional but Recommended): a. Collect the supernatant. b. Pass the supernatant through a conditioned SPE cartridge to remove interfering compounds. c. Elute the NHP from the cartridge using an appropriate solvent.

  • LC-MS/MS Analysis: a. Transfer the final extract to an LC vial. b. Inject the sample into the LC-MS/MS system. c. Separate the metabolites using a suitable chromatography method (e.g., reverse-phase or HILIC). d. Detect and quantify NHP and the internal standard using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

  • Quantification: Create a standard curve using known concentrations of pure NHP. Calculate the concentration of NHP in the sample by comparing its peak area to that of the internal standard and the standard curve.[15][19][20]

Visualizations

NHP_Signaling_Pathway Pathogen Pathogen Attack Lysine L-Lysine Pathogen->Lysine Induces Pip Pipecolic Acid (Pip) Lysine->Pip ALD1, SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 NHP_Transport Systemic Transport (Phloem) NHP->NHP_Transport Exogenous_NHP Exogenous NHP Application Exogenous_NHP->NHP_Transport NHP_Perception NHP Perception (Receptor?) NHP_Transport->NHP_Perception NHP_Perception->NHP Positive Feedback SA_Biosynthesis Salicylic Acid (SA) Biosynthesis NHP_Perception->SA_Biosynthesis Potentiates ROS_eNAD ROS -> eNAD(P) Accumulation NHP_Perception->ROS_eNAD SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_TGA NPR1 / TGA Transcription Factors SA->NPR1_TGA Activates SAR_Genes SAR Gene Expression (e.g., PR1) NPR1_TGA->SAR_Genes Induces SAR Systemic Acquired Resistance (SAR) SAR_Genes->SAR LecRK LecRK-VI.2/BAK1 ROS_eNAD->LecRK Activates LecRK->SAR

Caption: NHP signaling pathway for Systemic Acquired Resistance (SAR).

Experimental_Workflow_SAR_Assay start Start: 4-5 week old Arabidopsis plants treatment Primary Treatment: Infiltrate lower leaves with 1 mM NHP or Mock start->treatment incubation1 Incubate for 48 hours treatment->incubation1 challenge Secondary Inoculation: Infiltrate systemic leaves with Pseudomonas syringae incubation1->challenge incubation2 Incubate for 3 days challenge->incubation2 quantify Quantify Bacterial Titer (CFU) incubation2->quantify analysis Analysis: Compare CFU between NHP and Mock treatments quantify->analysis end End: Determine SAR Induction analysis->end

Caption: Experimental workflow for an NHP-induced SAR bioassay.

References

"challenges in detecting low concentrations of N-Hydroxypipecolic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Hydroxypipecolic acid (NHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the detection of low concentrations of NHP.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of low concentrations of N-Hydroxypipecolic acid.

Issue 1: Low or No NHP Signal Detected in Samples

Question: I am not detecting N-Hydroxypipecolic acid in my samples, or the signal is much lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a weak or absent NHP signal, ranging from sample characteristics to instrument performance. Basal levels of free NHP in untreated plant systems are often low or undetectable.[1] NHP can also be unstable and may degrade or be converted to other metabolites within the plant or during extraction.[2][3]

Troubleshooting Steps:

  • Verify Sample Quality and NHP Stability:

    • Positive Controls: Ensure you are using a positive control, such as a sample from a plant treated to induce systemic acquired resistance (SAR), where NHP levels are known to increase 2- to 10-fold.[1]

    • Sample Handling: Minimize freeze-thaw cycles and process samples quickly after harvesting. Flash-freeze tissue in liquid nitrogen immediately after collection.[4]

    • Metabolite Conversion: Be aware that NHP can be glycosylated to form NHP-Glc or degrade into other products.[2][3] Consider methods that can detect these related compounds.

  • Optimize Extraction and Sample Preparation:

    • Extraction Solvent: Use an appropriate extraction solvent. A common choice is a mixture of methanol (B129727) and water (e.g., 80:20 MeOH:H₂O).[4]

    • Sample Cleanup: Complex biological matrices can cause ion suppression.[5][6] Incorporate a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances such as salts and phospholipids.[6][7]

    • Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), ensure complete derivatization. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane is commonly used.[4]

  • Check LC-MS/GC-MS System Performance:

    • System Suitability Test: Before running your samples, perform a system suitability test with an NHP standard to confirm the instrument is performing correctly.

    • Ion Source: A dirty ion source can significantly reduce signal intensity. Clean the ion source regularly.[8]

    • Mobile Phase: Prepare mobile phases fresh daily, especially those containing additives like formic acid in methanol, as degradation can occur.[9] Use LC-MS grade solvents and additives.[10]

    • Column Health: Column contamination or degradation can lead to poor peak shape and loss of sensitivity.[8][10] Use a guard column and flush the analytical column regularly.

Workflow for Troubleshooting Low NHP Signal

Low_NHP_Signal_Troubleshooting start Start: Low/No NHP Signal check_sample Step 1: Verify Sample Integrity start->check_sample positive_control Analyze Positive Control (e.g., Induced Sample) check_sample->positive_control check_extraction Step 2: Review Sample Preparation extraction_issue Optimize Extraction Protocol (Solvent, Cleanup) check_extraction->extraction_issue check_instrument Step 3: Assess Instrument Performance instrument_issue Run System Suitability Test with NHP Standard check_instrument->instrument_issue nhp_present NHP Detected? positive_control->nhp_present nhp_present->check_extraction No nhp_present->check_instrument Yes extraction_issue->check_instrument pass_sst Passes Test? instrument_issue->pass_sst clean_instrument Perform Instrument Maintenance (Clean Ion Source, Fresh Mobile Phase) pass_sst->clean_instrument No end_success Problem Resolved pass_sst->end_success Yes clean_instrument->instrument_issue end_fail Consult Instrument Specialist clean_instrument->end_fail Still Fails

Caption: A flowchart for troubleshooting low or absent NHP signals.

Issue 2: Poor Peak Shape and Retention Time Shifts

Question: My NHP peak is showing tailing/fronting, or its retention time is inconsistent between injections. What could be the cause?

Answer:

Poor peak shape and retention time shifts can compromise the accuracy of your results. These issues often point to problems with the chromatography, such as column issues, improper mobile phase composition, or sample matrix effects.[8][10]

Troubleshooting Steps:

  • Column Health:

    • Contamination: A contaminated guard or analytical column is a common cause. Flush the column according to the manufacturer's instructions or replace the guard column.[10]

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[10]

    • Column Degradation: Columns are consumables and will degrade over time. If performance does not improve after cleaning, consider replacing the analytical column.[10]

  • Mobile Phase and Sample Solvent:

    • pH: Ensure the mobile phase pH is appropriate for NHP. Changes in pH can affect ionization and retention.[8]

    • Solvent Mismatch: A mismatch between the sample solvent and the mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[10]

    • Degradation: Prepare mobile phases fresh to avoid degradation, which can cause shifts in retention time.[9]

  • System Leaks and Equilibration:

    • Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and retention time instability.[11]

    • Equilibration Time: Ensure the column is sufficiently equilibrated between gradient runs. A minimum of 10 column volumes is recommended.[10]

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical methods used for detecting low concentrations of N-Hydroxypipecolic acid?

A1: The most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][12] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also frequently used for its high sensitivity and selectivity.[13] For GC-MS analysis, a derivatization step is required to make NHP volatile.[4]

Q2: How significant is the matrix effect when analyzing NHP in biological samples?

A2: The matrix effect is a major challenge. It refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[14] In biological matrices like plant extracts, components such as salts, lipids, and other organic compounds can suppress or enhance the NHP signal, leading to inaccurate quantification and reduced sensitivity.[7][14] To mitigate this, robust sample preparation, such as solid-phase extraction (SPE), and the use of an isotope-labeled internal standard are recommended.[6]

Q3: Is N-Hydroxypipecolic acid stable during sample storage and preparation?

A3: NHP can be unstable. Studies have shown that it can be converted into a glycosylated form (NHP-Glc) in plants, which may serve as a storage form.[2][15] There is also evidence of NHP degradation into other products, which can occur either in the plant or during the extraction process.[2][3] Therefore, it is crucial to handle samples quickly, store them at -80°C, and minimize processing time to ensure accurate measurement of free NHP.

Q4: What are typical concentration ranges for NHP in plant tissues?

A4: Absolute concentrations can vary significantly between plant species and conditions. In unstressed plants, basal levels of free NHP are often very low or below the limit of detection.[1][16] Following pathogen infection, NHP levels can increase significantly. For example, in tobacco, levels can reach around 6 µg/g fresh weight, while in tomato, its precursor pipecolic acid can exceed NHP levels by approximately 8-fold.[1]

Quantitative Data Summary

The following table summarizes representative data on NHP levels found in the literature. Note that many studies report relative abundance (e.g., Extracted Ion Abundance) rather than absolute concentrations due to the challenges in quantification.

Plant SpeciesConditionAnalyteReported Level/ChangeAnalytical MethodReference
Arabidopsis thalianaPathogen-infected (+Pst) vs. MockNHP~2-10 fold increaseGC-MS / LC-MS[1]
Nicotiana benthamianaTransient expression of NHP biosynthesis genesNHPSignificant accumulation (EIC m/z=172)GC-MS[4]
Solanum lycopersicum (Tomato)Pathogen-infectedPipecolic Acid~8-fold higher than NHPNot Specified[1]
Nicotiana tabacum (Tobacco)Pathogen-infected (72 hpi)NHP~6 µg/g Fresh WeightNot Specified[1]

EIC: Extracted Ion Chromatogram

Key Experimental Protocols

Protocol 1: Metabolite Extraction from Plant Tissue for LC-MS/GC-MS

This protocol is adapted from methodologies used for profiling NHP and related metabolites in plant tissues.[4]

  • Harvesting: Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Lyophilize (freeze-dry) the tissue to dryness. Homogenize the dry tissue to a fine powder using a ball mill.

  • Extraction:

    • Weigh the homogenized tissue.

    • Add 20 µL of an 80:20 methanol:water solution per mg of dry tissue.

    • Incubate at 4°C for 10 minutes with shaking.

  • Centrifugation: Centrifuge the samples to pellet cell debris.

  • Filtration: Collect the supernatant and pass it through a 0.45 µm PTFE filter.

  • Analysis:

    • For LC-MS: The filtered extract can be directly analyzed.

    • For GC-MS: The extract must be dried (e.g., under a nitrogen stream) and then derivatized with a silylating agent like MSTFA before analysis.

Logical Diagram for Method Selection

Method_Selection start Start: Need to Detect NHP quant Goal: Quantitative or Qualitative? start->quant lcms LC-MS/MS Recommended (High Sensitivity & Specificity) quant->lcms Quantitative gcms GC-MS is a Validated Alternative (Requires Derivatization) quant->gcms Qualitative/ Semi-Quantitative hplc HPLC-UV/DAD (Lower Sensitivity, may require derivatization for detection) quant->hplc Screening complex_matrix Sample Matrix Complexity? lcms->complex_matrix gcms->complex_matrix hplc->complex_matrix high_complexity High (e.g., Plant Extract) complex_matrix->high_complexity High low_complexity Low (e.g., Pure Standard) complex_matrix->low_complexity Low spe Recommend Strong Sample Cleanup (e.g., SPE) and Internal Standard high_complexity->spe dilute Dilute-and-Shoot may be sufficient low_complexity->dilute

Caption: Decision tree for selecting an analytical method for NHP detection.

References

Technical Support Center: Protocol Refinement for Consistent N-Hydroxypipecolic Acid-Induced SAR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with N-Hydroxypipecolic acid (NHPA) to induce Systemic Acquired Resistance (SAR) in plants, particularly Arabidopsis thaliana.

Troubleshooting Guides

This section addresses specific issues that may arise during NHPA-induced SAR experiments.

Issue Possible Cause Solution
No or weak induction of SAR marker genes (e.g., PR1) after NHPA treatment. 1. Inactive NHPA: NHPA solution may have degraded. 2. Insufficient NHPA concentration or treatment time: The concentration of NHPA or the duration of the treatment may be inadequate to trigger a robust SAR response. 3. Plant age and health: Very young or stressed plants may not respond optimally to SAR induction. 4. Problems with RNA extraction or RT-qPCR: Poor quality RNA or suboptimal RT-qPCR conditions can lead to inaccurate gene expression results. 5. Mutant plant line issues: The plant line used may have a mutation in a key SAR signaling component (e.g., npr1).[1][2]1. Prepare fresh NHPA solution before each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Optimize NHPA concentration and treatment duration. A common starting point for Arabidopsis is infiltration with 1 mM NHPA, with tissue harvest at 48 hours post-infiltration.[3] A concentration and time-course experiment is recommended to determine the optimal conditions for your specific experimental setup. 3. Use healthy, well-developed plants. For Arabidopsis, 4-5 week-old soil-grown plants are typically used.[3] Ensure plants are not under abiotic stress (e.g., drought, nutrient deficiency). 4. Follow a robust protocol for RNA extraction and RT-qPCR. Assess RNA quality and integrity before proceeding with cDNA synthesis. Use validated primers for SAR marker genes and appropriate reference genes for normalization. 5. Verify the genotype of your mutant lines. If using a mutant, ensure it does not have a compromised SAR pathway. Include wild-type (Col-0) plants as a positive control in all experiments.
High variability in SAR gene expression between biological replicates. 1. Inconsistent NHPA application: Uneven infiltration or application of NHPA can lead to variable responses. 2. Developmental differences between plants: Even small differences in plant age or developmental stage can affect the SAR response. 3. Positional effects in the growth chamber: Variations in light intensity or temperature within the growth chamber can impact plant physiology and SAR induction. 4. Inconsistent tissue sampling: Harvesting leaves from different positions on the plant or at slightly different times can introduce variability.1. Ensure consistent and thorough application of NHPA. When infiltrating, ensure the entire leaf is saturated. For soil drenching, apply the same volume of solution to each pot. 2. Use plants of the same age and developmental stage. Synchronize seed germination and select plants with a similar number of leaves and overall size for your experiments. 3. Randomize the position of your experimental plants within the growth chamber to minimize positional effects. 4. Standardize your tissue sampling procedure. Harvest the same leaves (e.g., fully expanded rosette leaves) from each plant at the same time point. Pool leaves from multiple plants for each biological replicate to average out individual plant variations.
Systemic SAR response is not observed in distal, untreated leaves. 1. Insufficient time for signal translocation: The mobile SAR signal may not have had enough time to travel from the treated leaves to the systemic tissues. 2. Impaired phloem transport: Any condition that compromises phloem function can inhibit the translocation of the SAR signal. 3. The mobile signal is not being produced or transported effectively. 1. Increase the time between NHPA treatment and harvesting of systemic leaves. A time course of 48 to 72 hours is often necessary to observe a robust systemic response. 2. Maintain optimal plant health to ensure proper vascular function. Avoid any damage to the petiole of the treated leaf. 3. Ensure the initial NHPA treatment is robust enough to generate a strong mobile signal.
Unexpected results in SAR-deficient mutants (e.g., npr1, sid2). 1. Genetic background effects: The phenotype of a mutation can be influenced by the genetic background of the Arabidopsis ecotype. 2. Redundancy in signaling pathways: Other signaling pathways may partially compensate for the knocked-out gene. 3. Incomplete knockout or knockdown of the target gene. 1. Use mutants in the same genetic background as your wild-type control (e.g., Col-0). 2. Be aware of potential pathway redundancy. For example, while salicylic (B10762653) acid (SA) is crucial for SAR, some level of defense can still be activated in its absence.[3] 3. Confirm the knockout or knockdown of your gene of interest at the molecular level (e.g., through RT-qPCR or western blotting).

Frequently Asked Questions (FAQs)

Q1: What is the role of N-Hydroxypipecolic acid (NHPA) in Systemic Acquired Resistance (SAR)?

A1: NHPA is a key signaling molecule in plant immunity that accumulates in both local and systemic tissues upon pathogen attack. It acts as a mobile signal that travels through the plant to prime distal leaves for a more robust and rapid defense response against subsequent infections. NHPA-mediated SAR induction involves the activation of the salicylic acid (SA) signaling pathway.

Q2: What are the key signaling components involved in NHPA-induced SAR?

A2: The NHPA-induced SAR signaling pathway involves several key components. NHPA production is catalyzed by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1). The signal is perceived, and downstream signaling is largely dependent on NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1), a master regulator of SAR. NPR1 interacts with TGA transcription factors to activate the expression of defense-related genes, such as PATHOGENESIS-RELATED GENE 1 (PR1). Salicylic acid (SA) is another critical signaling molecule that acts in concert with NHPA to establish a full SAR response. PHYTOALEXIN DEFICIENT 4 (PAD4) is also involved in the amplification of the defense signal.

Q3: What are reliable marker genes to confirm the induction of SAR by NHPA?

A3: The most widely used marker gene for SAR is PATHOGENESIS-RELATED GENE 1 (PR1). Other commonly used marker genes include PR2 and PR5. The expression of genes involved in the NHPA and SA biosynthesis pathways, such as FMO1 and ISOCHORISMATE SYNTHASE 1 (ICS1), can also be monitored.

Q4: What is a suitable concentration of NHPA to use for inducing SAR in Arabidopsis?

A4: A commonly effective concentration for leaf infiltration in Arabidopsis thaliana is 1 mM NHPA in a solution of 10 mM MgCl2.[3] However, the optimal concentration can vary depending on the plant species, age, and application method. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific conditions.

Q5: How long after NHPA treatment should I wait before observing a SAR response?

A5: A significant induction of SAR marker genes is typically observed within 48 to 72 hours after NHPA treatment.[3] For pathogen challenge experiments, it is common to inoculate the systemic leaves 2-3 days after the initial NHPA treatment.

Quantitative Data Summary

The following tables summarize the expected fold change in the expression of the SAR marker gene PR1 in Arabidopsis thaliana (Col-0) following induction.

Table 1: PR1 Gene Expression in Response to NHPA Treatment

TreatmentTime Post-Treatment (hours)Fold Change in PR1 Expression (relative to mock)
1 mM NHPA (infiltrated)48~10 - 50
Mock (10 mM MgCl2)481

Note: The exact fold change can vary depending on experimental conditions.

Table 2: PR1 Gene Expression in Response to SAR-Inducing Pathogen

Inducing Treatment (in lower leaves)Systemic Leaves Harvested (days post-induction)Fold Change in PR1 Expression (relative to mock)
Pseudomonas syringae pv. maculicola2>10
Mock (10 mM MgCl2)21

Experimental Protocols

Protocol 1: Induction of SAR in Arabidopsis thaliana with NHPA

This protocol describes the induction of SAR in Arabidopsis thaliana by leaf infiltration with NHPA, followed by the analysis of SAR marker gene expression using RT-qPCR.

Materials:

  • 4-5 week-old Arabidopsis thaliana (Col-0) plants grown in soil.

  • N-Hydroxypipecolic acid (NHPA)

  • 1 M MgCl2 solution, sterile

  • 1 ml needleless syringes

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PR1 and a reference gene (e.g., UBQ5 or ACT2)

Procedure:

  • Plant Preparation: Grow Arabidopsis thaliana plants under a 10-hour light/14-hour dark cycle at 22°C. Use healthy, 4-5 week-old plants for the experiment.

  • Preparation of NHPA Solution: Prepare a 1 mM NHPA solution in 10 mM MgCl2. Prepare a mock solution of 10 mM MgCl2.

  • NHPA Treatment:

    • Select three fully expanded rosette leaves on each plant for infiltration.

    • Using a 1 ml needleless syringe, gently infiltrate the entire lamina of the selected leaves with either the 1 mM NHPA solution or the mock solution.

    • Mark the treated plants and return them to the growth chamber.

  • Tissue Harvesting:

    • At 48 hours post-infiltration, harvest the infiltrated (local) leaves and at least three untreated systemic (distal) leaves from each plant.

    • Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until RNA extraction.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the harvested leaf tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (RT-qPCR):

    • Perform qPCR using a suitable qPCR master mix, the synthesized cDNA, and primers for the SAR marker gene PR1 and a reference gene.

    • Use the following cycling conditions (can be adapted based on the qPCR machine and reagents): 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Protocol 2: Pathogen Challenge Assay to Assess SAR

This protocol describes how to challenge NHPA-treated plants with a bacterial pathogen to assess the level of induced resistance.

Materials:

  • NHPA-treated and mock-treated Arabidopsis thaliana plants (from Protocol 1, 2 days post-treatment).

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).

  • King's B medium.

  • Spectrophotometer.

  • 10 mM MgCl2, sterile.

  • 1 ml needleless syringes.

  • Sterile mortar and pestle or tissue homogenizer.

  • Plates with King's B agar (B569324) containing appropriate antibiotics.

Procedure:

  • Bacterial Inoculum Preparation:

    • Grow Pst DC3000 in King's B liquid medium with appropriate antibiotics overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation, wash twice with sterile 10 mM MgCl2, and resuspend in 10 mM MgCl2.

    • Adjust the bacterial suspension to an optical density at 600 nm (OD600) of 0.001 (approximately 1 x 10^5 colony-forming units [CFU]/ml).

  • Pathogen Challenge:

    • Two days after the initial NHPA or mock treatment, infiltrate two systemic (untreated) leaves per plant with the Pst DC3000 suspension using a 1 ml needleless syringe.

  • Assessment of Bacterial Growth:

    • At 3 days post-infection, harvest the infected leaves.

    • Weigh the leaves and homogenize them in a known volume of sterile 10 mM MgCl2.

    • Plate serial dilutions of the homogenate on King's B agar plates with appropriate antibiotics.

    • Incubate the plates at 28°C for 2 days and count the number of bacterial colonies.

    • Calculate the number of CFU per gram of leaf tissue. A significant reduction in bacterial growth in NHPA-treated plants compared to mock-treated plants indicates the successful induction of SAR.

Visualizations

NHPA_SAR_Signaling_Pathway cluster_NHPA_Biosynthesis NHPA Biosynthesis cluster_Signal_Transduction Signal Transduction Lysine L-Lysine Pip Pipecolic Acid Lysine->Pip ALD1, SARD4 NHPA N-Hydroxypipecolic Acid Pip->NHPA FMO1 SA Salicylic Acid NHPA->SA Induces biosynthesis PAD4 PAD4 NHPA->PAD4 Influences NHPA_translocation Translocation (Phloem) NHPA->NHPA_translocation Mobile Signal NPR1 NPR1 (monomer) SA->NPR1 Activates PAD4->SA Amplifies TGA TGA Transcription Factors NPR1->TGA Interacts with SAR_Genes SAR Gene Expression (e.g., PR1) TGA->SAR_Genes Activates NHPA_translocation->NHPA Arrival in Systemic Tissue

Caption: Simplified signaling pathway of N-Hydroxypipecolic acid (NHPA)-induced Systemic Acquired Resistance (SAR).

Experimental_Workflow_NHPA_SAR cluster_Plant_Preparation 1. Plant Preparation cluster_Treatment 2. NHPA Treatment cluster_Incubation 3. Incubation cluster_Analysis 4. Analysis Plant_Growth Grow Arabidopsis thaliana (4-5 weeks) Prepare_Solutions Prepare 1 mM NHPA and Mock Solutions Plant_Growth->Prepare_Solutions Infiltration Infiltrate Lower Leaves Prepare_Solutions->Infiltration Incubate Incubate for 48 hours Infiltration->Incubate Harvest Harvest Local and Systemic Leaves Incubate->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Pathogen_Challenge Pathogen Challenge Assay (Optional) Harvest->Pathogen_Challenge cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR for SAR Marker Genes cDNA_Synthesis->RT_qPCR

Caption: Experimental workflow for inducing and analyzing NHPA-mediated SAR in Arabidopsis thaliana.

References

"avoiding contamination in N-Hydroxypipecolic acid metabolomics studies"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Hydroxypipecolic acid (NHP) metabolomics studies. This resource is designed for researchers, scientists, and drug development professionals to help navigate the complexities of NHP analysis and avoid contamination-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in N-Hydroxypipecolic acid metabolomics studies?

A1: Contamination in N-Hydroxypipecolic acid (NHP) metabolomics can arise from various sources throughout the experimental workflow. These can be broadly categorized into three areas: sample collection and handling, sample preparation, and the analytical process (LC-MS). Common contaminants include plasticizers from collection tubes, solvents, and reagents used during extraction, and carryover from previous samples in the LC-MS system.[1][2]

Q2: How can I minimize contamination during sample collection and storage?

A2: To minimize contamination during sample collection and storage, it is crucial to use high-quality, pre-screened collection tubes and vials. Avoid plastics that can leach interfering compounds. Whenever possible, use glass or polypropylene (B1209903) tubes. For tissue samples, it is critical to flash-freeze them in liquid nitrogen immediately after harvesting to quench metabolic activity.[3][4] Store all samples at -80°C until analysis to prevent degradation.

Q3: What are the recommended extraction solvents for N-Hydroxypipecolic acid?

A3: The choice of extraction solvent is critical for efficient recovery of NHP and minimizing the co-extraction of interfering substances. An 80% methanol (B129727) solution is a widely used and effective solvent for extracting NHP from various biological matrices.[3][4][5] Another common solvent system is a mixture of methanol, methyl-tert-butyl ether (MTBE), and water, which can be useful for broader metabolomic profiling.[3][5] The optimal solvent will depend on the specific sample matrix and the overall goals of the study.

Q4: My chromatogram shows unexpected peaks. How do I identify if they are contaminants?

A4: Unexpected peaks in your chromatogram can be indicative of contamination. To identify their source, you can employ a systematic troubleshooting approach. First, analyze a "blank" sample (extraction solvent that has gone through the entire sample preparation process). If the peaks are present in the blank, they are likely from solvents, reagents, or labware. If the peaks are not in the blank, they could be due to carryover from a previous injection. Injecting a blank after a high-concentration sample can help confirm this.[6][7]

Q5: What is sample carryover and how can I prevent it in my LC-MS analysis?

A5: Sample carryover is the appearance of an analyte signal in a blank or subsequent sample injection from a preceding, more concentrated sample.[6] This can lead to inaccurate quantification. To prevent carryover, it is important to have a robust column washing step between injections. A strong solvent, like acetonitrile (B52724) with 0.1% formic acid, is often used.[3] Additionally, ensuring proper cleaning of the injection needle and valve is crucial. A systematic troubleshooting strategy can help identify the source of carryover within the LC-MS system.[6]

Troubleshooting Guides

Issue 1: High Background Noise or Baseline Instability

Possible Causes:

  • Contaminated solvents or reagents.

  • Dirty ion source in the mass spectrometer.

  • Poor quality mobile phase additives.

  • Microbial growth in mobile phase bottles.[1]

Troubleshooting Steps:

  • Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[7]

  • Filter all mobile phases before use.

  • Clean the ion source of the mass spectrometer according to the manufacturer's instructions.

  • If the problem persists, systematically replace each component of the mobile phase to identify the source of contamination.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes:

  • Column contamination or degradation.

  • Mismatch between sample solvent and mobile phase.

  • Column overload.

  • Improper injection technique.[1]

Troubleshooting Steps:

  • Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions.[7]

  • Dilute the sample to avoid overloading the column.

  • If using a guard column, replace it.

  • Flush the analytical column with a strong solvent to remove potential contaminants.

  • If the issue is not resolved, the analytical column may need to be replaced.

Issue 3: Retention Time Shifts

Possible Causes:

  • Changes in mobile phase composition or pH.

  • Fluctuations in column temperature.

  • Column degradation.

  • Air bubbles in the system.[1]

Troubleshooting Steps:

  • Prepare fresh mobile phase and ensure accurate pH measurement.

  • Degas the mobile phase to remove any dissolved air.

  • Check the column oven for stable temperature control.

  • If the shifts are gradual and consistent over time, it may indicate column aging, and replacement may be necessary.

Experimental Protocols

Protocol 1: Metabolite Extraction from Plant Tissue
  • Harvesting: Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[3]

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.[3]

  • Extraction:

    • Add 1 mL of pre-chilled 80% methanol to approximately 100 mg of powdered tissue.[3][4]

    • Vortex the mixture thoroughly.

    • Sonicate the samples for 15 minutes in a water bath.[3]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.[3]

  • Collection: Collect the supernatant for LC-MS analysis.[3]

Protocol 2: Untargeted Metabolomics via LC-MS
  • Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3][5]

  • Chromatographic Separation:

    • Employ a reverse-phase C18 column for separation.[3]

    • Use a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[3]

    • Apply a gradient elution to separate the metabolites.

  • Mass Spectrometry:

    • Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.[3]

    • Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods to collect MS/MS spectra for metabolite identification.[3]

  • Data Analysis: Process the raw data using appropriate software for peak picking, alignment, and quantification.[3]

Quantitative Data Summary

ParameterValue/RangeReference
Sample Amount 50-100 mg fresh weight[3][5]
Extraction Solvent Volume 800 µL - 1 mL[3][5]
Centrifugation Speed 14,000 - 18,000 x g[3][5]
LC Column Reverse-phase C18[3]
Mobile Phase Additive 0.1% Formic Acid[3]

Visualizations

Contamination_Avoidance_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase SampleCollection Sample Collection (Use pre-screened tubes) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage Extraction Metabolite Extraction (High-purity solvents) SampleStorage->Extraction LCMS_Analysis LC-MS Analysis (Blank injections) Extraction->LCMS_Analysis Data_Processing Data Processing (Verify peak integration) LCMS_Analysis->Data_Processing

Figure 1. Workflow for avoiding contamination in NHP metabolomics.

Troubleshooting_Logic Start Unexpected Peak Detected Blank_Check Analyze Blank Sample Start->Blank_Check Carryover_Check Inject Blank After High Concentration Sample Blank_Check->Carryover_Check Peak Absent Solvent_Contamination Source: Solvents/Reagents Blank_Check->Solvent_Contamination Peak Present Carryover_Issue Source: Sample Carryover Carryover_Check->Carryover_Issue Peak Present Matrix_Effect Source: Sample Matrix Carryover_Check->Matrix_Effect Peak Absent

Figure 2. Logical flow for troubleshooting unexpected peaks.

References

Validation & Comparative

N-Hydroxypipecolic Acid vs. Salicylic Acid: A Comparative Guide to Their Roles in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance and signaling mechanisms of N-Hydroxypipecolic Acid (NHP) and Salicylic (B10762653) Acid (SA) in plant immunity, supported by experimental data.

In the intricate world of plant immunology, the signaling molecules N-Hydroxypipecolic Acid (NHP) and Salicylic Acid (SA) have emerged as central players in orchestrating robust defense responses against a myriad of pathogens. Both are key to establishing local and systemic acquired resistance (SAR), a form of long-lasting, broad-spectrum immunity. While SA has long been recognized as a cornerstone of plant defense, the more recently discovered NHP has been identified as a critical mobile signal in SAR. This guide provides a detailed comparison of their biosynthesis, signaling pathways, and performance in plant protection, tailored for researchers, scientists, and professionals in drug development.

Performance in Plant Defense: A Quantitative Comparison

The efficacy of NHP and SA in plant defense can be quantitatively assessed by measuring their accumulation upon pathogen challenge, their impact on pathogen proliferation, and their ability to induce defense-related gene expression. The following tables summarize key experimental data from studies on the model plant Arabidopsis thaliana after infection with the bacterial pathogen Pseudomonas syringae.

Table 1: Accumulation of NHP and SA in Arabidopsis thaliana Following Pathogen Infection

GenotypeTreatmentNHP Levels (relative units)SA Levels (relative units)
Wild-Type (Col-0)MockLow/UndetectableBasal
Wild-Type (Col-0)P. syringaeHighHigh
sid2 (SA biosynthesis mutant)P. syringaeSignificantly HigherSeverely Reduced
fmo1 (NHP biosynthesis mutant)P. syringaeUndetectableReduced
npr1 (SA receptor mutant)P. syringaeSignificantly HigherHigher

Data synthesized from multiple studies, including[1]. Relative units are used to indicate the significant changes from basal levels.

Table 2: Impact of NHP and SA Pathways on Bacterial Growth in Arabidopsis thaliana

GenotypePathogen InoculationBacterial Titer (cfu/cm²)
Wild-Type (Col-0)P. syringaeBaseline Susceptibility
sid2 (SA biosynthesis mutant)P. syringaeIncreased Susceptibility[2]
ald1 (NHP biosynthesis mutant)P. syringaeIncreased Susceptibility[2]
fmo1 (NHP biosynthesis mutant)P. syringaeIncreased Susceptibility[2]
sid2 ald1 (double mutant)P. syringaeHighly Increased Susceptibility[2]
sid2 fmo1 (double mutant)P. syringaeHighly Increased Susceptibility[2]

cfu/cm²: colony-forming units per square centimeter. Data adapted from studies including[2][3][4].

Table 3: Induction of the Defense Marker Gene PR1 by NHP and SA

TreatmentRelative PR1 Expression
Mock1
NHPModerate Induction[1]
SAStrong Induction[5]
NHP + P. syringaePrimed (Stronger) Induction[6]
SA + P. syringaeStrong Induction

PR1 (Pathogenesis-Related Gene 1) is a widely used marker for SA-mediated defense responses[7].

Signaling Pathways: A Tale of Two Interconnected Signals

The signaling pathways of NHP and SA are intricately linked, often sharing common regulatory components and exhibiting a synergistic relationship. NHP acts as a crucial mobile signal that travels from the site of infection to systemic tissues, where it amplifies SA biosynthesis and signaling to establish SAR.

Biosynthesis of NHP and SA

The production of both NHP and SA is tightly regulated and induced upon pathogen recognition.

Biosynthesis of NHP and SA cluster_NHP NHP Biosynthesis cluster_SA SA Biosynthesis Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 Pip Pipecolic Acid (Pip) ALD1->Pip SARD4 SARD4 FMO1 FMO1 NHP N-Hydroxypipecolic Acid (NHP) FMO1->NHP Pip->FMO1 Chorismate Chorismate ICS1 ICS1 Chorismate->ICS1 Isochorismate Isochorismate ICS1->Isochorismate SA Salicylic Acid (SA) Isochorismate->SA NHP and SA Signaling Interplay Pathogen Pathogen Recognition NHP_Sig NHP Signaling Pathogen->NHP_Sig SA_Sig SA Signaling Pathogen->SA_Sig NHP_Sig->SA_Sig Induces SA Biosynthesis NPR1 NPR1 NHP_Sig->NPR1 SA_Sig->NHP_Sig Enhances NHP Biosynthesis SA_Sig->NPR1 TGA TGA Transcription Factors NPR1->TGA Defense_Genes Defense Gene Expression (e.g., PR1) TGA->Defense_Genes RT-qPCR Experimental Workflow RNA Total RNA Extraction cDNA cDNA Synthesis (Reverse Transcription) RNA->cDNA qPCR Quantitative PCR (with gene-specific primers) cDNA->qPCR Analysis Data Analysis (Relative Quantification) qPCR->Analysis

References

A Comparative Analysis of N-Hydroxypipecolic Acid and Pipecolic Acid in Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the differential activities of two key signaling molecules in Systemic Acquired Resistance.

In the intricate world of plant immunology, the roles of N-Hydroxypipecolic acid (NHP) and its precursor, pipecolic acid (Pip), are central to the establishment of Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense mechanism. This guide provides a detailed comparative analysis of the biological activities of NHP and Pip, supported by experimental evidence, to aid researchers, scientists, and drug development professionals in understanding their distinct functions.

Executive Summary: NHP as the Potent Effector of SAR

Comparative Analysis of Biological Activity

FeatureN-Hydroxypipecolic Acid (NHP)Pipecolic Acid (Pip)
Primary Role in SAR Direct and potent activator of SAR.Biosynthetic precursor to NHP.
Induction of Defense Genes (e.g., PR1) Strong inducer of PR1 and other SAR marker genes.[2]Induction of defense genes is dependent on its conversion to NHP.
Pathogen Resistance Exogenous application significantly enhances resistance to pathogens like Pseudomonas syringae.[3]Enhances resistance, but this effect is contingent on its conversion to NHP by the enzyme FMO1.
Activity in fmo1 Mutants Can rescue the SAR-deficient phenotype of fmo1 mutants (which cannot convert Pip to NHP).[2]Unable to induce SAR in fmo1 mutants.
Independent Immune Activity Possesses direct, independent immune-priming and signaling activity.Lacks independent immune-related activity.[1][4]

Signaling Pathway and Biosynthesis

The biosynthesis of NHP from L-lysine is a critical pathway for the initiation of SAR. Pipecolic acid is an essential intermediate in this pathway, but NHP is the terminal, active signaling molecule.

SAR_Pathway Lysine Lysine P2C Δ1-piperideine-2-carboxylic acid Lysine->P2C ALD1 Pip Pipecolic Acid P2C->Pip SARD4 NHP N-Hydroxypipecolic Acid Pip->NHP FMO1 SA Salicylic (B10762653) Acid NHP->SA Induces Biosynthesis NPR1 NPR1 NHP->NPR1 Requires SA->NPR1 TGA TGA Transcription Factors NPR1->TGA PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Activates Expression SAR Systemic Acquired Resistance PR_Genes->SAR

Biosynthetic and signaling pathway of NHP-mediated SAR.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of NHP and Pip activity.

Systemic Acquired Resistance (SAR) Bioassay

This assay is fundamental for assessing the ability of a compound to induce a systemic immune response.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana plants (e.g., Col-0 ecotype) are grown in soil under controlled conditions (e.g., 12-hour light/12-hour dark cycle at 22°C).

  • Plants are typically 4-5 weeks old at the time of the experiment.

2. Induction of SAR:

  • Local Treatment: Three lower leaves of each plant are infiltrated with a solution of the test compound (e.g., 1 mM NHP or 1 mM Pip in 10 mM MgCl₂) using a needleless syringe. A mock treatment with 10 mM MgCl₂ serves as a negative control.[2][5][6]

  • Incubation: Plants are incubated for 24-48 hours to allow for the systemic signal to propagate.

3. Pathogen Challenge:

  • Inoculation: Three upper, untreated leaves are infiltrated with a suspension of a virulent pathogen, such as Pseudomonas syringae pv. maculicola ES4326, at a specific optical density (e.g., OD₆₀₀ = 0.0002).[6]

  • Incubation: Plants are kept under high humidity for 3 days to allow for disease development.

4. Quantification of Pathogen Growth:

  • Leaf discs are harvested from the challenged leaves.

  • The tissue is homogenized in 10 mM MgCl₂.

  • Serial dilutions of the homogenate are plated on appropriate growth media (e.g., King's B agar (B569324) with selective antibiotics).

  • Bacterial colonies are counted after incubation to determine the colony-forming units (CFU) per unit of leaf area. A significant reduction in CFU in compound-treated plants compared to the mock-treated control indicates the induction of SAR.

SAR_Assay_Workflow cluster_0 Day 1: SAR Induction cluster_1 Day 3: Pathogen Challenge cluster_2 Day 6: Quantification Local_Infiltration Infiltrate 3 lower leaves with NHP, Pip, or Mock solution Systemic_Inoculation Infiltrate 3 upper leaves with Pseudomonas syringae Local_Infiltration->Systemic_Inoculation Harvest Harvest leaf discs from challenged leaves Systemic_Inoculation->Harvest Homogenize Homogenize tissue Harvest->Homogenize Plate Plate serial dilutions Homogenize->Plate Count Count bacterial colonies (CFU) Plate->Count

References

N-Hydroxypipecolic Acid (NHP): A Comparative Guide to its Role in Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of N-Hydroxypipecolic Acid's Function Across Diverse Plant Species for Researchers, Scientists, and Drug Development Professionals.

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of systemic acquired resistance (SAR), a plant-wide immune response to localized pathogen infection.[1][2][3] This guide provides a comparative overview of NHP's role and validation across various plant species, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Analysis of NHP Accumulation

The biosynthesis of NHP is a conserved response to pathogen attack in a wide range of both monocotyledonous and dicotyledonous plants.[1][4] Upon infection, plants significantly increase their production of NHP and its precursor, pipecolic acid (Pip). The following tables summarize the accumulation of these metabolites in different plant species following pathogen challenge.

Table 1: NHP and Pipecolic Acid Levels in Dicotyledonous Plants Post-Pathogen Inoculation

Plant SpeciesPathogenTissueAnalyteConcentration (µg/g FW) - ControlConcentration (µg/g FW) - InfectedFold ChangeReference
Arabidopsis thalianaPseudomonas syringaeSystemic LeavesNHPNot Detected~0.5-[4]
Cucumis sativus (Cucumber)Pseudomonas syringaeSystemic LeavesNHPNot Detected~1.2-[4]
Nicotiana tabacum (Tobacco)Pseudomonas syringaeInoculated LeavesNHP~0.1~6.0 (72 hpi)~60[5]
Nicotiana tabacum (Tobacco)Pseudomonas syringaeInoculated LeavesPip~0.2~6.0 (72 hpi)~30[5]
Solanum lycopersicum (Tomato)Phytophthora infestansInoculated LeavesNHPLowSignificant Increase-[4]
Solanum lycopersicum (Tomato)Pseudomonas syringaeSeedlingsNHPDetectedIncreased-[6]
Glycine max (Soybean)Pseudomonas syringaeInoculated LeavesNHPLowSignificant Increase-[4]

Table 2: NHP and Pipecolic Acid Levels in Monocotyledonous Plants Post-Pathogen Inoculation

Plant SpeciesPathogenTissueAnalyteConcentration - ControlConcentration - InfectedFold ChangeReference
Brachypodium distachyonXanthomonas translucensInoculated LeavesNHPLowSignificant Increase-[4]
Brachypodium distachyonMagnaporthe oryzaeInoculated LeavesNHPLowSignificant Increase-[4]
Hordeum vulgare (Barley)Magnaporthe oryzaeInoculated LeavesNHPLowSignificant Increase-[4]
Zea mays (Corn)Pseudomonas syringaeSeedlingsNHPDetectedNo Significant Change-[6]

Note: "hpi" refers to hours post-inoculation. Quantitative data can vary based on experimental conditions.

The NHP Biosynthesis and Signaling Pathway

NHP is synthesized from L-lysine through a three-step enzymatic process.[3][4] This pathway is highly conserved across the plant kingdom.[1] Once synthesized, NHP acts as a mobile signal, traveling to distal tissues to activate SAR.[2] The signaling cascade downstream of NHP involves the phytohormone salicylic (B10762653) acid (SA) and is dependent on key regulatory proteins.

NHP_Signaling_Pathway cluster_biosynthesis NHP Biosynthesis cluster_signaling Downstream Signaling L_Lysine L-Lysine Intermediates Dehydropipecolic Acid Intermediates L_Lysine->Intermediates ALD1 Pip Pipecolic Acid (Pip) Intermediates->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 SA_biosynthesis SA Biosynthesis (ICS1) NHP->SA_biosynthesis NPR1 NPR1 NHP->NPR1 requires basal SA SA Salicylic Acid (SA) SA_biosynthesis->SA SA->NPR1 activates TGA TGA Transcription Factors NPR1->TGA interacts with SAR_genes SAR Gene Expression TGA->SAR_genes induces

Caption: The NHP biosynthesis and signaling pathway in plants.

The biosynthesis of NHP from L-lysine is catalyzed by the enzymes ALD1, SARD4, and FMO1.[3][4] NHP then moves to distal tissues where it induces the biosynthesis of salicylic acid (SA).[7] The SA receptor NPR1, in conjunction with TGA transcription factors, is required for NHP-mediated induction of SAR genes.[7][8] Interestingly, NHP-induced gene expression requires basal levels of SA.[7] There is also a mutual potentiation between NHP and SA, where each molecule can enhance the synthesis and signaling of the other.[3][9]

Experimental Protocols

Validating the role of NHP in a specific plant species typically involves a series of standardized experimental procedures.

This protocol is designed to induce the endogenous production of NHP through pathogen challenge.

  • Pathogen Culture: Pseudomonas syringae is grown overnight in King's B medium containing the appropriate antibiotic at 28°C. The bacterial cells are then pelleted by centrifugation, washed, and resuspended in 10 mM MgCl₂ to the desired optical density (e.g., OD₆₀₀ = 0.001-0.005).[10]

  • Plant Inoculation: For local infection, the bacterial suspension is infiltrated into the abaxial side of fully expanded leaves of 5-week-old plants using a needleless syringe.[10][11] For systemic studies, lower leaves are inoculated, and upper, uninoculated leaves are harvested.

  • Sample Collection: Leaf tissue is harvested at various time points post-inoculation (e.g., 12, 24, 48, 72 hours), flash-frozen in liquid nitrogen, and stored at -80°C until metabolite analysis.[10][11]

This protocol assesses the ability of externally applied NHP to induce disease resistance.

  • NHP Treatment: A solution of 1 mM NHP in water, often supplemented with a surfactant like 0.005% Silwet® L-77, is sprayed onto the leaves of 5-week-old plants until runoff.[4] Alternatively, the solution can be infiltrated directly into the leaves.[4] Control plants are treated with water and surfactant.

  • Pathogen Challenge: One to two days after NHP treatment, plants are challenged with a pathogen as described in the previous protocol.

  • Disease Quantification: Bacterial growth is quantified 2-3 days post-infection. Leaf discs are homogenized in 10 mM MgCl₂, and serial dilutions are plated on appropriate media.[1] For luminescent strains, bacterial numbers can be quantified via luminescence.[10] Oomycete infection can be quantified by counting spores.[12]

This method is used to accurately measure the levels of NHP and other metabolites.

  • Extraction: Frozen leaf tissue is homogenized and extracted with a methanol-based solvent.

  • Derivatization: The extracted metabolites are chemically derivatized, for example, by trimethylsilylation, to make them volatile for gas chromatography.

  • GC-MS Analysis: The derivatized samples are analyzed by gas chromatography-mass spectrometry (GC-MS). Metabolites are identified based on their retention times and mass spectra, and quantified by integrating specific ion chromatograms, often using isotopically labeled internal standards for accuracy.[1][11]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of NHP in a plant species of interest.

Experimental_Workflow cluster_induction Induction of NHP Response cluster_analysis Analysis cluster_validation Validation Pathogen Pathogen Inoculation (e.g., P. syringae) Metabolite Metabolite Profiling (GC-MS) Pathogen->Metabolite Transcriptome Transcriptome Analysis (RNA-seq) Pathogen->Transcriptome Resistance Disease Resistance Assay Pathogen->Resistance Exogenous Exogenous NHP Application Exogenous->Transcriptome Exogenous->Resistance Mutant Analysis of Biosynthetic Mutants (ald1, fmo1) Metabolite->Mutant Resistance->Mutant

Caption: A generalized experimental workflow for NHP research.

References

Cross-Talk Between N-Hydroxypipecolic Acid and Other Plant Hormone Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

N-Hydroxypipecolic acid (NHP) has emerged as a central signaling molecule in plant immunity, acting as a critical regulator of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism.[1][2][3] Understanding how NHP integrates with established plant hormone pathways is crucial for a complete picture of the plant's defense network. This guide provides an objective comparison of the cross-talk between NHP and the salicylic (B10762653) acid (SA), jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA) pathways, supported by experimental data and detailed methodologies.

NHP Biosynthesis and Signaling: A Core Immune Pathway

NHP is synthesized from L-lysine through a three-step enzymatic process.[4][5][6] Pathogen recognition triggers the expression of genes encoding these enzymes, leading to the accumulation of NHP both locally at the infection site and systemically in distal tissues.[2][7] This systemic accumulation is essential for priming the entire plant for a faster and stronger defense response upon subsequent pathogen attack.[2][8][9]

The key enzymes in the NHP biosynthesis pathway are:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): A lysine (B10760008) aminotransferase that initiates the pathway.[10][11]

  • SAR-DEFICIENT 4 (SARD4): A reductase that converts the intermediate from the ALD1 reaction into pipecolic acid (Pip).[10][12][13]

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A monooxygenase that catalyzes the final step, the N-hydroxylation of Pip to form NHP.[1][14][15]

Mutants in any of these genes, particularly ald1 and fmo1, exhibit compromised SAR and reduced pathogen resistance, highlighting the pathway's critical role.[1]

NHP_Biosynthesis Lysine Lysine Dehydro_Pip 2,3-Dehydropipecolic Acid Intermediates Lysine->Dehydro_Pip ALD1 Pip Pipecolic Acid (Pip) Dehydro_Pip->Pip SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 SAR Systemic Acquired Resistance (SAR) NHP->SAR

Figure 1: The NHP biosynthetic pathway from L-lysine leading to the activation of SAR.

Comparative Analysis of Hormonal Cross-Talk

The immune signaling network in plants is a complex web of synergistic and antagonistic interactions. NHP primarily functions by integrating with and modulating the canonical salicylic acid pathway, which in turn affects other hormonal branches like the JA/ET and ABA pathways.

NHP and Salicylic Acid (SA): A Synergistic Duo

The cross-talk between NHP and SA is the most well-characterized and represents a powerful synergistic relationship that underpins SAR.[4][16][17] This interaction is not a simple linear pathway but a mutually amplifying loop.

  • NHP Induces SA Biosynthesis: Exogenous application of NHP, or its precursor Pip, leads to the transcriptional upregulation of key SA biosynthesis genes, such as ISOCHORISMATE SYNTHASE 1 (ICS1), and results in the accumulation of SA.[5][18]

  • SA Induces NHP Biosynthesis: Conversely, SA treatment can induce the expression of NHP biosynthetic genes, including ALD1 and FMO1.[5]

  • Shared Regulatory Components: The biosynthesis of both NHP and SA is co-regulated by the master transcription factors SARD1 and CBP60g, which bind to the promoters of ALD1, SARD4, FMO1, and ICS1.[1][5]

  • NPR1-Dependence: The induction of SAR and defense gene expression by NHP requires NON-EXPRESSOR OF PR GENES 1 (NPR1), the central co-regulator and receptor of SA.[19][20] This indicates that NHP signaling largely converges on the established SA pathway. Interestingly, NHP can trigger defense responses through this machinery even at basal, unstressed SA levels, suggesting it sensitizes the plant to respond to SA signals.[21]

NHP_SA_Crosstalk cluster_NHP NHP Pathway cluster_SA SA Pathway Pip Pipecolic Acid NHP NHP Pip->NHP FMO1 SA Salicylic Acid NHP->SA Induces Biosynthesis NPR1 NPR1 NHP->NPR1 Requires for Signaling FMO1 FMO1 SA->FMO1 Induces Expression SA->NPR1 ICS1 ICS1 Defense_Genes Defense Gene Expression (e.g., PR genes) NPR1->Defense_Genes SARD1_CBP60g SARD1 / CBP60g SARD1_CBP60g->FMO1 SARD1_CBP60g->ICS1 Hormone_Antagonism NHP NHP SA SA NHP->SA JA_ET JA / ET SA->JA_ET Antagonism Biotroph_Defense Biotroph Resistance (e.g., SAR) SA->Biotroph_Defense JA_ET->SA Necrotroph_Defense Necrotroph/Insect Resistance JA_ET->Necrotroph_Defense LCMS_Workflow Harvest Harvest & Flash-Freeze Plant Tissue Homogenize Homogenize in Extraction Buffer (e.g., Methanol/ H2O/Formic Acid) with Internal Standards Harvest->Homogenize SPE Solid-Phase Extraction (SPE) Cleanup Homogenize->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Quantify Quantification vs. Standard Curve LCMS->Quantify

References

A Comparative Analysis of N-Hydroxypipecolic Acid and Synthetic SAR Inducers for Plant Disease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Systemic Acquired Resistance (SAR) Inducers.

The induction of Systemic Acquired Resistance (SAR) is a critical strategy in the development of novel crop protection solutions. This guide provides a detailed comparison of the naturally derived signaling molecule, N-Hydroxypipecolic acid (NHP), and established synthetic SAR inducers. By examining their mechanisms of action, efficacy data from various studies, and experimental protocols, this document aims to inform research and development in the field of plant immunity.

At a Glance: NHP vs. Synthetic SAR Inducers

FeatureN-Hydroxypipecolic Acid (NHP)Synthetic SAR Inducers (e.g., BTH, INA)
Origin Endogenous plant metaboliteArtificially synthesized chemical compounds
Mode of Action Acts as a mobile signal, potentiates salicylic (B10762653) acid (SA) signalingPrimarily function as functional analogs of salicylic acid (SA)
Mechanism Primes for enhanced defense responses, requires components of the SA pathwayDirectly activate the SA signaling pathway
Spectrum of Activity Broad-spectrum against biotrophic and hemibiotrophic pathogensBroad-spectrum against pathogens sensitive to SA-mediated defenses
Commercial Availability Not yet commercially available as a standalone productCommercially available (e.g., Acibenzolar-S-methyl - BTH)

Delving Deeper: Mechanism of Action

N-Hydroxypipecolic Acid (NHP): A Mobile Signal for Systemic Immunity

N-Hydroxypipecolic acid is a lysine-derived metabolite that has been identified as a key mobile signal in the establishment of SAR.[1][2] Following local pathogen infection, NHP is synthesized and transported systemically, where it primes distal tissues for a more rapid and robust defense response upon subsequent pathogen attack.[3]

The signaling pathway of NHP is intricately linked with the salicylic acid (SA) pathway, a central hub in plant defense. NHP accumulation leads to the potentiation of SA biosynthesis and signaling.[4] While NHP can induce a subset of SAR-related genes independently of high SA levels, its action is dependent on basal levels of SA and core components of the SA signaling pathway, such as NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1).[5]

NHP_Signaling_Pathway cluster_local Local Infected Leaf cluster_systemic Distal Uninfected Leaf Pathogen\nInfection Pathogen Infection Lysine Lysine Pathogen\nInfection->Lysine triggers biosynthesis Pipecolic Acid (Pip) Pipecolic Acid (Pip) Lysine->Pipecolic Acid (Pip) NHP NHP Pipecolic Acid (Pip)->NHP NHP_transported NHP NHP->NHP_transported systemic transport SA_Biosynthesis Salicylic Acid Biosynthesis NHP_transported->SA_Biosynthesis potentiates NPR1 NPR1 SA_Biosynthesis->NPR1 activates PR_Genes Pathogenesis-Related (PR) Genes NPR1->PR_Genes induces expression SAR SAR PR_Genes->SAR Synthetic_SAR_Inducer_Pathway Synthetic SAR\nInducer (e.g., BTH) Synthetic SAR Inducer (e.g., BTH) SA_Signaling_Pathway Salicylic Acid Signaling Pathway Synthetic SAR\nInducer (e.g., BTH)->SA_Signaling_Pathway activates NPR1 NPR1 SA_Signaling_Pathway->NPR1 activates PR_Genes Pathogenesis-Related (PR) Genes NPR1->PR_Genes induces expression SAR SAR PR_Genes->SAR NHP_SAR_Assay_Workflow Start Start Tomato_Plants 4-5 week old Tomato Plants Start->Tomato_Plants Treatment Infiltrate lower leaflets with 1 mM NHP or Mock Tomato_Plants->Treatment Incubation_1 Incubate for 24 hours Treatment->Incubation_1 Inoculation Inoculate upper leaflets with Pseudomonas syringae Incubation_1->Inoculation Incubation_2 Incubate for 4 days Inoculation->Incubation_2 Quantification Quantify bacterial titer (CFU/cm²) Incubation_2->Quantification End End Quantification->End

References

Unraveling Functional Redundancy in the N-Hydroxypipecolic Acid Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Hydroxypipecolic acid (NHP) signaling pathway is a cornerstone of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum defense mechanism crucial for plant survival and crop protection. The biosynthesis of NHP from lysine (B10760008) involves three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SYSTEMIC ACQUIRED RESISTANCE DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1). Understanding the interplay and potential functional redundancy of the genes encoding these enzymes is paramount for developing novel strategies to enhance plant immunity and for drug discovery programs targeting analogous pathways. This guide provides a comparative analysis of the functional roles of ALD1, SARD4, and FMO1, supported by experimental data, detailed protocols, and pathway visualizations.

The N-Hydroxypipecolic Acid Biosynthetic Pathway

The synthesis of NHP is a three-step enzymatic cascade. First, ALD1, a lysine aminotransferase, converts L-lysine into Δ¹-piperideine-2-carboxylic acid (P2C). Subsequently, SARD4, a reductase, converts P2C to pipecolic acid (Pip). Finally, FMO1, a flavin-dependent monooxygenase, catalyzes the N-hydroxylation of Pip to produce the active signaling molecule, NHP.[1][2][3] This pathway is tightly regulated, and its activation leads to the accumulation of NHP, which then primes the plant for a more robust defense response against subsequent pathogen attacks.[4]

NHP Biosynthesis Pathway

Comparative Analysis of Gene Function and Redundancy

Experimental evidence from studies on Arabidopsis thaliana mutants provides insights into the specific roles and potential redundancies of ALD1, SARD4, and FMO1. While all three genes are integral to the pathway, their individual contributions to NHP production and SAR induction vary.

GeneEnzyme FunctionMutant Phenotype (Loss-of-Function)Evidence for Redundancy
ALD1 Lysine aminotransferaseSeverely compromised Pip and NHP accumulation, impaired SAR.[4][5]Low. ald1 mutants show a near-complete block in Pip and NHP synthesis, indicating it is a critical, non-redundant step.[4]
SARD4 P2C reductaseReduced Pip and NHP levels, particularly in systemic tissues, leading to compromised SAR.[6][7]Partial. sard4 mutants still accumulate significant levels of Pip in locally infected tissues, suggesting the presence of other reductases that can convert P2C to Pip, although SARD4 is crucial for systemic accumulation.[6][8]
FMO1 Pipecolic acid N-hydroxylaseAccumulation of high levels of Pip but no NHP, resulting in a complete loss of SAR.[5][8]Low. fmo1 mutants are unable to convert Pip to NHP, highlighting its essential and non-redundant role as the "gatekeeper" of NHP biosynthesis.[4]

Table 1: Functional Comparison of NHP Pathway Genes. This table summarizes the function, mutant phenotype, and evidence for functional redundancy for the key genes in the NHP biosynthetic pathway. Data is synthesized from multiple studies on Arabidopsis thaliana.

Quantitative Data on Metabolite Accumulation and Pathogen Resistance

The following tables present a synthesis of quantitative data from various studies on Arabidopsis thaliana mutants following infection with Pseudomonas syringae. It is important to note that these data are compiled from different experiments and direct quantitative comparisons should be made with caution.

GenotypePipecolic Acid (Pip) Level (relative to Wild-Type)N-Hydroxypipecolic Acid (NHP) Level (relative to Wild-Type)
Wild-Type (Col-0)100% (induced upon infection)100% (induced upon infection)
ald1<10%Not detectable
sard4~40-60% (in local tissue); <10% (in systemic tissue)Significantly reduced
fmo1>200% (accumulates)Not detectable

Table 2: Relative Metabolite Levels in NHP Pathway Mutants. This table shows the approximate changes in Pip and NHP levels in various Arabidopsis mutants compared to wild-type plants after pathogen challenge. Values are estimations based on published data.[4][5][6][8]

GenotypePathogen Growth (relative to Wild-Type)Systemic Acquired Resistance (SAR)
Wild-Type (Col-0)100% (susceptible)Fully induced
ald1>200%Abolished
sard4>150%Compromised
fmo1>200%Abolished

Table 3: Pathogen Resistance Phenotypes of NHP Pathway Mutants. This table illustrates the impact of mutations in the NHP pathway on bacterial growth and the establishment of SAR. Increased pathogen growth indicates higher susceptibility.[4][6][7][8]

Experimental Protocols

Quantification of N-Hydroxypipecolic Acid and Pipecolic Acid by GC-MS

This protocol provides a general workflow for the extraction and analysis of NHP and Pip from plant tissue.

GCMS_Workflow Metabolite Quantification Workflow Harvest 1. Harvest & Freeze Plant Tissue Grind 2. Grind Tissue in Liquid Nitrogen Harvest->Grind Extract 3. Extract with Methanol (B129727)/Water Grind->Extract Centrifuge1 4. Centrifuge to Pellet Debris Extract->Centrifuge1 Supernatant 5. Collect Supernatant Centrifuge1->Supernatant Dry 6. Dry Extract under Nitrogen Supernatant->Dry Derivatize 7. Derivatize with Propyl Chloroformate Dry->Derivatize Analyze 8. Analyze by GC-MS Derivatize->Analyze

GC-MS Analysis Workflow

Methodology:

  • Sample Preparation: Harvest approximately 100 mg of plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Extraction: Grind the frozen tissue to a fine powder. Add 1 mL of 80% methanol and an internal standard (e.g., D5-pipecolic acid). Vortex vigorously and incubate at 4°C for 1 hour with shaking.

  • Clarification: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to dryness using a speed vacuum concentrator or a stream of nitrogen gas.

  • Derivatization: Resuspend the dried extract in 50 µL of pyridine (B92270) and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS). Use a suitable column (e.g., DB-5MS) and temperature program to separate the metabolites. Monitor for characteristic ions of derivatized Pip and NHP.

Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana

This protocol describes a standard method for inducing and quantifying SAR in Arabidopsis.

SAR_Assay_Workflow Systemic Acquired Resistance (SAR) Assay Workflow Primary_Inoculation 1. Primary Inoculation (Local Leaves) - P. syringae (avirulent strain) - Mock (MgCl2) Incubation1 2. Incubation (2 days) Primary_Inoculation->Incubation1 Secondary_Inoculation 3. Secondary Inoculation (Systemic Leaves) - P. syringae (virulent strain) Incubation1->Secondary_Inoculation Incubation2 4. Incubation (3 days) Secondary_Inoculation->Incubation2 Quantification 5. Quantify Bacterial Titer Incubation2->Quantification

SAR Assay Workflow

Methodology:

  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 12-hour light/12-hour dark cycle at 22°C) for 4-5 weeks.

  • Primary Inoculation: Infiltrate three lower leaves of each plant with a suspension of an avirulent strain of Pseudomonas syringae (e.g., P. syringae pv. tomato DC3000 carrying an avirulence gene like avrRpt2) at a concentration of 10^6 colony-forming units (CFU)/mL in 10 mM MgCl2. For mock treatment, infiltrate with 10 mM MgCl2 only.

  • Incubation: Keep the plants in the controlled environment for 48 hours to allow for the induction of SAR.

  • Secondary Inoculation: Infiltrate three upper, systemic leaves with a virulent strain of P. syringae (e.g., P. syringae pv. maculicola ES4326) at a concentration of 10^5 CFU/mL.

  • Bacterial Titer Quantification: After 3 days of incubation, harvest leaf discs from the systemically infected leaves. Homogenize the leaf discs in 10 mM MgCl2, serially dilute the homogenate, and plate on appropriate growth media (e.g., King's B medium with appropriate antibiotics). Count the number of colonies after 2 days of incubation at 28°C to determine the bacterial titer (CFU/cm²). A significant reduction in bacterial growth in the plants that received the primary pathogen inoculation compared to the mock-treated plants indicates the successful induction of SAR.[1]

Conclusion

The N-Hydroxypipecolic acid pathway is a critical component of plant systemic acquired resistance, with ALD1, SARD4, and FMO1 playing distinct yet interconnected roles. While ALD1 and FMO1 appear to be essential, non-redundant enzymes, SARD4's function in local pipecolic acid production may be partially compensated by other reductases, though it remains crucial for systemic signaling. The quantitative data, though compiled from various sources, consistently demonstrates the severe impact of mutations in this pathway on plant immunity. The provided protocols offer standardized methods for further investigation into this vital defense pathway. For researchers in drug development, understanding the intricacies of this small molecule-mediated defense system in plants can provide valuable insights for the discovery and design of novel immunomodulatory compounds.

References

N-Hydroxypipecolic Acid (NHP): A Comparative Analysis of its Efficacy Against Bacterial, Fungal, and Oomycete Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Göttingen, Germany – December 5, 2025 – Recent advancements in plant immunology have identified N-Hydroxypipecolic acid (NHP) as a pivotal signaling molecule in the establishment of systemic acquired resistance (SAR), a long-lasting and broad-spectrum plant defense mechanism. This guide provides a comprehensive comparison of NHP's effects on distinct pathogen types—bacterial, fungal, and oomycete—supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Executive Summary

N-Hydroxypipecolic acid, a metabolite derived from L-lysine, acts as a potent mobile signal that primes plants for enhanced defense against a variety of pathogens.[1][2] Exogenous application of NHP has been demonstrated to induce robust resistance against pathogenic bacteria and oomycetes, with emerging evidence of its activity against fungal pathogens as well.[1][3][4][5] NHP's mode of action involves the induction of a primed state, leading to a faster and stronger activation of defense responses upon pathogen attack.[1] This guide synthesizes the current understanding of NHP's bioactivity, presenting quantitative data on its efficacy, detailed experimental methodologies, and visual representations of its biological context.

Quantitative Comparison of NHP's Efficacy

The following table summarizes the quantitative effects of NHP treatment on various pathogens as reported in key studies. The data highlights the significant reduction in pathogen proliferation and disease symptoms across different pathosystems.

Pathogen SpeciesPathogen TypePlant HostNHP TreatmentObserved EffectReference
Pseudomonas syringae pv. maculicola ES4326BacteriumArabidopsis thaliana1 mM NHP (leaf infiltration)~10-fold reduction in bacterial count in systemic leaves 3 days post-infection.[6]
Pseudomonas syringae pv. tomato DC3000BacteriumArabidopsis thaliana1 mM NHP (leaf infiltration)Significant reduction in bacterial growth in systemic leaves.[7]
Xanthomonas translucensBacteriumBrachypodium distachyon1 mM NHP (leaf infiltration)Over 10-fold reduction in bacterial numbers 3 days post-inoculation.[4]
Hyaloperonospora arabidopsidis Noco2OomyceteArabidopsis thaliana1 mM NHP (spray application)Significant reduction in intercellular hyphal length (mm per cm² leaf area) 6 days post-inoculation.[8][9]
Magnaporthe oryzaeFungusBrachypodium distachyon1 mM NHP (leaf infiltration)Significant attenuation of necrotic lesions; ~50% reduction in necrotic area per leaf surface 4 days post-inoculation.[4]

Key Signaling Pathways and Experimental Workflow

To understand the biological context and experimental basis of NHP's action, the following diagrams illustrate its biosynthetic pathway, downstream signaling, and a typical experimental workflow for assessing its efficacy.

NHP_Biosynthesis_and_Signaling cluster_biosynthesis NHP Biosynthesis cluster_signaling Downstream Signaling L-Lysine L-Lysine Dehydro-pipecolic acid Dehydro-pipecolic acid L-Lysine->Dehydro-pipecolic acid ALD1 Pipecolic acid (Pip) Pipecolic acid (Pip) Dehydro-pipecolic acid->Pipecolic acid (Pip) SARD4 NHP N-Hydroxypipecolic acid (NHP) Pipecolic acid (Pip)->NHP FMO1 Systemic Transport Systemic Transport NHP->Systemic Transport Defense Gene Expression Defense Gene Expression NHP->Defense Gene Expression Primes SA Biosynthesis SA Biosynthesis Systemic Transport->SA Biosynthesis Induces SA Biosynthesis->Defense Gene Expression Activates SAR Systemic Acquired Resistance Defense Gene Expression->SAR

Caption: NHP biosynthesis from L-lysine and its role in inducing systemic acquired resistance.

Experimental_Workflow cluster_treatment Treatment Phase cluster_challenge Pathogen Challenge Phase cluster_assessment Assessment Phase Plant Growth Grow healthy plants (e.g., Arabidopsis, Brachypodium) NHP Application Apply NHP to lower leaves (e.g., 1 mM infiltration or spray) Plant Growth->NHP Application Control Application Apply mock solution (e.g., water) to control plants Plant Growth->Control Application Incubation Incubate for 24-48 hours to allow for systemic signal transport NHP Application->Incubation Control Application->Incubation Pathogen Inoculation Inoculate upper (systemic) leaves with pathogen suspension Incubation->Pathogen Inoculation Post-Inoculation Incubation Incubate for 3-6 days under conditions conducive to disease Pathogen Inoculation->Post-Inoculation Incubation Data Collection Quantify disease progression Post-Inoculation Incubation->Data Collection Bacterial Count Homogenize leaf discs and plate serial dilutions to determine colony-forming units (CFU) Data Collection->Bacterial Count Lesion/Hyphal Measurement Stain leaves (e.g., Trypan Blue) and measure necrotic area or hyphal length Data Collection->Lesion/Hyphal Measurement Statistical Analysis Compare NHP-treated vs. control groups Bacterial Count->Statistical Analysis Lesion/Hyphal Measurement->Statistical Analysis

Caption: A generalized workflow for evaluating NHP-induced resistance in plants.

NHP_Mode_of_Action Pathogen Attack Pathogen Attack NHP Production Endogenous NHP Biosynthesis Pathogen Attack->NHP Production Systemic Signal NHP acts as a mobile systemic signal NHP Production->Systemic Signal Exogenous NHP Exogenous NHP Application Exogenous NHP->Systemic Signal Priming Priming of distal tissues for enhanced defense Systemic Signal->Priming Enhanced Resistance Broad-spectrum pathogen resistance Priming->Enhanced Resistance

Caption: Logical flow of NHP's role in establishing plant immunity.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature to assess the efficacy of NHP against different pathogen types.

Bacterial Growth Inhibition Assay (Pseudomonas syringae)
  • Plant Material and Growth: Arabidopsis thaliana plants are grown under controlled short-day conditions (e.g., 8 hours light / 16 hours dark) at approximately 22°C for 4-5 weeks.

  • NHP Treatment: A solution of 1 mM NHP is infiltrated into three lower leaves of each plant using a needleless syringe. Control plants are infiltrated with sterile water. Plants are then incubated for 24-48 hours.

  • Pathogen Inoculation: A bacterial suspension of Pseudomonas syringae (e.g., strain Psm ES4326 or Pst DC3000) is prepared in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.001. This suspension is infiltrated into the upper, systemic leaves.

  • Quantification of Bacterial Growth: Three days post-inoculation, leaf discs of a known area are collected from the inoculated leaves. The discs are surface-sterilized, homogenized in 10 mM MgCl₂, and serial dilutions are plated on appropriate growth media (e.g., King's B agar (B569324) with selective antibiotics). The plates are incubated at 28°C for 2 days, and the number of colony-forming units (CFU) is counted to determine the bacterial population size per unit of leaf area.[6][7]

Oomycete Infection Assay (Hyaloperonospora arabidopsidis)
  • Plant Material and Growth: Arabidopsis thaliana plants are grown as described above.

  • NHP Treatment: Plants are sprayed with a 1 mM NHP solution until all leaves are wet. Control plants are sprayed with water. Plants are incubated for 24 hours.

  • Pathogen Inoculation: A sporangial suspension of Hyaloperonospora arabidopsidis (e.g., isolate Noco2) is prepared in water at a concentration of 5 x 10⁴ spores/mL. Plants are spray-inoculated with this suspension.

  • Quantification of Oomycete Growth: Six days post-inoculation, leaves are harvested and stained with Trypan blue to visualize the oomycete structures. The length of the intercellular hyphae is then measured per unit of leaf area using microscopy and image analysis software. This provides a quantitative measure of disease severity.[8][9]

Fungal Necrosis Assay (Magnaporthe oryzae)
  • Plant Material and Growth: Brachypodium distachyon plants are grown in a controlled environment.

  • NHP Treatment: A 1 mM NHP solution is infiltrated into the leaves. Control plants are infiltrated with water.

  • Pathogen Inoculation: One day after NHP treatment, leaves are spray-inoculated with a conidial suspension of Magnaporthe oryzae.

  • Quantification of Fungal Disease: Four days post-inoculation, leaves are harvested and destained to visualize necrotic lesions. The percentage of the leaf surface area covered by these necrotic lesions is determined using image analysis software as a measure of disease severity.[4]

Conclusion

N-Hydroxypipecolic acid is a conserved and potent activator of systemic acquired resistance in a wide range of plants.[1][5] The experimental evidence robustly demonstrates its ability to confer enhanced resistance against bacterial and oomycete pathogens.[3][7] Furthermore, emerging studies indicate its potential for controlling fungal diseases, suggesting that NHP-based strategies could offer a promising avenue for developing broad-spectrum crop protection solutions.[4] The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the potential of NHP in agriculture and drug development.

References

A Comparative Guide to the Phenotypic Analysis of N-Hydroxypipecolic Acid (NHP) Biosynthesis Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of key N-Hydroxypipecolic acid (NHP) biosynthesis mutants relative to wild-type organisms, supported by experimental data. It details the critical role of NHP in plant immunity, particularly in Systemic Acquired Resistance (SAR), a broad-spectrum defense mechanism. Understanding the phenotypic consequences of disrupting NHP biosynthesis is crucial for developing novel strategies in crop protection and drug development.

The N-Hydroxypipecolic Acid (NHP) Biosynthesis Pathway

N-hydroxypipecolic acid is a pivotal signaling molecule that orchestrates SAR in plants.[1][2] Its biosynthesis from L-lysine is a multi-step enzymatic process primarily involving three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[3][4]

The pathway begins in the plastids where ALD1, an aminotransferase, converts L-lysine into ϵ-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[3] The reductase SARD4 then converts P2C into pipecolic acid (Pip).[3][4] Following its export to the cytosol, Pip is hydroxylated by FMO1 to produce the final, signal-active molecule, NHP.[3][5] Pathogen infection triggers this pathway, leading to NHP accumulation in both local and distant leaves to establish a systemic immune response.[3]

NHP_Biosynthesis_Pathway cluster_plastid Plastid cluster_cytosol Cytosol Lysine L-Lysine AKCA ϵ-amino-α-keto caproic acid Lysine->AKCA ALD1 P2C Δ¹-piperideine-2- carboxylic acid (P2C) AKCA->P2C Spontaneous cyclization Pip_plastid Pipecolic Acid (Pip) P2C->Pip_plastid SARD4 Pip_cyto Pipecolic Acid (Pip) Pip_plastid->Pip_cyto Export NHP N-Hydroxypipecolic Acid (NHP) Pip_cyto->NHP FMO1

Caption: The NHP biosynthesis pathway from L-lysine.

Comparative Phenotypic Analysis of NHP Biosynthesis Mutants

Mutations in the core NHP biosynthesis genes lead to distinct and measurable phenotypes, primarily related to compromised plant defense. The ald1, sard4, and fmo1 mutants are all deficient in SAR signaling.[6] The analysis reveals that NHP, not its precursor pipecolic acid (Pip), is the active signal, as fmo1 mutants that accumulate Pip but not NHP are still immunocompromised.[5] Furthermore, studies on double mutants (e.g., sid2 fmo1) show that NHP and salicylic (B10762653) acid (SA) signaling pathways act additively to contribute to basal immunity.[5]

Below is a summary of quantitative data comparing these mutants to wild-type (WT) plants in response to pathogen challenge, typically with Pseudomonas syringae.

GenotypeBasal NHP Level (relative to WT)Pathogen-Induced NHP AccumulationPathogen Growth (e.g., P. syringae)Systemic Acquired Resistance (SAR)Key Finding
Wild-Type (WT) NormalHighBaseline susceptibilityCompetentFully functional NHP pathway and SAR response.
ald1 Severely ReducedSeverely ReducedIncreased susceptibility[5]DeficientALD1 is essential for the first committed step in Pip/NHP biosynthesis.[5]
sard4 Severely ReducedSeverely ReducedIncreased susceptibility[7]DeficientSARD4 is critical for converting the intermediate P2C to Pip.[4]
fmo1 Severely ReducedSeverely ReducedIncreased susceptibility[5][6]Deficient[6]Confirms NHP, not Pip, is the active molecule, as fmo1 accumulates Pip but fails to produce NHP and mount a SAR response.[5]
sid2 fmo1 Severely ReducedSeverely ReducedHighly increased susceptibility[5]DeficientDemonstrates that NHP and Salicylic Acid (SA) pathways act additively for robust immunity.[5]

Experimental Protocols

Objective comparison of these mutants relies on standardized experimental procedures. The following are detailed methodologies for key assays used in their phenotypic characterization.

This assay measures the plant's ability to mount a systemic immune response in distal leaves following a localized primary infection.

  • Primary Inoculation: Infiltrate three lower leaves of a 4-5 week-old Arabidopsis plant with a bacterial suspension (e.g., Pseudomonas syringae expressing an avirulence factor like AvrRpt2 at 5 x 10⁵ cfu/mL in 10 mM MgCl₂) using a needleless syringe.[8] As a control, infiltrate a separate set of plants with a mock solution (10 mM MgCl₂).

  • Incubation: Keep plants under standard growth conditions (e.g., short-day light cycle) for 2-3 days to allow for the systemic signal to propagate.[8]

  • Secondary Inoculation: Challenge upper, systemic leaves that are in the same orthostichy (source-sink relationship) as the primary leaves.[8] Infiltrate these leaves with a virulent strain of P. syringae (e.g., Pst DC3000) at a concentration of 10⁵ cfu/mL.[9]

  • Quantify Bacterial Growth: After 3 days, collect leaf discs from the secondary-inoculated leaves, homogenize them in 10 mM MgCl₂, and plate serial dilutions on appropriate selective media (e.g., King's B with rifampicin).[9][10]

  • Analysis: Incubate plates at 28°C for 2 days and count the colony-forming units (CFU).[10] A successful SAR response is indicated by significantly lower bacterial titers in plants that received the primary inoculation compared to mock-treated plants.[9]

SAR_Workflow cluster_setup Day 0: Primary Inoculation cluster_challenge Day 2-3: Secondary Challenge cluster_analysis Day 5-6: Analysis P_Inoc Infiltrate lower leaves (P. syringae avrRpt2, 5x10^5 cfu/mL) S_Inoc Infiltrate upper (systemic) leaves (P. syringae virulent, 10^5 cfu/mL) P_Inoc->S_Inoc Mock Mock Infiltration (10 mM MgCl2) Mock->S_Inoc Harvest Harvest leaf discs from secondary-inoculated leaves S_Inoc->Harvest Homogenize Homogenize tissue Harvest->Homogenize Plate Plate serial dilutions on selective media Homogenize->Plate Count Count Colony-Forming Units (CFU) after 2-day incubation Plate->Count

Caption: Experimental workflow for a SAR assay.

Metabolite levels are quantified to directly assess the biochemical function of the biosynthetic pathway in mutants.

  • Sample Collection: Harvest and weigh approximately 100-400 mg of leaf tissue.[11] Immediately freeze in liquid nitrogen to quench metabolic activity and grind to a fine powder.

  • Extraction: Add an extraction solvent (e.g., 1.6 mL of 70% aqueous EtOH) and an internal standard (e.g., o-anisic acid) to the powdered tissue.[11] Vortex thoroughly and centrifuge to pellet debris.

  • Phase Partitioning: Transfer the supernatant to a new tube for analysis. For more complex analyses, phase partitioning with ethyl acetate/hexane and subsequent derivatization may be required for GC-MS.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify NHP and SA.[12] Compare peak areas to those of known standards to determine concentrations.

  • Data Normalization: Express metabolite concentrations per unit of fresh weight (e.g., ng/g FW). Statistical analysis, such as a t-test or ANOVA, should be used to determine significant differences between genotypes.[12]

References

A Comparative Guide to the Transcriptomic Landscape of N-Hydroxypipecolic Acid-Treated Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of transcriptomic data from plants treated with N-Hydroxypipecolic acid (NHP), a key signaling molecule in plant immunity. NHP is integral to Systemic Acquired Resistance (SAR), a whole-plant defense mechanism that provides long-lasting, broad-spectrum protection against secondary infections.[1] Understanding the gene expression changes induced by NHP is crucial for developing novel strategies to enhance crop resilience and for drug discovery programs targeting plant defense pathways. This document synthesizes findings from key transcriptomic studies, presenting comparative data, experimental protocols, and signaling pathway models.

Comparative Analysis of Transcriptomic Responses to NHP

Exogenous application of NHP triggers a profound transcriptional reprogramming in plants, a response that closely mimics the effects of biological SAR induction.[2] The extent of this reprogramming varies between plant species and is dependent on the timing of the analysis post-treatment. Below, we summarize key quantitative findings from RNA-sequencing (RNA-seq) studies in Arabidopsis thaliana and wheat (Triticum aestivum).

Study FocusPlant SpeciesKey FindingsDifferentially Expressed Genes (DEGs)Reference
SAR Induction Arabidopsis thalianaNHP treatment induces a transcriptional response largely similar to that observed in distant leaves during biological SAR.~3,000 genes up-regulated[2]
Early Signaling Events Arabidopsis thalianaAnalysis at early time points (minutes to hours) reveals distinct waves of gene expression, starting with WRKY transcription factors.Primary response (minutes) is SA-dependent; Secondary response (hours) is largely SA-independent.[3][4]
TGA Factor Dependency Arabidopsis thalianaNHP-induced SAR gene expression is fully dependent on TGA2/5/6 transcription factors and partially on TGA1/4.NHP-induced expression is abolished in tga2/5/6 mutants.[5][6]
Monocot Response Triticum aestivum (Wheat)NHP pretreatment moderately increases resistance to Fusarium graminearum.17% of expressed genes were significantly affected. NLR immune receptor genes were significantly overrepresented in the upregulated set.[7][8]

Key Regulatory Hubs in NHP-Mediated Gene Expression

Transcriptomic analyses have identified several key transcription factor families and signaling components that orchestrate the plant's response to NHP.

ComponentRole in NHP SignalingMechanismKey Genes RegulatedReferences
TGA Transcription Factors Positive Regulation Form a critical module with the salicylic (B10762653) acid (SA) receptor NPR1 to mediate NHP-induced gene expression.SAR-related genes.[5][6]
WRKY Transcription Factors Early Positive Regulation Constitute a primary transcriptional response to NHP, induced within minutes. WRKY70 is required for a subset of the secondary response.Defense genes.[3][4]
NPR1 Essential Co-regulator The SA receptor is required for NHP-mediated induction of SAR genes, even at basal SA levels.SAR-related genes.[9][10]
NAC Transcription Factors Negative Regulation A NAC triad (B1167595) (NAC90, NAC36, NAC61) negatively regulates NHP biosynthesis by repressing key biosynthetic genes.ALD1, FMO1, ICS1.[11][12]

Visualizing NHP Action: Pathways and Protocols

To clarify the complex interactions and experimental procedures, the following diagrams were generated using Graphviz.

The diagram below illustrates the current understanding of the NHP signaling cascade, leading to the activation of defense genes. NHP perception, which remains an area of active research, triggers a cascade dependent on basal levels of salicylic acid (SA) and its receptor NPR1. This complex co-activates TGA transcription factors, leading to the expression of SAR-related genes. The pathway also includes a positive feedback loop where NHP induces its own biosynthesis and that of SA.

NHP_Signaling_Pathway NHP Signaling Pathway cluster_perception Signal Perception & Integration cluster_tf Transcriptional Regulation cluster_response Cellular Response NHP NHP NPR1 NPR1 (SA Receptor) NHP->NPR1 Requires WRKY WRKY Factors (e.g., WRKY70) NHP->WRKY Induces Early NHP_SA_Biosynthesis NHP & SA Biosynthesis (FMO1, ALD1, ICS1) NHP->NHP_SA_Biosynthesis Positive Feedback SA_basal Basal SA SA_basal->NPR1 Binds TGA TGA Factors (TGA2/5/6) NPR1->TGA Activates SAR_Genes SAR Gene Expression (e.g., PR1) TGA->SAR_Genes Induces TGA->NHP_SA_Biosynthesis Induces WRKY->SAR_Genes Induces NAC NAC Factors (Negative Regulators) NAC->NHP_SA_Biosynthesis Represses Immunity Enhanced Immunity (SAR) SAR_Genes->Immunity NHP_SA_Biosynthesis->Immunity

Caption: NHP signaling pathway leading to Systemic Acquired Resistance (SAR).

This diagram outlines a typical experimental workflow for analyzing the transcriptomic response of plants to NHP treatment using RNA-sequencing.

Transcriptomics_Workflow Transcriptomics Experimental Workflow cluster_treatment 1. Plant Treatment cluster_sequencing 2. RNA Sequencing cluster_analysis 3. Bioinformatic Analysis start Plant Growth (e.g., Arabidopsis, 4-5 weeks) treatment NHP Treatment (e.g., 1mM NHP infiltration) control Mock Treatment (e.g., Water) harvest Tissue Harvest (e.g., 2, 6, 24 hours post-treatment) treatment->harvest control->harvest rna_extraction RNA Extraction & QC harvest->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) library_prep->sequencing raw_data Raw Reads (FASTQ) sequencing->raw_data qc Quality Control & Trimming raw_data->qc mapping Read Alignment to Genome qc->mapping quantification Gene Expression Quantification mapping->quantification deg_analysis Differential Expression Analysis quantification->deg_analysis downstream Downstream Analysis (Pathway, GO Enrichment) deg_analysis->downstream

Caption: A standard workflow for NHP-related plant transcriptomics studies.

Standard Experimental Protocol: RNA-Seq Analysis of NHP-Treated Arabidopsis

This section provides a representative methodology synthesized from published studies for researchers planning similar experiments.[3][7][9][13]

Objective: To identify genes that are differentially expressed in Arabidopsis thaliana leaves following treatment with NHP.

1. Plant Material and Growth Conditions:

  • Plant Line: Arabidopsis thaliana ecotype Col-0 (wild-type).

  • Growth: Grow plants on soil in individual pots under controlled short-day conditions (e.g., 10 hours light / 14 hours dark cycle) at approximately 22°C for 4-5 weeks.

2. NHP Treatment and Sample Collection:

  • NHP Solution: Prepare a 1 mM solution of N-Hydroxypipecolic acid in sterile water. Prepare a mock solution of sterile water.

  • Application: Infiltrate three mature rosette leaves per plant with either the 1 mM NHP solution or the mock solution using a needleless syringe.

  • Time Points: Harvest the infiltrated leaves at desired time points (e.g., for early response: 30 min, 2h, 6h; for later SAR response: 24h, 48h) by flash-freezing them in liquid nitrogen.

  • Replication: Use a minimum of three independent biological replicates for each treatment (NHP and mock) and time point.

3. RNA Extraction and Quality Control:

  • Extraction: Extract total RNA from the ground, frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol, including an on-column DNase digestion step.

  • Quality Control: Assess RNA integrity and quantity. An RNA Integrity Number (RIN) > 8 is recommended.

4. Library Preparation and Sequencing:

  • Library Construction: Prepare stranded, paired-end sequencing libraries from ~1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit), which includes poly(A) mRNA selection.

  • Sequencing: Sequence the prepared libraries on a high-throughput platform such as the Illumina NovaSeq 6000 to generate 150 bp paired-end reads.

5. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to check raw read quality and Trimmomatic to remove adapter sequences and low-quality reads.

  • Alignment: Align the cleaned reads to the latest Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to normalize read counts and identify differentially expressed genes (DEGs) between NHP-treated and mock-treated samples. A false discovery rate (FDR) < 0.05 is a common cutoff.

  • Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify overrepresented biological processes and pathways.

References

Safety Operating Guide

Safe Disposal of N-Hydroxypipecolic Acid Potassium Salt: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Hydroxypipecolic acid potassium salt. In the absence of a specific Safety Data Sheet (SDS) for the potassium salt, this guidance is predicated on the known hazards of the parent compound, N-Hydroxypipecolic acid, and established best practices for the disposal of substituted piperidine (B6355638) compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound salt with the assumption that it possesses hazards similar to its parent compound and other piperidine derivatives. These may include acute toxicity if swallowed, in contact with skin, or inhaled.[1][2] Always operate in a well-ventilated area, preferably within a certified chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/FaceChemical Splash Goggles or Face ShieldGoggles should be worn at all times. A face shield provides additional protection against splashes.
SkinChemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
BodyLaboratory CoatA flame-resistant lab coat should be worn to prevent skin exposure.
RespiratoryNIOSH-Approved RespiratorA respirator may be necessary if ventilation is inadequate or if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound salt must be carried out in strict accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in standard waste streams.[3]

  • Waste Identification and Segregation:

    • Designate a specific waste container for this compound salt waste.

    • Clearly label the container with "Hazardous Waste: this compound salt".

    • Do not mix this waste with other chemical waste unless compatibility has been confirmed.

  • Containerization:

    • Utilize a chemically compatible and leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Ensure the container is kept tightly closed when not in use.

  • Waste Storage:

    • Store the waste container in a designated, cool, and well-ventilated secondary containment area.

    • The storage location should be away from heat sources, direct sunlight, and incompatible materials.

  • Waste Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

    • Provide the disposal contractor with all available safety information, including the SDS for N-Hydroxypipecolic acid.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

    • Collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly.

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings should also follow strict safety protocols. Always consult the relevant SDS and your institution's safety guidelines before use.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound salt.

G start Start: Disposal of This compound salt ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate store Store Waste in a Designated, Well-Ventilated Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store->contact_ehs end End: Waste Disposed of per Regulations contact_ehs->end spill->ppe No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_waste Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_waste collect_waste->store

Caption: Workflow for the safe disposal of this compound salt.

References

Personal protective equipment for handling N-Hydroxypipecolic acid potassium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling N-Hydroxypipecolic acid potassium in a laboratory setting. The following procedures are based on the Safety Data Sheet (SDS) for the free acid form, N-Hydroxypipecolic acid, in the absence of a specific SDS for the potassium salt. It is crucial to handle the potassium salt with the same precautions as the acid, while also considering general safety measures for handling potassium compounds.

Hazard Identification and Personal Protective Equipment (PPE)

N-Hydroxypipecolic acid is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, stringent adherence to PPE protocols is mandatory to ensure personnel safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields or goggles. Face shield if there is a splash hazard.To prevent eye contact with dust or solutions.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.To prevent skin contact.
Respiratory Protection Use a NIOSH-approved respirator with a dust mask if ventilation is inadequate or if handling large quantities.To prevent inhalation of dust.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safe handling.

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling :

    • Wear the appropriate PPE as detailed in Table 1.

    • Avoid generating dust. If handling a powder, weigh it out carefully in a designated area.

    • Do not eat, drink, or smoke in the handling area[1].

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Ensure Adequate Ventilation (Fume Hood) prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Weigh Compound Carefully (Avoid Dust) handle1->handle2 handle3 Perform Experimental Work handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Experiment Complete clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.